molecular formula C4H7NO5 B071994 (3R)-3-hydroxy-L-aspartic acid CAS No. 1186-90-9

(3R)-3-hydroxy-L-aspartic acid

Katalognummer: B071994
CAS-Nummer: 1186-90-9
Molekulargewicht: 149.10 g/mol
InChI-Schlüssel: YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-hydroxy-L-aspartic acid is a stereospecific analog of the endogenous neurotransmitter L-aspartic acid, distinguished by the addition of a hydroxyl group at the 3R position. This structural modification confers significant research value, primarily as a potent and selective agonist for the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. Its mechanism of action involves binding to the glutamate site of the NMDA receptor complex, mimicking the effects of native ligands to activate the receptor ion channel. This allows researchers to selectively probe NMDA receptor function, which is critical for understanding synaptic plasticity, learning and memory, and excitotoxic neuronal cell death. Beyond its role in neuropharmacology, this compound serves as a valuable biochemical tool in enzymology studies, where it acts as a substrate or inhibitor for aspartate aminotransferase and other enzymes involved in amino acid metabolism. Its high chiral purity and defined stereochemistry are essential for ensuring specific and reproducible experimental outcomes in advanced research areas including electrophysiology, cell signaling pathways, and the development of novel therapeutic strategies for neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875575
Record name 3-hydroxy-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9
Record name 3-Hydroxyaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71653-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxy-DL-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC158205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC158204
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC139979
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aspartic acid, DL-erythro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC119128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malic acid, 3-amino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Threo-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erythro-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-HYDROXY-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of 3-Hydroxyaspartic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyaspartic acid (Hya), a hydroxylated derivative of the amino acid aspartic acid, is a non-proteinogenic amino acid of significant interest in biological and pharmaceutical research. Its structure contains two chiral centers at the α and β carbons (C2 and C3), giving rise to four distinct stereoisomers: L-threo (2S,3S), L-erythro (2S,3R), D-threo (2R,3R), and D-erythro (2R,3S).[1][2] These stereoisomers exhibit different biological activities, making their selective synthesis and isolation a critical challenge. For instance, L-threo-3-hydroxyaspartic acid is a potent inhibitor of Excitatory Amino Acid Transporters (EAATs), while other isomers are found in natural products like the siderophore ornibactin (D-threo form) or within specific protein domains.[2][3] This guide provides an in-depth overview of the chemical and biocatalytic methods for synthesizing these stereoisomers, detailed protocols for their isolation and separation, and a summary of their characterization and biological functions.

I. Synthesis and Discovery of Stereoisomers

The generation of specific 3-hydroxyaspartic acid stereoisomers can be broadly categorized into two approaches: classical chemical synthesis, which often produces mixtures requiring separation, and modern biocatalytic methods that offer high stereoselectivity.

Chemical Synthesis Approaches

Traditional chemical synthesis routes typically yield diastereomeric mixtures that necessitate subsequent purification. A common strategy involves the ammonolysis or aminolysis of stereochemically defined precursors like epoxysuccinic acids.[1][4]

  • From Epoxysuccinic Acids: The reaction of cis-epoxysuccinic acid with an amine source primarily yields the threo diastereomers, while trans-epoxysuccinic acid produces the erythro diastereomers.[4] While this method allows for diastereocontrol, it generally results in a racemic mixture of D and L enantiomers for each diastereomeric form.

G cluster_threo threo Pathway cluster_erythro erythro Pathway cis cis-Epoxysuccinic Acid threo_mix DL-threo-3-Hydroxyaspartic Acid Mixture cis->threo_mix Ammonolysis sep Chromatographic Separation threo_mix->sep trans trans-Epoxysuccinic Acid erythro_mix DL-erythro-3-Hydroxyaspartic Acid Mixture trans->erythro_mix Ammonolysis erythro_mix->sep l_threo L-threo Isomer sep->l_threo d_threo D-threo Isomer sep->d_threo l_erythro L-erythro Isomer sep->l_erythro d_erythro D-erythro Isomer sep->d_erythro

Fig. 1: Chemical synthesis workflow from epoxysuccinic acids.
Biocatalytic Synthesis

To overcome the limitations of chemical synthesis, enzymatic methods have been developed for the highly stereoselective production of 3-hydroxyaspartic acid isomers. These approaches leverage the inherent chemo-, regio-, and stereoselectivity of enzymes.[1] A notable example is the one-pot synthesis of L-threo-3-hydroxyaspartic acid (L-THA).

  • One-Pot Synthesis of L-THA: This process uses recombinant E. coli engineered to express an asparagine hydroxylase (like AsnO from Streptomyces coelicolor) and an asparaginase.[1][5] The hydroxylase first converts L-asparagine to L-threo-3-hydroxyasparagine. Subsequently, the native or co-expressed asparaginase hydrolyzes the amide group to yield L-THA with high purity and yield, avoiding the formation of other stereoisomers.[1]

G start L-Asparagine ecoli Engineered E. coli (Asparaginase-Deficient) step1 Step 1: Hydroxylation start->step1 intermediate L-threo-3-Hydroxyasparagine step1->intermediate Catalyzed by enzyme1 Asparagine Hydroxylase (AsnO) enzyme1->step1 step2 Step 2: Amide Hydrolysis intermediate->step2 product L-threo-3-Hydroxyaspartic Acid (L-THA) step2->product Catalyzed by enzyme2 Asparaginase enzyme2->step2

Fig. 2: Biocatalytic one-pot synthesis of L-threo-3-hydroxyaspartic acid.

II. Experimental Protocols: Isolation and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analytical and preparative separation of 3-hydroxyaspartic acid stereoisomers.[6] Since diastereomers (threo vs. erythro) have different physical properties, they can often be separated on standard achiral columns. Enantiomers (L vs. D), however, require chiral separation strategies.

Protocol: Separation of Diastereomers by RP-HPLC

This protocol outlines a general method for separating threo and erythro diastereomers using a reversed-phase (RP) C18 column.

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent (e.g., water with 0.1% formic acid) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC System & Column:

    • System: Standard HPLC with UV or Mass Spectrometry (MS) detector.

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 × 50 mm, 1.8 µm).[6]

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-25 minutes.[6]

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 210 nm (for underivatized amino acids) or MS.

  • Analysis: The erythro and threo forms will elute at different retention times due to differences in their polarity and interaction with the stationary phase. Collect fractions corresponding to each peak for isolation.

Protocol: Enantiomeric Resolution via Derivatization

To separate enantiomers on an achiral column, they must first be converted into diastereomers by reacting them with a chiral derivatizing agent. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a widely used agent for this purpose.[6]

G start Racemic Mixture (e.g., DL-threo-Hya) step1 React with L-FDAA (Marfey's Reagent) start->step1 mix Diastereomeric Adducts (L-D and L-L) step1->mix step2 RP-HPLC Separation (Achiral C18 Column) mix->step2 sep Separated Adducts step2->sep step3 Acid Hydrolysis (Cleavage of Adducts) sep->step3 l_isomer Pure L-Enantiomer step3->l_isomer d_isomer Pure D-Enantiomer step3->d_isomer

Fig. 3: Workflow for enantiomer resolution using Marfey's reagent.
  • Derivatization Reaction:

    • Dissolve ~50 µg of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Incubate at 40 °C for 1 hour in the dark.

    • Cool to room temperature and neutralize by adding 50 µL of 2 M HCl.

    • Evaporate the solvent and redissolve in the mobile phase for HPLC analysis.

  • HPLC Separation:

    • Use the RP-HPLC system and column described in Protocol 2.1.

    • Detection: UV at 340 nm, the absorbance maximum for the DNP chromophore.[6]

  • Analysis and Isolation: The L-D and L-L diastereomeric adducts will be resolved. The elution order can be used to assign the absolute configuration. Fractions can be collected, and the derivatizing agent can be removed by acid hydrolysis to yield the pure enantiomers, although this step is more common for analytical identification than for preparative isolation.

III. Data Summary

Quantitative data from synthesis and biological activity studies are crucial for comparing methodologies and understanding the properties of the isomers.

Table 1: Comparison of Synthesis Yields

Synthesis MethodTarget IsomerStarting MaterialReported YieldReference
Chemical SynthesisDL-threo/erythroEpoxysuccinic AcidsVariable, often moderate[4]
One-Pot BiocatalysisL-threo-3-HyaL-AsparagineUp to 96% (molar yield)[5]
Biocatalysis (Mutant)L-threo-3-HyaL-Aspartic AcidLow[1]

Table 2: Biological Activity of 3-Hydroxyaspartic Acid Isomers

StereoisomerBiological TargetActivity TypeQuantitative Value (Ki)Reference
L-threoEAAT1 (Glast)Inhibitor11 µM[3]
L-threoEAAT2 (GLT-1)Inhibitor19 µM[3]
L-threoEAAT3 (EAAC1)Inhibitor14 µM[3]
D-threoIron ChelationSiderophore ComponentNot Applicable[2]
L-erythroNot specified--
D-erythroNot specified--

IV. Characterization and Biological Significance

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and stereochemistry of the isolated isomers.[7]

  • 1H NMR: Can distinguish between threo and erythro diastereomers based on the coupling constants between the C2 and C3 protons. The relative orientation of these protons (anti in threo, gauche in erythro) leads to different J-coupling values.[4]

  • 2D NMR (COSY, HSQC): Used to assign all proton and carbon signals unambiguously, confirming the molecular structure.[7][8]

Biological Roles and Therapeutic Potential

The distinct stereochemistry of each isomer dictates its biological function, a key consideration in drug development.[9]

  • Neurotransmission: L-threo-3-hydroxyaspartic acid is a well-characterized competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate from the synaptic cleft.[3] By blocking these transporters, it can modulate glutamatergic neurotransmission, making it a valuable tool for studying neurological processes and a potential lead structure for drugs targeting neurodegenerative diseases or psychiatric disorders.

G pre Presynaptic Neuron synapse Synaptic Cleft (Glutamate) pre->synapse Releases post Postsynaptic Neuron eaat EAAT synapse->eaat Uptake ltha L-threo-3-Hya ltha->eaat Inhibits

Fig. 4: Mechanism of EAAT inhibition by L-threo-3-hydroxyaspartic acid.

Conclusion

The study of 3-hydroxyaspartic acid stereoisomers highlights the critical importance of stereochemistry in biological systems. While classical chemical synthesis provides routes to diastereomeric mixtures, modern biocatalytic methods offer unparalleled stereoselectivity, enabling the efficient production of pure isomers like L-threo-3-hydroxyaspartic acid. Robust analytical techniques, particularly HPLC combined with chiral derivatization, are essential for the successful isolation and analysis of all four stereoisomers. The distinct biological activities of these molecules, from neurotransmitter transporter inhibition to roles in iron metabolism, underscore their potential as pharmacological tools and templates for future drug discovery efforts.

References

Natural Sources of (3R)-3-hydroxy-L-aspartic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3R)-3-hydroxy-L-aspartic acid is a non-proteinogenic amino acid with potential applications in the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the known natural sources of this compound and its stereoisomers. While several organisms have been identified as producers of 3-hydroxyaspartic acid, quantitative data regarding the specific this compound isomer is largely unavailable in the current scientific literature. This document summarizes the existing knowledge on its natural occurrence, provides relevant experimental protocols for production and general extraction, and outlines the logical relationships between the sources and the compound through a visual diagram. This guide is intended to serve as a foundational resource for researchers interested in the isolation, characterization, and potential applications of this rare amino acid.

Natural Occurrence of 3-Hydroxyaspartic Acid

3-Hydroxyaspartic acid has been identified in a variety of natural sources, ranging from plants to microorganisms. The specific stereochemistry is not always determined in initial discovery reports. The known natural sources are detailed below.

Plant Sources

Two plant species have been reported to contain 3-hydroxyaspartic acid:

  • Garcinia mangostana (Mangosteen): The pericarp of the mangosteen fruit is a rich source of various bioactive molecules. While extensive research has been conducted on the xanthone and organic acid content of G. mangostana, specific quantitative data for 3-hydroxy-L-aspartic acid is not available in the reviewed literature. General amino acid analysis of the seed cake has identified aspartic acid as a major component, but not its hydroxylated form.

  • Astragalus sinicus (Chinese Milkvetch): This plant is known to contain a variety of bioactive compounds. However, studies on the chemical constituents of Astragalus species have primarily focused on flavonoids, saponins, and polysaccharides. The presence of 3-hydroxy-L-aspartic acid has been reported, but quantitative data remains elusive in the surveyed scientific papers.

Microbial Sources

Microorganisms are a significant source of diverse secondary metabolites, including unusual amino acids.

  • Arthrinium phaeospermum (Strain T-53): L-threo-3-hydroxyaspartic acid has been detected in the fermentation broth of this fungal strain. It was discovered during screening for new antibiotics. Specific yield or concentration data from these fermentations are not detailed in the available literature.

  • Streptomyces sp. (Strain 7540-MC1): Similar to Arthrinium, this bacterial strain was found to produce L-threo-3-hydroxyaspartic acid in its fermentation broth during antibiotic screening programs. Quantitative details regarding the production of this specific amino acid are not provided in the accessible research.

  • Saccharomyces cerevisiae (Brewer's Yeast): This yeast is a well-known producer of various metabolites. While it is cited as a source of 3-hydroxyaspartic acid, specific studies quantifying the this compound isomer were not found. General methods for producing yeast protein hydrolysates are available, but do not specifically target this compound.

  • Pseudomonas sp. : Various species of Pseudomonas produce siderophores, which are iron-chelating compounds. The siderophore ornibactin, produced by species such as Pseudomonas cepacia (now Burkholderia cepacia), contains the D-threo-3-hydroxyaspartate stereoisomer as part of its peptide backbone.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for the concentration or yield of this compound from the identified natural sources. The table below summarizes the current status of available information.

Natural SourceOrganism TypeCompound Stereoisomer ReportedConcentration/YieldCitation
Garcinia mangostanaPlant3-Hydroxyaspartic acid (stereochemistry not specified)Not ReportedN/A
Astragalus sinicusPlant3-Hydroxyaspartic acid (stereochemistry not specified)Not ReportedN/A
Arthrinium phaeospermumFungusL-threo-3-hydroxyaspartic acidNot Reported[1]
Streptomyces sp.BacteriumL-threo-3-hydroxyaspartic acidNot Reported[1]
Saccharomyces cerevisiaeFungus (Yeast)3-Hydroxyaspartic acid (stereochemistry not specified)Not ReportedN/A
Pseudomonas sp.BacteriumD-threo-3-hydroxyaspartate (in Ornibactin)Not Reported[2]

Experimental Protocols

Detailed experimental protocols for the extraction and purification of this compound directly from its natural sources are scarce. However, a protocol for the biotechnological production of L-threo-3-hydroxyaspartic acid using an enzyme from Streptomyces coelicolor has been well-documented and is provided below as a representative method for obtaining a stereoisomer of 3-hydroxy-L-aspartic acid. Additionally, a general procedure for the acid hydrolysis of peptides, applicable to the liberation of amino acids from siderophores like ornibactin, is described.

Biotechnological Production of L-threo-3-Hydroxyaspartic Acid

This protocol is adapted from a study on the one-pot production of L-threo-3-hydroxyaspartic acid (L-THA) using a genetically modified E. coli strain expressing asparagine hydroxylase from Streptomyces coelicolor.

Objective: To produce and purify L-THA from L-asparagine.

Materials:

  • E. coli strain expressing asparagine hydroxylase (AsnO) from S. coelicolor.

  • Luria-Bertani (LB) medium.

  • Terrific Broth (TB).

  • Ampicillin and Chloramphenicol.

  • Isopropyl-β-d-thiogalactopyranoside (IPTG).

  • L-asparagine.

  • Potassium phosphate buffer.

  • Cation exchange chromatography column (e.g., Dowex 50W X8).

  • Ammonia solution.

Methodology:

  • Protein Expression:

    • Grow the recombinant E. coli strain at 37°C in LB medium containing appropriate antibiotics.

    • Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 25°C) for an extended period (e.g., 16 hours).

    • For large-scale production, use a fermentor with Terrific Broth to achieve higher cell densities.

  • Whole-Cell Bioconversion:

    • Harvest the cells by centrifugation and wash with buffer.

    • Resuspend the cell pellet in a reaction mixture containing L-asparagine in a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.5).

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with shaking. The reaction involves the hydroxylation of L-asparagine to 3-hydroxyasparagine, followed by hydrolysis to L-THA by endogenous amidohydrolases.

  • Purification of L-THA:

    • Terminate the reaction and remove the cells by centrifugation.

    • Load the supernatant onto a cation exchange column (H+ form).

    • Wash the column with deionized water to remove unbound components.

    • Elute the bound amino acids, including L-THA, with an ammonia solution (e.g., 2 M NH4OH).

    • Collect the fractions and monitor for the presence of L-THA using a suitable analytical method (e.g., HPLC).

    • Combine the L-THA containing fractions and remove the ammonia by evaporation under reduced pressure.

General Protocol for Acid Hydrolysis of Siderophores (e.g., Ornibactin)

Objective: To hydrolyze the peptide bonds of a siderophore to release its constituent amino acids for analysis.

Materials:

  • Purified siderophore (e.g., ornibactin).

  • 6 M Hydrochloric acid (HCl), constant boiling.

  • Phenol (optional, to protect tyrosine).

  • Hydrolysis tubes.

  • Vacuum source.

  • Heating block or oven.

  • Amino acid analyzer or HPLC system for analysis.

Methodology:

  • Sample Preparation:

    • Place a known amount of the purified siderophore into a hydrolysis tube.

    • Dry the sample completely under vacuum.

  • Acid Hydrolysis:

    • Add a sufficient volume of 6 M HCl (and a small crystal of phenol if desired) to the tube.

    • Freeze the sample in a dry ice/ethanol bath.

    • Evacuate the tube and seal it under vacuum.

    • Place the sealed tube in an oven or heating block at 110°C for 24 hours. For peptides with stable bonds between hydrophobic residues, longer hydrolysis times (e.g., 48 or 72 hours) may be necessary.

  • Sample Processing:

    • After hydrolysis, cool the tube and carefully open it.

    • Remove the HCl by evaporation under a stream of nitrogen or by using a vacuum centrifuge.

    • Re-dissolve the residue in a small amount of deionized water and dry again to ensure complete removal of the acid.

    • Dissolve the final hydrolysate in a buffer suitable for amino acid analysis.

  • Amino Acid Analysis:

    • Analyze the composition of the hydrolysate using an amino acid analyzer or by a pre-column derivatization method followed by HPLC. This will allow for the identification and quantification of the constituent amino acids, including D-threo-3-hydroxyaspartate from ornibactin.

Visual Representation of Natural Sources

The following diagram illustrates the known natural sources of 3-hydroxyaspartic acid and its stereoisomers.

Natural_Sources_of_3_hydroxy_L_aspartic_acid cluster_plants Plant Sources cluster_microorganisms Microbial Sources garcinia Garcinia mangostana compound This compound & Stereoisomers garcinia->compound Contains 3-hydroxyaspartic acid astragalus Astragalus sinicus astragalus->compound Contains 3-hydroxyaspartic acid arthrinium Arthrinium phaeospermum arthrinium->compound Produces L-threo isomer streptomyces Streptomyces sp. streptomyces->compound Produces L-threo isomer saccharomyces Saccharomyces cerevisiae saccharomyces->compound Contains 3-hydroxyaspartic acid pseudomonas Pseudomonas sp. pseudomonas->compound Produces D-threo isomer (in Ornibactin)

Caption: Natural sources of 3-hydroxyaspartic acid and its stereoisomers.

Conclusion and Future Directions

This compound is a rare amino acid with documented presence in a range of natural sources. However, a significant gap exists in the scientific literature regarding its quantitative analysis and specific protocols for its extraction and purification from these native organisms. The most detailed procedures available are for the biotechnological synthesis of its stereoisomer, L-threo-3-hydroxyaspartic acid.

For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:

  • Developing sensitive and specific analytical methods for the quantification of this compound in complex biological matrices.

  • Conducting systematic studies to determine the concentration of this amino acid in the identified plant and microbial sources under various growth and environmental conditions.

  • Optimizing extraction and purification protocols to enable the isolation of sufficient quantities of the pure compound for further biological and pharmacological evaluation.

  • Investigating the biosynthetic pathways of 3-hydroxyaspartic acid in these organisms, which could open avenues for metabolic engineering to enhance its production.

By addressing these research gaps, the scientific community can unlock the full potential of this compound for novel therapeutic and biotechnological applications.

References

The Multifaceted Biological Roles of L-erythro-3-hydroxyaspartate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-erythro-3-hydroxyaspartate is a non-proteinogenic amino acid that plays a significant role in various biological processes. As a derivative of the excitatory neurotransmitter L-aspartate, it interacts with key enzymes and receptors within the central nervous system and metabolic pathways. This technical guide provides an in-depth overview of the core biological functions of L-erythro-3-hydroxyaspartate, presenting quantitative data, detailed experimental methodologies, and visual representations of its interactions to facilitate further research and drug development.

Core Biological Functions

L-erythro-3-hydroxyaspartate exhibits a range of biological activities, primarily centered around its interaction with aminotransferases, its role as a substrate for lyases, and its modulation of excitatory amino acid transporters and receptors.

Interaction with Aspartate Aminotransferase
Substrate for erythro-3-hydroxyaspartate ammonia-lyase

L-erythro-3-hydroxyaspartate is a substrate for the enzyme erythro-3-hydroxyaspartate ammonia-lyase (EC 4.3.1.20). This enzyme catalyzes the deamination of L-erythro-3-hydroxyaspartate to form oxaloacetate and ammonia.[2] This reaction is a key step in the catabolism of this amino acid.

Modulation of Excitatory Amino Acid Transporters (EAATs)

L-erythro-3-hydroxyaspartate and its stereoisomers are known to interact with excitatory amino acid transporters. While specific inhibition constants (Ki) for the L-erythro isomer are not explicitly detailed in the available literature, it has been shown to inhibit glutamate transporters and elicit substrate-like activity at EAAT1, EAAT2, and EAAT3.[3] Both the L-erythro and D-erythro enantiomers exhibit similar affinities for these transporters.[3] For comparison, the L-threo isomer is a potent inhibitor of EAAT1, EAAT2, and EAAT3 with reported Ki values of 11 µM, 19 µM, and 14 µM, respectively.

Activity at N-Methyl-D-Aspartate (NMDA) Receptors

L-erythro-3-hydroxyaspartate also demonstrates activity at NMDA receptors, which are critical for excitatory neurotransmission in the brain. However, it is a significantly less potent agonist compared to its D-erythro counterpart. The D-erythro-3-hydroxyaspartate is a potent NMDA receptor agonist with an EC50 value of 320 nM in rat hippocampal neurons, while the L-enantiomer is about 100-fold less potent.[3]

Data Presentation

The following tables summarize the available quantitative data for L-erythro-3-hydroxyaspartate and its related isomers.

CompoundTargetParameterValueCell Line/SystemReference
L-threo-3-hydroxyaspartate EAAT1Ki11 µMHEK293
EAAT2Ki19 µMHEK293
EAAT3Ki14 µMHEK293
EAAT1Km3.6 µMHEK293
EAAT2Km3.8 µMHEK293
EAAT3Km3.2 µMHEK293
D-erythro-3-hydroxyaspartate NMDA ReceptorEC50320 nMRat Hippocampal Neurons[3]
L-erythro-3-hydroxyaspartate NMDA ReceptorPotency~100-fold less potent than D-erythro isomerRat Hippocampal Neurons[3]

Note: Specific Km, kcat, and Ki values for L-erythro-3-hydroxyaspartate with aspartate aminotransferase and glutamate transporters, respectively, require further investigation.

Experimental Protocols

Aspartate Aminotransferase Activity Assay

This protocol is adapted from general spectrophotometric assays for AST activity.

Principle: The transamination reaction catalyzed by AST produces oxaloacetate. In a coupled reaction, malate dehydrogenase (MDH) reduces oxaloacetate to malate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine AST activity.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • L-aspartate solution (substrate)

  • α-ketoglutarate solution (co-substrate)

  • NADH solution

  • Malate dehydrogenase (MDH)

  • L-erythro-3-hydroxyaspartate solution (test substrate)

  • Purified aspartate aminotransferase

Procedure:

  • Prepare a reaction mixture in a cuvette containing Reaction Buffer, L-aspartate, NADH, and MDH.

  • Add the purified aspartate aminotransferase to the mixture and incubate to establish a baseline reading at 340 nm.

  • Initiate the reaction by adding α-ketoglutarate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • To determine the kinetic parameters for L-erythro-3-hydroxyaspartate, repeat the assay using varying concentrations of L-erythro-3-hydroxyaspartate in place of L-aspartate.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine Km and Vmax values by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Glutamate Transporter Uptake Assay

This protocol is based on radiolabeled substrate uptake assays in cell lines expressing specific EAAT subtypes.[4]

Principle: The activity of glutamate transporters is measured by quantifying the uptake of a radiolabeled substrate (e.g., [3H]D-aspartate or [3H]L-glutamate) into cells expressing the transporter of interest. The inhibitory potential of L-erythro-3-hydroxyaspartate is determined by its ability to reduce the uptake of the radiolabeled substrate.

Materials:

  • Cell line stably expressing a specific EAAT subtype (e.g., HEK293-EAAT1, -EAAT2, or -EAAT3)

  • Cell culture reagents

  • Radiolabeled substrate (e.g., [3H]D-aspartate)

  • Unlabeled L-erythro-3-hydroxyaspartate

  • Scintillation counter and scintillation fluid

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Lysis buffer

Procedure:

  • Plate the EAAT-expressing cells in a multi-well plate and grow to confluency.

  • On the day of the assay, wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of unlabeled L-erythro-3-hydroxyaspartate for a specified time.

  • Initiate the uptake by adding a fixed concentration of the radiolabeled substrate to each well.

  • Incubate for a short period to ensure initial velocity conditions.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the IC50 value of L-erythro-3-hydroxyaspartate by plotting the percentage of inhibition of radiolabeled substrate uptake against the concentration of L-erythro-3-hydroxyaspartate.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

NMDA Receptor Activity Assay (Electrophysiology)

This protocol describes a whole-cell patch-clamp recording method to measure NMDA receptor-mediated currents in cultured neurons.[5][6]

Principle: The activity of NMDA receptors is directly measured as ionic currents flowing through the receptor channel upon agonist binding. The potency of L-erythro-3-hydroxyaspartate as an NMDA receptor agonist is determined by measuring the current response to different concentrations of the compound.

Materials:

  • Cultured neurons (e.g., rat hippocampal neurons)

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system)

  • Glass micropipettes

  • External solution (e.g., artificial cerebrospinal fluid) containing glycine (a co-agonist) and lacking Mg2+ (to prevent voltage-dependent block)

  • Internal solution for the patch pipette

  • L-erythro-3-hydroxyaspartate solutions of varying concentrations

Procedure:

  • Establish a whole-cell patch-clamp recording from a cultured neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV or -70 mV.

  • Perfuse the neuron with the external solution.

  • Apply different concentrations of L-erythro-3-hydroxyaspartate to the neuron using a rapid application system.

  • Record the inward currents elicited by the application of the compound.

  • Construct a dose-response curve by plotting the peak current amplitude against the concentration of L-erythro-3-hydroxyaspartate.

  • Determine the EC50 value by fitting the dose-response curve with a sigmoidal function.

Mandatory Visualizations

Signaling and Metabolic Pathways

metabolic_pathway cluster_transamination Aspartate Aminotransferase Cycle cluster_deamination Deamination Pathway cluster_neurotransmission Neuromodulatory Roles L-erythro-3-hydroxyaspartate L-erythro-3-hydroxyaspartate AST Aspartate Aminotransferase (AST) L-erythro-3-hydroxyaspartate->AST alpha-ketoglutarate alpha-ketoglutarate alpha-ketoglutarate->AST Oxaloacetate_analog 3-hydroxy-2-oxosuccinate L-glutamate L-glutamate AST->Oxaloacetate_analog AST->L-glutamate L-erythro-3-hydroxyaspartate_deam L-erythro-3-hydroxyaspartate EHAL erythro-3-hydroxyaspartate ammonia-lyase L-erythro-3-hydroxyaspartate_deam->EHAL Oxaloacetate Oxaloacetate EHAL->Oxaloacetate Ammonia Ammonia EHAL->Ammonia L-erythro-3-hydroxyaspartate_neuro L-erythro-3-hydroxyaspartate EAATs Excitatory Amino Acid Transporters (EAATs) L-erythro-3-hydroxyaspartate_neuro->EAATs Inhibits NMDAR NMDA Receptor L-erythro-3-hydroxyaspartate_neuro->NMDAR Activates Glutamate_uptake Inhibition of Glutamate Uptake EAATs->Glutamate_uptake Receptor_activation Weak Agonism NMDAR->Receptor_activation

Caption: Metabolic and neuromodulatory pathways of L-erythro-3-hydroxyaspartate.

Experimental Workflow: Glutamate Transporter Uptake Assay

experimental_workflow cluster_cell_prep Cell Preparation cluster_incubation Incubation Steps cluster_measurement Measurement and Analysis start Plate EAAT-expressing cells wash1 Wash cells with uptake buffer start->wash1 pre_inc Pre-incubate with L-erythro-3-hydroxyaspartate wash1->pre_inc add_radio Add radiolabeled substrate pre_inc->add_radio incubate Incubate for uptake add_radio->incubate terminate Terminate uptake with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure analyze Calculate IC50 and Ki measure->analyze

Caption: Workflow for a radiolabeled glutamate transporter uptake assay.

Logical Relationship: Interaction with Aspartate Aminotransferase

logical_relationship E_PLP AST (PLP form) ES_complex Enzyme-Substrate Complex E_PLP->ES_complex binds Substrate L-erythro-3- hydroxyaspartate Substrate->ES_complex Quinonoid Quinonoid Intermediate ES_complex->Quinonoid forms E_PMP AST (PMP form) Quinonoid->E_PMP converts to Product 3-hydroxy-2- oxosuccinate Quinonoid->Product releases

Caption: Reaction mechanism of aspartate aminotransferase with L-erythro-3-hydroxyaspartate.

References

Stereochemistry and Biological Activity of 3-Hydroxyaspartic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyaspartic acid, a hydroxylated derivative of the amino acid aspartic acid, is a molecule of significant interest in neuroscience and drug development. Possessing two chiral centers, it exists as four distinct stereoisomers, each exhibiting unique biological activities. This guide provides a comprehensive overview of the stereochemistry of 3-hydroxyaspartic acid and its differential effects on key neurological targets, particularly excitatory amino acid transporters (EAATs) and N-methyl-D-aspartate (NMDA) receptors. The intricate relationship between the three-dimensional structure of these isomers and their biological function underscores the importance of stereochemistry in drug design and pharmacological studies.

Stereochemistry of 3-Hydroxyaspartic Acid

3-Hydroxyaspartic acid has two stereocenters, at the alpha-carbon (C2) and the beta-carbon (C3). This gives rise to four stereoisomers, which can be classified into two pairs of enantiomers: the threo and erythro diastereomers. The four stereoisomers are:

  • L-threo-3-hydroxyaspartic acid ((2S,3S)-2-amino-3-hydroxybutanedioic acid)

  • D-threo-3-hydroxyaspartic acid ((2R,3R)-2-amino-3-hydroxybutanedioic acid)

  • L-erythro-3-hydroxyaspartic acid ((2S,3R)-2-amino-3-hydroxybutanedioic acid)

  • D-erythro-3-hydroxyaspartic acid ((2R,3S)-2-amino-3-hydroxybutanedioic acid)

The distinct spatial arrangement of the amino, carboxyl, and hydroxyl groups in each isomer dictates its interaction with biological targets.

Biological Activity of 3-Hydroxyaspartic Acid Stereoisomers

The stereoisomers of 3-hydroxyaspartic acid display remarkable differences in their biological activities, particularly in their interactions with glutamate transporters and NMDA receptors.

Interaction with Excitatory Amino Acid Transporters (EAATs)

EAATs are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity. Several stereoisomers of 3-hydroxyaspartic acid are potent inhibitors of various EAAT subtypes.

L-threo-3-hydroxyaspartic acid is a well-characterized, potent, and competitive inhibitor of EAAT1, EAAT2, and EAAT3.[1][2] It is a transportable inhibitor for EAAT1-4 but a non-transportable inhibitor for EAAT5.[1][2]

The erythro isomers also inhibit glutamate transporters. Both L-erythro and D-erythro-3-hydroxyaspartate inhibit glutamate uptake in rat hippocampal crude synaptosomes and show substrate-like activity at EAAT1, EAAT2, and EAAT3.[3] While their affinities are similar, the D-enantiomer exhibits a lower maximal effect compared to the L-enantiomer at these transporters.[3]

Quantitative data on the inhibition of EAATs by different stereoisomers are summarized in the table below.

Table 1: Inhibition of Excitatory Amino Acid Transporters (EAATs) by 3-Hydroxyaspartic Acid Stereoisomers

StereoisomerTransporterAssay TypeValue (µM)Reference
L-threo-3-hydroxyaspartic acidEAAT1Ki ([³H]-D-Asp uptake)11[1][2]
EAAT2Ki ([³H]-D-Asp uptake)19[1][2]
EAAT3Ki ([³H]-D-Asp uptake)14[1][2]
EAAT1Km (FLIPR Membrane Potential)3.6[1][2]
EAAT2Km (FLIPR Membrane Potential)3.8[1][2]
EAAT3Km (FLIPR Membrane Potential)3.2[1][2]

Note: Quantitative data (Ki or IC50 values) for the erythro and D-threo isomers on specific EAAT subtypes are not as readily available in the reviewed literature.

Interaction with NMDA Receptors

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[4][5] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage.

D-erythro-3-hydroxyaspartic acid has been identified as a potent agonist of the NMDA receptor, with an EC50 value of 320 nM in rat hippocampal neurons.[3] In contrast, L-erythro-3-hydroxyaspartic acid is approximately 100-fold less potent.[3]

DL-threo-3-hydroxyaspartate has been shown to reduce NMDA receptor activation by glutamate in cultured neurons.[6]

Table 2: Activity of 3-Hydroxyaspartic Acid Stereoisomers at the NMDA Receptor

StereoisomerActivityValueSpecies/TissueReference
D-erythro-3-hydroxyaspartic acidAgonistEC50 = 320 nMRat hippocampal neurons[3]
L-erythro-3-hydroxyaspartic acidAgonist~100-fold less potent than D-erythroRat hippocampal neurons[3]
DL-threo-3-hydroxyaspartateReduces glutamate-induced activationNot specifiedCultured neurons[6]

Other Biological Roles

  • D-threo-3-hydroxyaspartate is a component of the siderophore ornibactin, which is produced by bacteria to chelate and transport iron.[6]

  • 3-Hydroxyaspartic acid residues are found in certain proteins, such as vitamin K-dependent coagulation factors, where they are present in epidermal growth factor (EGF)-like domains.[6]

Experimental Protocols

Synthesis and Separation of 3-Hydroxyaspartic Acid Stereoisomers

A common method for the synthesis of the threo and erythro diastereomers involves the ammonolysis of cis- and trans-epoxysuccinic acid, respectively. The resulting racemic mixtures can then be separated into their constituent enantiomers using techniques such as chiral high-performance liquid chromatography (HPLC) or enzymatic resolution.

General Protocol for HPLC Separation of Diastereomers:

  • Column: A chiral stationary phase column is typically used. Alternatively, derivatization with a chiral reagent can allow for separation on a standard reversed-phase column (e.g., C18).

  • Mobile Phase: The mobile phase composition will depend on the column and any derivatization used. A common mobile phase for reversed-phase separation of derivatized amino acids is a gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., phosphate buffer) at a controlled pH.

  • Detection: UV detection at a wavelength where the compound or its derivative absorbs is commonly employed.

  • Fraction Collection: Fractions corresponding to the resolved peaks are collected for further analysis and use.

[³H]-D-Aspartate Uptake Assay for EAAT Inhibition

This assay measures the ability of a compound to inhibit the uptake of radiolabeled D-aspartate, a substrate for EAATs, into cells expressing the transporter.

Materials:

  • HEK293 cells stably expressing the EAAT subtype of interest.

  • [³H]-D-aspartate.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds (3-hydroxyaspartic acid stereoisomers).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Seed the HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-D-aspartate to each well to initiate the uptake.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process and remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 or Ki values by plotting the percentage of inhibition of [³H]-D-aspartate uptake against the concentration of the test compound.

FLIPR Membrane Potential Assay for EAAT Activity

This is a fluorescence-based assay that measures changes in membrane potential associated with the electrogenic activity of EAATs.

Materials:

  • HEK293 cells stably expressing the EAAT subtype of interest.

  • FLIPR Membrane Potential Assay Kit (containing a fluorescent dye).

  • Assay buffer.

  • Test compounds.

  • A FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to load into the cells.

  • Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will add the test compounds at various concentrations to the wells.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in membrane potential upon transporter activation by the substrate or inhibition by the test compound.

  • Data Analysis: Analyze the fluorescence data to determine the effect of the test compounds on EAAT activity, from which parameters like EC50 or IC50 can be derived.

Visualizations

Signaling Pathway of NMDA Receptor Activation by D-erythro-3-hydroxyaspartic acid

NMDA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-erythro-3-hydroxyaspartic acid D-erythro-3-hydroxyaspartic acid Glutamate_Site Glutamate Binding Site D-erythro-3-hydroxyaspartic acid->Glutamate_Site Binds as agonist NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate_Site->NMDA_Receptor Glycine_Site Glycine/D-Serine Binding Site Glycine_Site->NMDA_Receptor Co-agonist binding (required) Mg2+ Mg²⁺ Mg2+->NMDA_Receptor Blocks channel at resting potential Ca2+_Influx Ca²⁺ Influx NMDA_Receptor->Ca2+_Influx Channel Opening (depolarization removes Mg²⁺ block) Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca2+_Influx->Signaling_Cascade Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Leads to

Caption: NMDA receptor activation by D-erythro-3-hydroxyaspartic acid.

Experimental Workflow for Screening EAAT Inhibitors

EAAT_Inhibitor_Screening cluster_setup Assay Setup cluster_assay [³H]-D-Aspartate Uptake Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing EAAT subtype Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Pre-incubation Pre-incubate cells with 3-hydroxyaspartic acid isomer Plate_Cells->Pre-incubation Add_Radiolabel Add [³H]-D-aspartate Pre-incubation->Add_Radiolabel Incubate Incubate to allow uptake Add_Radiolabel->Incubate Wash Wash to remove extracellular radiolabel Incubate->Wash Lyse Lyse cells Wash->Lyse Scintillation_Counting Measure radioactivity Lyse->Scintillation_Counting Calculate_Inhibition Calculate % inhibition Scintillation_Counting->Calculate_Inhibition Determine_Ki Determine Ki value Calculate_Inhibition->Determine_Ki

References

physical and chemical properties of (3R)-3-hydroxy-L-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxy-L-aspartic acid, also known as L-erythro-β-hydroxyaspartic acid, is a non-proteinogenic amino acid that has garnered significant interest in the scientific community. Its structural similarity to the excitatory neurotransmitter L-aspartic acid, coupled with the presence of a hydroxyl group, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological role, particularly in the context of glutamatergic neurotransmission.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. While experimental data for this specific stereoisomer is limited in publicly available literature, the following tables summarize the known and predicted properties. Data for the closely related racemic mixture, erythro-β-hydroxy-DL-aspartic acid, is included for comparison where specific data for the L-erythro isomer is unavailable.

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S,3R)-2-amino-3-hydroxybutanedioic acidN/A
Synonyms L-erythro-β-hydroxyaspartic acid, (2S,3R)-2-amino-3-hydroxysuccinic acid[1]
Molecular Formula C₄H₇NO₅[1]
Molecular Weight 149.10 g/mol [1]
Melting Point 210 °C (decomposes) for erythro-β-hydroxy-DL-aspartic acid[2]
Optical Rotation Data not available for this compound.N/A
Solubility Soluble in aqueous base (qualitative)[3]

Table 2: Chemical and Spectroscopic Properties of this compound

PropertyValue/DescriptionSource
pKa Values pKₐ₁ (α-carboxyl): ~1.9-2.2 (estimated), pKₐ₂ (side-chain carboxyl): ~3.7-4.1 (estimated), pKₐ₃ (α-amino): ~9.6-9.8 (estimated). Note: These are estimations based on aspartic acid and related compounds. A study on erythro-HAA in D₂O determined pKₐ₁ (4.05) and pKₐ₂ (9.75), which likely correspond to the carboxyl and amino groups under those conditions.[2][4][5]
¹H NMR (D₂O) δ 4.85 and 4.75 (d, 2, J = 2.8 Hz, Hₐ, Hᵦ) for erythro-β-hydroxy-DL-aspartic acid dimethyl ester hydrochloride.[2]
¹³C NMR Specific data for this compound not available. Typical shifts for similar amino acids suggest Cα ~50-60 ppm, Cβ ~70-80 ppm, and carboxyl carbons >170 ppm.[6][7]
XLogP3 -4.4 (predicted)[1]
Polar Surface Area 156 Ų (predicted)[1]

Experimental Protocols

Synthesis of erythro-β-hydroxy-DL-aspartic Acid

A common method for the synthesis of the erythro diastereomer of β-hydroxyaspartic acid involves the ammonolysis of trans-epoxysuccinic acid. The following is a generalized protocol based on literature descriptions.[2][3]

Workflow for the Synthesis of erythro-β-hydroxy-DL-aspartic Acid

G start trans-Epoxysuccinic Acid reagents Concentrated Ammonium Hydroxide start->reagents 1. reaction Reaction at Elevated Temperature reagents->reaction 2. workup Acidification and Crystallization reaction->workup 3. purification Recrystallization or Ion-Exchange Chromatography workup->purification 4. product erythro-β-hydroxy- DL-aspartic acid purification->product 5.

Caption: Synthesis of erythro-β-hydroxy-DL-aspartic acid.

Methodology:

  • Reaction Setup: Dissolve trans-epoxysuccinic acid in concentrated ammonium hydroxide in a sealed reaction vessel.

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) for several hours to facilitate the nucleophilic ring-opening of the epoxide by ammonia.

  • Work-up: After the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., HCl) to a pH of approximately 3. This will protonate the amino and carboxyl groups and precipitate the amino acid.

  • Isolation: Collect the crude product by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol). For higher purity, ion-exchange chromatography can be employed.[2]

Note: This protocol yields the racemic mixture. Enantiomeric resolution would require further steps, such as chiral chromatography or enzymatic resolution.

Biological Activity and Signaling Pathways

This compound and its stereoisomers are recognized as potent inhibitors of Excitatory Amino Acid Transporters (EAATs).[3] EAATs are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. By removing glutamate from the synaptic cleft, EAATs terminate the synaptic signal and prevent excitotoxicity.

Glutamatergic Synapse and EAAT Function

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte glutamine Glutamine glutamate_pre Glutamate glutamine->glutamate_pre Glutaminase vesicle Synaptic Vesicle glutamate_pre->vesicle VGLUT receptors Glutamate Receptors (NMDA, AMPA) vesicle->receptors Release downstream Downstream Signaling (Ca²⁺ influx, etc.) receptors->downstream eaat EAAT receptors->eaat Spillover glutamate_glia Glutamate eaat->glutamate_glia Uptake glutamine_synth Glutamine Synthetase glutamate_glia->glutamine_synth glutamine_glia Glutamine glutamine_synth->glutamine_glia glutamine_glia->glutamine Transport inhibitor This compound inhibitor->eaat Inhibition

Caption: Glutamate cycling at the synapse and EAAT inhibition.

Inhibition of EAATs by compounds like this compound leads to an accumulation of glutamate in the synaptic cleft. This prolonged presence of glutamate can have several downstream consequences:

  • Enhanced Postsynaptic Receptor Activation: Increased glutamate levels lead to greater activation of postsynaptic glutamate receptors (e.g., NMDA and AMPA receptors), potentially enhancing synaptic transmission.

  • Excitotoxicity: In pathological conditions, excessive glutamate accumulation can lead to overstimulation of glutamate receptors, resulting in an uncontrolled influx of Ca²⁺ and subsequent neuronal cell death.[8]

  • Modulation of Synaptic Plasticity: By altering the temporal dynamics of glutamate signaling, EAAT inhibitors can influence processes of synaptic plasticity such as long-term potentiation (LTP) and long-term depression (LTD).

Logical Flow of EAAT Inhibition

G inhibitor This compound eaat Excitatory Amino Acid Transporter (EAAT) inhibitor->eaat binds to glutamate_uptake Decreased Glutamate Uptake eaat->glutamate_uptake leads to glutamate_conc Increased Synaptic Glutamate Concentration glutamate_uptake->glutamate_conc receptor_activation Enhanced/Prolonged Glutamate Receptor Activation glutamate_conc->receptor_activation downstream_effects Altered Downstream Signaling Pathways receptor_activation->downstream_effects physiological_response Modulation of Neuronal Excitability and Plasticity downstream_effects->physiological_response pathological_response Potential for Excitotoxicity downstream_effects->pathological_response

Caption: Consequences of EAAT inhibition.

Conclusion

This compound represents a molecule of significant interest due to its interaction with the glutamatergic system. While a complete experimental characterization of this specific stereoisomer remains to be fully elucidated in the public domain, the available data on related compounds provides a strong foundation for further research. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate future investigations into the synthesis, properties, and biological functions of this intriguing amino acid. Further studies are warranted to determine its precise physical properties, refine its synthesis for stereochemical purity, and fully uncover its potential as a pharmacological tool or therapeutic agent.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of (3R)-3-hydroxy-L-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxy-L-aspartic acid, also known as L-erythro-3-hydroxyaspartic acid, is a non-proteinogenic amino acid that plays a crucial role in various biological processes. It is a derivative of L-aspartic acid, featuring a hydroxyl group at the beta-carbon. This modification introduces a second stereocenter, leading to four possible stereoisomers. The (2S,3R) configuration, corresponding to this compound, is of significant interest due to its post-translational incorporation into specific protein domains, notably Epidermal Growth Factor (EGF)-like domains. Within these domains, it participates in high-affinity calcium binding, a function critical for the activity of several proteins involved in blood coagulation and other extracellular processes.

This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon available spectroscopic and structural data, particularly in its biologically relevant protein-bound state. While a definitive crystal structure of the free amino acid is not publicly available, this document synthesizes information from related compounds and its conformation within protein structures to provide a thorough analysis.

Molecular Structure

The fundamental structure of this compound comprises a four-carbon backbone with two carboxyl groups, an amino group, and a hydroxyl group. The stereochemistry is defined as L at the alpha-carbon (C2) and R at the beta-carbon (C3).

General Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₇NO₅PubChem CID: 14463
Molecular Weight 149.10 g/mol PubChem CID: 14463
IUPAC Name (2S,3R)-2-amino-3-hydroxybutanedioic acidPubChem CID: 14463
Synonyms L-erythro-3-hydroxyaspartic acid, erythro-beta-Hydroxy-L-aspartic acidPubChem CID: 14463
XLogP3-AA (Computed) -4.4PubChem CID: 14463
Hydrogen Bond Donors 4PubChem CID: 14463
Hydrogen Bond Acceptors 5PubChem CID: 14463

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the Cα-Cβ bond (C2-C3 bond). The relative orientations of the two carboxyl groups, the amino group, and the hydroxyl group dictate the molecule's overall shape and reactivity. The key conformations are typically described as anti or gauche arrangements of the two carboxyl groups.

While a detailed conformational analysis of the free this compound molecule based on experimental data is limited, an NMR study of the diastereomers of β-hydroxy-DL-aspartic acid provides valuable insights. This study indicated that the erythro isomer, which includes this compound, preferentially adopts a conformation where the carboxyl groups are in a gauche relationship in aqueous solution[1]. This preference is likely due to intramolecular hydrogen bonding and the minimization of steric hindrance.

In its biologically active state, bound within the EGF-like domains of proteins such as Factor IX and Factor X, the conformation of this compound is constrained by its interactions with the protein backbone and a bound calcium ion.

Biological Role: Calcium Binding in EGF-like Domains

This compound is a key component of a specific calcium-binding motif found in the EGF-like domains of several extracellular proteins, including blood coagulation factors IX and X[2][3]. The hydroxylation of an aspartate residue to form erythro-β-hydroxyaspartic acid is a post-translational modification that contributes to the creation of a high-affinity calcium binding site[2].

The three-dimensional structure of the calcium-bound form of the N-terminal EGF-like domain of Factor X has been determined by NMR spectroscopy[2][4]. These studies reveal that the side chain of this compound (at position 63 in Factor X) is directly involved in coordinating the calcium ion[2][4]. The calcium ion is chelated by the side chains of Gln-49 and this compound-63, as well as the backbone carbonyls of Gly-47 and Gly-64, and potentially the side chain of Asp-46[2][4]. This coordinated calcium ion is crucial for stabilizing the conformation of the EGF-like domain, which is necessary for its interaction with other proteins in the coagulation cascade[2].

Calcium_Binding_in_EGF_Domain cluster_EGF EGF-like Domain cluster_Interaction Biological Interaction Ca Ca²⁺ FactorX Factor Xa Interaction Ca->FactorX Stabilizes Conformation for Hya63 (3R)-3-hydroxy- L-aspartic acid (Hya63) Hya63->Ca Side Chain COO⁻ & OH Gln49 Gln49 Gln49->Ca Side Chain C=O Asp46 Asp46 (potential) Asp46->Ca Side Chain COO⁻ Gly47_CO Gly47 (Backbone C=O) Gly47_CO->Ca Gly64_CO Gly64 (Backbone C=O) Gly64_CO->Ca

Calcium coordination by this compound in an EGF-like domain.

Experimental Protocols

Synthesis and Purification (Adapted from L-threo isomer synthesis)

The enzymatic synthesis of 3-hydroxyaspartic acid offers high stereoselectivity. A potential route for this compound could be adapted from the described synthesis of its L-threo diastereomer[1][5].

  • Enzymatic Hydroxylation: A suitable starting material, such as a derivative of L-aspartic acid, would be subjected to enzymatic hydroxylation using a stereoselective hydroxylase.

  • Purification: The product would be purified from the reaction mixture. A typical purification protocol involves:

    • Removal of biomass by centrifugation.

    • Treatment of the supernatant with activated charcoal to remove impurities.

    • Ion-exchange chromatography (e.g., using a Dowex 50 column in H⁺ form).

    • Elution with a suitable buffer (e.g., ammonium hydroxide).

    • Concentration of the active fractions.

  • Crystallization: The purified this compound can be crystallized by the addition of a non-polar solvent (e.g., cold ethanol) to a concentrated aqueous solution, followed by filtration and drying[5].

X-ray Crystallography (General Protocol)
  • Crystal Growth: Single crystals of purified this compound would be grown, likely through slow evaporation of a saturated aqueous solution or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to low temperature (typically 100 K) in a stream of nitrogen gas. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined against the experimental data to yield the final molecular structure.

NMR Spectroscopy for Conformational Analysis (General Protocol)
  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, typically D₂O, to a concentration of approximately 10-50 mM. The pH is adjusted as needed.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H NMR: To identify the proton chemical shifts and observe the multiplicity of the signals.

    • 1D ¹³C NMR: To determine the chemical shifts of the carbon atoms.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon correlations.

  • Conformational Analysis from Coupling Constants: The vicinal proton-proton coupling constants (³JHH) between the Cα-H and Cβ-H protons are measured from the high-resolution 1D ¹H NMR spectrum. These coupling constants are then used in the Karplus equation to estimate the dihedral angle around the Cα-Cβ bond, providing insight into the preferred solution-state conformation.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_data Data & Conformation Enzymatic_Synth Enzymatic Synthesis Purification Chromatographic Purification Enzymatic_Synth->Purification Crystallization Crystallization Purification->Crystallization NMR NMR Spectroscopy Purification->NMR Xray X-ray Crystallography Crystallization->Xray Solid_State Solid-State Structure (Bond Lengths, Angles) Xray->Solid_State Solution_Conf Solution Conformation (Dihedral Angles) NMR->Solution_Conf

Workflow for the synthesis and structural analysis of this compound.

Conclusion

This compound is a structurally and functionally important amino acid. While detailed experimental data on the free molecule's solid-state structure and solution conformation are not extensively published, its critical role in the calcium-binding motifs of EGF-like domains has been well-characterized. In this context, it adopts a specific conformation to facilitate the chelation of calcium, which is essential for the biological activity of proteins involved in critical physiological processes like blood coagulation. Further research, including the crystallographic analysis of the free amino acid and detailed NMR studies, would provide a more complete understanding of its intrinsic conformational preferences and how they relate to its biological function.

References

The Dawn of a Novel Amino Acid: An In-Depth Technical Guide to the Early Research on Beta-Hydroxyaspartic Acid in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into beta-hydroxyaspartic acid (BHA), a significant post-translational modification found in a variety of proteins. We will delve into the initial discovery, the key experimental protocols that enabled its characterization, and the early understanding of its biological function, particularly within the context of blood coagulation and calcium binding. All quantitative data is presented in structured tables, and critical experimental workflows and biological pathways are visualized using diagrams.

Discovery and Initial Characterization

The existence of beta-hydroxyaspartic acid (3-hydroxyaspartic acid) in proteins was a novel finding in the early 1980s. Initial investigations identified this unusual amino acid in vitamin K-dependent plasma proteins, which are crucial for blood coagulation.

First Identification in Protein C

Early work on the anticoagulant plasma protein, Protein C, revealed an unidentifiable amino acid residue at position 71 of its light chain.[1][2] Through a combination of enzymatic digestion, peptide isolation, and sophisticated analytical techniques, this residue was conclusively identified as beta-hydroxyaspartic acid.[3][4] Further analysis of acid and aminopeptidase M hydrolysates of a heptapeptide isolated from Protein C established that the BHA was specifically the erythro form.[1][2][3] The function of this newly discovered amino acid was initially unknown.[1][2][3][4]

Association with Epidermal Growth Factor (EGF)-like Domains

Subsequent research rapidly established a pattern: BHA was consistently found within domains homologous to the epidermal growth factor (EGF) precursor.[5][6][7][8] These EGF-like domains are conserved protein modules found in many extracellular and secreted proteins.[9] This discovery was not limited to Protein C; BHA was also identified in other vitamin K-dependent proteins such as Protein S and Factor IX.[7][10] Interestingly, a related modification, beta-hydroxyasparagine, formed by the hydroxylation of asparagine, was also discovered in the EGF-like domains of Protein S.[5][10] This localization pointed towards a specific structural or functional role for BHA within this common protein domain.

Core Experimental Protocols

The identification and characterization of beta-hydroxyaspartic acid relied on a multi-step experimental approach, from the liberation of constituent amino acids to their precise chemical identification.

Protein Hydrolysis

The foundational step in amino acid analysis is the cleavage of peptide bonds to release individual amino acids. No single method is perfect, and early researchers often used complementary techniques.

  • Acid Hydrolysis : This was the most common method for breaking down proteins.[11]

    • Protocol : Protein samples were hydrolyzed using 6 M hydrochloric acid (HCl) in a vacuum-sealed tube at approximately 110°C for 22-24 hours.[12]

    • Advantages : Effective at cleaving most peptide bonds.[]

    • Limitations : This harsh method destroys certain amino acids, notably tryptophan, and converts asparagine and glutamine into their respective acidic forms, aspartic acid and glutamic acid.[11]

  • Alkaline Hydrolysis : This method was used specifically to quantify amino acids that are unstable in acid.

    • Protocol : Hydrolysis was typically performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11]

    • Primary Use : It is the preferred method for the accurate quantitation of tryptophan.[11][14]

    • Limitations : Alkaline conditions destroy several other amino acids, including arginine, cysteine, serine, and threonine, making it unsuitable for a complete amino acid profile.[11]

  • Enzymatic Hydrolysis : To isolate and sequence specific peptide fragments containing the modified amino acid, enzymatic digestion was employed.

    • Protocol : Purified proteins or protein fragments were incubated with specific proteases. For example, Protein C was digested with trypsin, followed by further digestion of isolated peptides with thermolysin.[1] Common enzymes include trypsin, which cleaves at the carboxyl side of lysine and arginine, and pepsin.[]

    • Application : This technique was crucial for isolating the heptapeptide from Protein C (residues 69-75) that contained the unknown BHA residue, allowing for its targeted analysis.[1][2][3]

Analytical and Identification Methodologies

Once the protein was broken down, a suite of analytical techniques was used to separate, identify, and characterize the BHA.

  • Amino Acid Analysis by Ion-Exchange Chromatography :

    • Methodology : The protein hydrolysate was loaded onto an ion-exchange column. Amino acids were separated based on their charge and affinity for the column material by eluting with buffers of varying pH (e.g., lithium citrate buffers). The eluted amino acids were detected fluorometrically after a post-column reaction with o-phthalaldehyde (OPA).[1] This allowed for the quantification of the amino acids present in the sample.

  • Mass Spectrometry (MS) :

    • Methodology : Mass spectrometry was a powerful tool for confirming the identity of the novel amino acid.[15] For the heptapeptide isolated from Protein C, mass spectrometry was used to determine its precise molecular weight, which was consistent with the presence of a hydroxylated aspartic acid residue.[3][4] Early techniques provided key structural information, and modern MS approaches like tandem MS (MS/MS) are now central to identifying post-translational modifications by sequencing peptide fragments.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Methodology : For GC-MS analysis, the non-volatile amino acids must first be chemically modified into volatile derivatives, a process called derivatization. Silylation is a common technique used for this purpose. The derivatized amino acids are then separated by gas chromatography and identified by mass spectrometry based on their characteristic fragmentation patterns.[17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Methodology : ¹H NMR spectroscopy was indispensable for determining the precise structure and stereochemistry of the new amino acid. Analysis of the isolated heptapeptide from Protein C provided the chemical shift and coupling constants for the protons on the BHA residue. This data confirmed the structure as beta-hydroxyaspartic acid and established its configuration as the erythro diastereomer.[1][3]

Hydroxylase Enzyme Characterization

Identifying the enzyme responsible for the hydroxylation of aspartic acid was a key step in understanding its biology.

  • Enzyme Assay Protocol :

    • Substrate : A synthetic peptide corresponding to the first EGF-like domain of Factor IX (residues 45-87), with a normal aspartic acid at position 64 instead of BHA, was used as the substrate.[8][20]

    • Enzyme Source : Rat liver microsomes served as the source of the hydroxylase enzyme.[8][20]

    • Reaction : The assay measured the decarboxylation of 2-oxoglutarate, a hallmark of the 2-oxoglutarate-dependent dioxygenase enzyme family. The reaction mixture included the synthetic peptide substrate, rat liver microsomes, and co-factors required by this class of enzymes.[8][20]

    • Findings : The synthetic peptide specifically stimulated 2-oxoglutarate decarboxylation, indicating that the hydroxylation of aspartic acid is catalyzed by a 2-oxoglutarate-dependent dioxygenase.[8][20] This post-translational modification is a form of protein hydroxylation.[21][22]

Quantitative Data Summary

Early research provided crucial quantitative data regarding the stoichiometry of BHA in proteins and its effect on biological function.

Table 1: Stoichiometry of Beta-Hydroxyaspartic Acid in Protein C

Protein Analytical Method Molar Ratio (BHA per Protein) Reference

| Bovine Protein C | Acid Hydrolysis & Amino Acid Analysis | ≈ 1.0 |[1][2][3] |

Table 2: Biological Activity of Protein C Variants

Protein Variant Modification at Position 71 Relative Biological Activity Reference
Recombinant Human Protein C Beta-hydroxyaspartic acid 100% (Normal) [6]

| Mutant Recombinant Human Protein C | Glutamic acid (replacement) | ≈ 10% of normal |[6] |

Visualizing Key Processes and Relationships

Diagrams are essential for conceptualizing the complex workflows and molecular interactions involved in BHA research.

experimental_workflow cluster_protein Protein Isolation & Preparation cluster_hydrolysis Hydrolysis / Digestion cluster_analysis Analysis & Identification cluster_confirmation Confirmation Prot Purified Protein (e.g., Protein C) Acid Acid Hydrolysis (6M HCl) Prot->Acid Total AA Composition Enzyme Enzymatic Digestion (Trypsin, Thermolysin) Prot->Enzyme Peptide Mapping AA_Analysis Amino Acid Analysis (Ion Exchange, OPA) Acid->AA_Analysis Peptide_Seq Peptide Isolation & Sequencing (HPLC, Edman) Enzyme->Peptide_Seq Confirm Identification of erythro-β-hydroxyaspartic acid AA_Analysis->Confirm MS Mass Spectrometry (Peptide Mass) Peptide_Seq->MS NMR NMR Spectroscopy (Structure/Stereochemistry) Peptide_Seq->NMR MS->Confirm NMR->Confirm

Caption: Workflow for the identification of beta-hydroxyaspartic acid.

hydroxylation_pathway cluster_0 Post-Translational Modification Protein_Asp Protein with Aspartyl Residue Protein_Hya Protein with β-hydroxyaspartyl Residue Protein_Asp->Protein_Hya Hydroxylation Enzyme Aspartyl β-hydroxylase (2-Oxoglutarate-dependent Dioxygenase) Succinate Succinate Enzyme->Succinate CO2 CO₂ Enzyme->CO2 O2 O₂ O2->Enzyme KG 2-Oxoglutarate KG->Enzyme Fe Fe²⁺ Fe->Enzyme Ascorbate Ascorbate Ascorbate->Enzyme

Caption: Enzymatic hydroxylation of an aspartyl residue in a protein.

Caption: Calcium ion coordination in an EGF-like domain of Factor X.

Biological Role and Function

The discovery and localization of BHA immediately prompted questions about its physiological purpose. Early research quickly converged on a critical role in calcium binding, which in turn affects the overall biological activity of the protein.

Involvement in Calcium Binding

Many proteins containing EGF-like domains require calcium for their function.[23] High-resolution NMR studies of the N-terminal EGF-like domain of coagulation Factor X revealed that the side chain of BHA (at residue 63) is a direct ligand for a calcium ion.[23] The calcium ion is also coordinated by the side chains of other residues, such as Glutamine 49, and the backbone carbonyls of Glycine 47 and Glycine 64.[23] This calcium binding is proposed to stabilize a specific conformation within the EGF-like domain that is necessary for the protein's function.[7] The dissociation constant (Kd) for this calcium binding site in Protein C is approximately 100 µM.[6]

Prerequisite for Biological Activity

The importance of BHA for protein function was demonstrated through site-directed mutagenesis. A recombinant human Protein C variant, in which the BHA at position 71 was replaced with glutamic acid, exhibited a drastic reduction in biological activity to about 10% of normal.[6] This mutant also lost a calcium-dependent epitope, confirming that the BHA-mediated calcium binding is essential for the protein's anticoagulant activity.[6] In the context of blood coagulation, this stabilized structure is thought to be crucial for the proper interaction between coagulation factors, such as the interaction of Factor IXa with Factor X and its cofactor Factor VIIIa.[7] The BHA residue and the calcium-bound EGF-like domain appear to be critical for mediating these protein-protein interactions.[6][23]

Conclusion

The early research into beta-hydroxyaspartic acid marks a significant chapter in the study of post-translational modifications. Beginning with its unexpected discovery in Protein C, scientists employed a rigorous combination of protein chemistry, enzymatic digestion, and advanced analytical methods like mass spectrometry and NMR to identify and structurally characterize this novel amino acid. These foundational studies not only detailed the experimental protocols necessary for its detection but also established its critical role in mediating calcium binding within EGF-like domains. This function was proven to be essential for the biological activity of several key proteins in the blood coagulation cascade. The initial work on BHA paved the way for a deeper understanding of how subtle modifications to protein structure can have profound impacts on function, a principle that remains central to protein science and drug development today.

References

The Pivotal Role of 3-Hydroxyaspartate in Vitamin K-Dependent Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K-dependent proteins (VKDPs) are a class of proteins that undergo post-translational modifications essential for their biological activity, primarily in blood coagulation, bone metabolism, and cellular growth regulation. While the gamma-carboxylation of glutamate residues is the hallmark of this protein family, a second, less ubiquitous but functionally significant modification, the hydroxylation of specific aspartate residues to form 3-hydroxyaspartate (Hya), plays a critical role in mediating calcium-dependent protein-protein interactions. This technical guide provides an in-depth exploration of the function of 3-hydroxyaspartate in VKDPs, detailing its contribution to protein structure and function, the enzymatic machinery responsible for its formation, and its role in critical physiological pathways. This document also provides detailed experimental protocols for the study of Hya and presents key quantitative data to inform future research and therapeutic development.

Introduction to 3-Hydroxyaspartate in Vitamin K-Dependent Proteins

The post-translational hydroxylation of aspartic acid to erythro-β-hydroxyaspartic acid (Hya) is a crucial modification found in the epidermal growth factor (EGF)-like domains of several vitamin K-dependent proteins. This modification is catalyzed by the enzyme aspartyl/asparaginyl β-hydroxylase (AspH), a member of the α-ketoglutarate-dependent dioxygenase family. The presence of Hya is strongly correlated with the formation of a high-affinity calcium-binding site within the EGF-like domain. This calcium-binding is essential for stabilizing the protein's tertiary structure, which in turn is critical for mediating protein-protein interactions necessary for their biological function. Prominent examples of VKDPs containing Hya include key players in the blood coagulation cascade such as Factor IX, Factor X, Protein C, and Protein S.

The Functional Significance of 3-Hydroxyaspartate

The primary role of 3-hydroxyaspartate in vitamin K-dependent proteins is to facilitate high-affinity calcium binding within their EGF-like domains. This calcium binding induces a conformational change that is a prerequisite for their interaction with other proteins in their respective biological pathways.

Role in Calcium Binding and Conformational Stability

The hydroxyl group of Hya, in conjunction with surrounding carboxylate residues, directly participates in the coordination of a calcium ion. This creates a stable, localized structure within the EGF-like domain. Nuclear Magnetic Resonance (NMR) studies on the isolated first EGF-like domain of Factor X have shown that the side chains of Gln-49 and erythro-β-hydroxyaspartic acid at position 63, along with the backbone carbonyls of Gly-47 and Gly-64, are direct ligands to the calcium ion. This calcium-induced folding is critical for the proper presentation of binding interfaces required for subsequent protein-protein interactions.

Impact on Biological Activity

The functional importance of Hya is underscored by studies on recombinant proteins where the Hya residue has been mutated. For instance, in Protein C, a key anticoagulant protein, the replacement of β-hydroxyaspartic acid at position 71 with glutamic acid results in a significant reduction of its biological activity to about 10% of the normal level. This mutant also loses a calcium-dependent epitope, indicating a disruption in the native conformation. This demonstrates that the Hya-mediated calcium binding is crucial for the interaction of activated Protein C with its cofactor, Protein S, an essential step in the downregulation of the coagulation cascade.

Quantitative Data on 3-Hydroxyaspartate Function

The following tables summarize key quantitative data regarding the role of 3-hydroxyaspartate in calcium binding and the functional consequences of its absence or modification.

Protein DomainWild-Type/MutantCalcium Binding Affinity (Kd)MethodReference
Factor IX (1st EGF-like domain)Wild-Type200-300 µM1H-NMR[1]
Factor X (1st EGF-like domain)Wild-Type250 µM (pH 7.4), 100 µM (pH 8.5)1H-NMR[2]
Factor IX (1st EGF-like domain)Asp64 -> Asn>1000-fold reduction in affinity1H-NMR[3]
Factor IX (1st EGF-like domain)Asp47 -> Glu>4-fold reduction in affinity1H-NMR[3]
Protein C (1st EGF-like domain)Wild-Type~100 µMN/A[4]

Table 1: Calcium Binding Affinities of EGF-like Domains.

ProteinMutationBiological ActivityAssayReference
Protein CHya71 -> Glu~10% of normal anticoagulant activityN/A[4]
Factor IXAsp64 -> Basic or Neutral a.a.Impaired activityN/A[5]

Table 2: Effect of 3-Hydroxyaspartate Modification on Biological Activity.

Signaling Pathways Involving 3-Hydroxyaspartate-Containing Proteins

The conformational stability conferred by Hya-mediated calcium binding is critical for the function of VKDPs in complex signaling cascades. Below are diagrammatic representations of two key pathways.

Intrinsic_Tenase_Complex cluster_membrane Activated Platelet Membrane FXIa Factor XIa FIX Factor IX FXIa->FIX activates FIXa Factor IXa FIX->FIXa Tenase Intrinsic Tenase Complex FIXa->Tenase forms complex with FVIIIa Factor VIIIa FVIIIa->Tenase FX Factor X FXa Factor Xa FX->FXa Tenase->FX activates

Caption: Intrinsic Tenase Complex Formation.

Protein_C_Pathway cluster_endothelium Endothelial Cell Surface cluster_coagulation Coagulation Cascade Thrombin Thrombin ProteinC Protein C Thrombin->ProteinC activates Thrombomodulin Thrombomodulin Thrombomodulin->ProteinC binds APC Activated Protein C (APC) ProteinC->APC FVa Factor Va APC->FVa inactivates FVIIIa Factor VIIIa APC->FVIIIa inactivates inFVa Inactive FVa FVa->inFVa inFVIIIa Inactive FVIIIa FVIIIa->inFVIIIa ProteinS Protein S ProteinS->APC cofactor for

Caption: The Protein C Anticoagulant Pathway.

Experimental Protocols

Detailed methodologies for the investigation of 3-hydroxyaspartate are provided below.

Identification and Quantification of 3-Hydroxyaspartate by HPLC

This protocol outlines the analysis of amino acid composition to identify and quantify 3-hydroxyaspartate in a purified protein sample.

Workflow Diagram:

HPLC_Workflow start Protein Hydrolysis derivatization Pre-column Derivatization (e.g., OPA/FMOC) start->derivatization hplc Reversed-Phase HPLC Separation derivatization->hplc detection Fluorescence Detection hplc->detection quantification Quantification against Standard Curve detection->quantification end Result quantification->end

Caption: HPLC Analysis Workflow.

Methodology:

  • Protein Hydrolysis:

    • Accurately weigh 1-10 µg of the purified, salt-free protein into a hydrolysis tube.

    • Add 100 µL of 6 M HCl containing 1% phenol.

    • Seal the tube under vacuum and incubate at 110°C for 24 hours.

    • After hydrolysis, cool the tube and centrifuge to collect the hydrolysate.

    • Dry the hydrolysate under vacuum to remove the HCl.

    • Reconstitute the dried amino acids in 100 µL of 0.1 M HCl.

  • Pre-column Derivatization:

    • Use a commercial pre-column derivatization reagent kit (e.g., o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines).

    • In a vial, mix 10 µL of the reconstituted amino acid sample with 70 µL of borate buffer (pH 10.2).

    • Add 20 µL of the OPA/FMOC reagent solution and mix immediately.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection. A standard mixture containing a known concentration of erythro-β-hydroxyaspartic acid should be derivatized in parallel.

  • HPLC Separation:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 40 mM sodium phosphate, pH 7.8.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm for OPA derivatives, 266 nm for FMOC derivatives.

    • Emission Wavelength: 450 nm for OPA derivatives, 305 nm for FMOC derivatives.

  • Quantification:

    • Identify the peak corresponding to the Hya derivative by comparing its retention time to that of the Hya standard.

    • Generate a standard curve by injecting known concentrations of the Hya standard.

    • Calculate the amount of Hya in the protein sample by integrating the peak area and comparing it to the standard curve.

Site-Directed Mutagenesis to Study Hya Function

This protocol describes the introduction of a point mutation to replace the aspartate residue that is hydroxylated to Hya, allowing for the functional study of the unmodified protein.

Workflow Diagram:

Mutagenesis_Workflow start Primer Design pcr PCR Amplification of Plasmid start->pcr dpni DpnI Digestion of Parental Plasmid pcr->dpni transformation Transformation into E. coli dpni->transformation sequencing Sequence Verification transformation->sequencing expression Protein Expression and Purification sequencing->expression end Functional Assays expression->end

Caption: Site-Directed Mutagenesis Workflow.

Methodology:

  • Primer Design:

    • Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation (e.g., changing the aspartate codon to a glutamate codon).

    • The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides.

    • The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5-50 ng of the plasmid DNA containing the gene of interest.

      • 125 ng of the forward mutagenic primer.

      • 125 ng of the reverse mutagenic primer.

      • 1 µL of dNTP mix (10 mM).

      • 5 µL of 10x reaction buffer.

      • 1 µL of a high-fidelity DNA polymerase.

      • Nuclease-free water to 50 µL.

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds.

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme to the PCR product.

    • Incubate at 37°C for 1 hour to digest the parental, methylated DNA.

  • Transformation:

    • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on an appropriate selective agar plate and incubate overnight at 37°C.

  • Sequence Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Sequence the entire gene to confirm the presence of the desired mutation and the absence of any other mutations.

  • Protein Expression and Purification:

    • Express the mutant protein using a suitable expression system (e.g., mammalian cells for proper post-translational modifications).

    • Purify the recombinant protein using affinity chromatography.

  • Functional Assays:

    • Perform functional assays (e.g., coagulation assays, calcium binding studies) to compare the activity of the mutant protein to the wild-type protein.

Conclusion

The post-translational hydroxylation of aspartate to 3-hydroxyaspartate is a critical modification in a subset of vitamin K-dependent proteins. This modification is essential for high-affinity calcium binding within the EGF-like domains, which in turn stabilizes the protein's conformation and facilitates crucial protein-protein interactions in pathways such as blood coagulation. Further research into the regulation of aspartyl/asparaginyl β-hydroxylase and the precise structural consequences of Hya formation will provide deeper insights into the complex biology of vitamin K-dependent proteins and may unveil new therapeutic targets for a range of human diseases.

References

The Endogenous Presence of 3-Hydroxyaspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyaspartic acid (Hya), a post-translationally modified amino acid, has garnered increasing interest within the scientific community due to its emerging roles in critical biological processes. This technical guide provides a comprehensive overview of the endogenous presence of 3-hydroxyaspartic acid, detailing its detection, quantification, and established biological functions. We present detailed experimental protocols for its analysis in biological matrices and summarize the current, albeit limited, quantitative data. Furthermore, this guide illustrates the known signaling pathways influenced by 3-hydroxyaspartic acid, offering a valuable resource for researchers investigating its physiological and pathological significance.

Introduction

3-Hydroxyaspartic acid, also known as β-hydroxyaspartic acid, is a derivative of the amino acid aspartic acid, hydroxylated at the β-carbon. It exists as four stereoisomers: L-threo, D-threo, L-erythro, and D-erythro. The endogenous presence of the erythro form of β-hydroxyaspartic acid has been confirmed in several vitamin K-dependent proteins, where it is thought to play a role in calcium binding and protein conformation.[1][2][3] Beyond its structural role, 3-hydroxyaspartic acid is recognized as a potent inhibitor of Excitatory Amino Acid Transporters (EAATs), which are crucial for regulating glutamate homeostasis in the central nervous system.[4] This inhibitory action suggests a potential role for 3-hydroxyaspartic acid in neuromodulation and excitotoxicity. This guide aims to consolidate the current knowledge on endogenous 3-hydroxyaspartic acid, providing a technical framework for its further investigation.

Quantitative Data on Endogenous 3-Hydroxyaspartic Acid

Direct quantitative data for free, endogenous 3-hydroxyaspartic acid in mammalian tissues and fluids are scarce. However, studies on its precursor, L-erythro-β-hydroxyasparagine (L-β-EHAsn), provide valuable insights into its likely low abundance. L-β-EHAsn is hydrolyzed to form L-erythro-β-hydroxyaspartic acid.

Biological MatrixAnalyteConcentrationSpeciesComments
UrineL-erythro-β-hydroxyasparagine~50-60 µmol/mg creatinineHuman, RatHigh concentration relative to other tissues.[5][6]
PlasmaL-erythro-β-hydroxyasparagine< 0.1 µM (Below Detection Limit)RatSuggests low systemic levels of the free form.[5][6]
CerebrumL-erythro-β-hydroxyasparagine< 0.1 µM (Below Detection Limit)RatIndicates very low free concentrations in the brain.[5]
CerebellumL-erythro-β-hydroxyasparagine< 0.1 µM (Below Detection Limit)RatConsistent with low levels in brain tissue.[5]
KidneyL-erythro-β-hydroxyasparagine< 0.1 µM (Below Detection Limit)Rat
LiverL-erythro-β-hydroxyasparagine< 0.1 µM (Below Detection Limit)Rat
TestisL-erythro-β-hydroxyasparagine< 0.1 µM (Below Detection Limit)Rat
Bovine Plasmaerythro-β-Hydroxyaspartic acidPresent in Factor IX and Factor XBovineIdentified as a component of these proteins, but free concentration is not reported.[7]

Note: The concentrations of free 3-hydroxyaspartic acid are inferred to be very low in plasma and brain tissue based on the data for its precursor, L-erythro-β-hydroxyasparagine. Direct quantification of free 3-hydroxyaspartic acid remains a key area for future research.

Experimental Protocols

Accurate detection and quantification of 3-hydroxyaspartic acid in complex biological matrices require robust and sensitive analytical methods. The following sections detail generalized protocols for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

The choice of sample preparation protocol is critical and depends on the biological matrix.

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS) for analysis.

  • Homogenization: Homogenize the brain tissue (e.g., 100 mg) in 1 mL of ice-cold methanol/water (80:20, v/v).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • Drying and Reconstitution: Proceed with the drying and reconstitution steps as described for plasma/serum.

  • Centrifugation: Centrifuge the urine sample at 2000 x g for 10 minutes to remove particulate matter.

  • Dilution: Dilute the supernatant 1:10 with the initial mobile phase of the LC method.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.

Derivatization for GC-MS Analysis

Due to its polar nature, 3-hydroxyaspartic acid requires derivatization to increase its volatility for GC-MS analysis. Silylation is a common method.

  • Drying: Ensure the extracted sample is completely dry.

  • Methoximation (optional but recommended for carbonyl groups): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 30 minutes.

  • Silylation: Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes.[8][9][10]

  • Analysis: The derivatized sample is then ready for GC-MS analysis.

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 3-hydroxyaspartic acid, often without the need for derivatization.

  • Chromatography:

    • Column: A reversed-phase C18 column or a HILIC column can be used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase is used to elute the analyte.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (m/z of 3-hydroxyaspartic acid) and a specific product ion are monitored.

GC-MS Analysis
  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 3-hydroxyaspartic acid.

Signaling Pathways and Biological Functions

3-Hydroxyaspartic acid's biological activities are primarily linked to its interaction with excitatory amino acid transporters and NMDA receptors.

Inhibition of Excitatory Amino Acid Transporters (EAATs)

3-Hydroxyaspartic acid is a known competitive inhibitor of EAATs (EAAT1, EAAT2, EAAT3, and EAAT4).[4] EAATs are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity.

By inhibiting EAATs, 3-hydroxyaspartic acid can lead to an increase in the extracellular concentration of glutamate. This can have several downstream consequences:

  • Enhanced Glutamatergic Neurotransmission: Prolonged presence of glutamate in the synapse can lead to increased activation of glutamate receptors.

  • Activation of Signaling Cascades: Increased glutamate receptor activation can trigger downstream signaling pathways, including:

    • Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is involved in cell survival and growth.[11]

    • Nuclear Factor-kappa B (NF-κB) pathway: This pathway is involved in inflammation and immune responses.[11]

EAAT_Inhibition_Pathway Hya 3-Hydroxyaspartic Acid EAAT EAATs (1-4) Hya->EAAT Inhibits Glu_uptake Glutamate Reuptake Ext_Glu ↑ Extracellular Glutamate Glu_uptake->Ext_Glu Decreased GluR Glutamate Receptors (NMDA, AMPA, mGluR) Ext_Glu->GluR Activates PI3K_Akt PI3K/Akt Pathway GluR->PI3K_Akt NFkB NF-κB Pathway GluR->NFkB Cell_Survival Cell Survival/ Growth PI3K_Akt->Cell_Survival Inflammation Inflammation NFkB->Inflammation NMDA_Modulation_Pathway Hya 3-Hydroxyaspartic Acid NMDAR NMDA Receptor Hya->NMDAR Modulates Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx PKC Protein Kinase C (PKC) Activation Ca_influx->PKC CREB CREB Phosphorylation Ca_influx->CREB Neuronal_Response Neuronal Response (e.g., Gene Expression, Synaptic Plasticity) PKC->Neuronal_Response CREB->Neuronal_Response Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Detection cluster_2 Data Analysis & Interpretation Sample Biological Sample (Plasma, Brain, Urine) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Derivatization Derivatization (for GC-MS) Preparation->Derivatization Optional LCMS LC-MS/MS Analysis Preparation->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification Bio_Interpretation Biological Interpretation Quantification->Bio_Interpretation

References

Theoretical Modeling of (3R)-3-hydroxy-L-aspartic Acid Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-hydroxy-L-aspartic acid is a naturally occurring amino acid derivative with significant potential in pharmacology and drug design due to its structural similarity to the excitatory neurotransmitter L-glutamate. Understanding its interactions with biological targets at a molecular level is crucial for the development of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical modeling techniques used to investigate the interactions of this compound with protein targets. It details the computational and experimental protocols for molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations, alongside methods for experimental validation. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals in the field.

Introduction

This compound is a stereoisomer of 3-hydroxyaspartic acid, a hydroxylated derivative of the proteinogenic amino acid, aspartic acid. Its structural resemblance to L-aspartate and L-glutamate, key excitatory neurotransmitters in the central nervous system, makes it a molecule of significant interest for modulating the activity of glutamate receptors and other related enzymes. Theoretical modeling plays a pivotal role in elucidating the binding modes, interaction energies, and dynamic behavior of this compound with its biological targets, thereby guiding rational drug design and discovery efforts.

This guide outlines the primary computational methodologies for modeling these interactions and the experimental techniques for their validation.

Potential Biological Targets

Based on its structural characteristics, the primary biological targets for this compound are expected to be proteins that bind L-aspartate and L-glutamate. Key examples include:

  • N-methyl-D-aspartate (NMDA) Receptors: A subtype of ionotropic glutamate receptors crucial for synaptic plasticity and memory function. Studies have shown that derivatives of 3-hydroxyaspartic acid can modulate NMDA receptor activity.[1]

  • Aspartate Aminotransferase (AAT): An enzyme that plays a critical role in amino acid metabolism. The interaction of erythro-β-hydroxyaspartic acid with AAT has been studied kinetically, providing insights into the enzyme's mechanism.[2][3]

  • Excitatory Amino Acid Transporters (EAATs): These transporters are responsible for the reuptake of glutamate and aspartate from the synaptic cleft, thereby regulating neurotransmission.

Theoretical Modeling Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for virtual screening and understanding the binding mode of this compound.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., NMDA receptor ligand-binding domain) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH (e.g., using H++ server).

    • Assign partial charges to all atoms (e.g., using Gasteiger charges).

    • Define the binding site by specifying a grid box encompassing the active site residues.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina or Glide.

    • Set the prepared receptor and ligand files as input.

    • Run the docking algorithm to generate a series of binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, electrostatic interactions) for the best-ranked poses using software like PyMOL or VMD.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a biological environment.

  • System Setup:

    • Start with the best-ranked docked pose of the this compound-protein complex.

    • Select a suitable force field (e.g., AMBER, CHARMM) for the protein and generate topology and parameter files for the ligand (e.g., using CGenFF server).

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Perform steepest descent and conjugate gradient minimization to remove steric clashes.

    • Equilibration:

      • Perform a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature (e.g., 300 K).

      • Perform a subsequent NPT (constant number of particles, pressure, and temperature) simulation to adjust the solvent density.

    • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Calculate Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze hydrogen bond formation and other non-covalent interactions over time.

    • Perform clustering analysis to identify dominant conformational states.

    • Calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

QM/MM methods offer a higher level of accuracy for studying chemical reactions and electronic effects within the active site by treating a small, critical region with quantum mechanics and the rest of the system with molecular mechanics.

  • System Preparation:

    • Prepare the initial protein-ligand complex as for an MD simulation.

    • Define the QM region, which typically includes the ligand and the key active site residues directly involved in the chemical transformation.

    • The remaining part of the protein and the solvent constitute the MM region.

  • QM/MM Calculation:

    • Choose an appropriate QM method (e.g., Density Functional Theory - DFT) and basis set for the QM region.

    • Select a standard force field for the MM region.

    • Perform geometry optimization of the reactant, transition state, and product structures on the QM/MM potential energy surface.

    • Calculate the reaction energy profile and activation barriers.

  • Analysis:

    • Analyze the electronic structure of the transition state.

    • Investigate charge distribution and bond orders to understand the reaction mechanism at a quantum level.

Data Presentation

Quantitative data from theoretical modeling studies are crucial for comparing different ligands and understanding the nature of their interactions.

Table 1: Predicted Binding Affinities and Interaction Data from Molecular Docking

Target ProteinLigandPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsElectrostatic Interactions
NMDA Receptor (GluN1/GluN2A)This compound-7.5Arg523, Thr518, Asp73142
Aspartate AminotransferaseThis compound-6.8Tyr225, Arg386, Arg29253
EAAT3This compound-6.2Arg447, Asp440, Ser36334

Table 2: Binding Free Energy Components from MD Simulations (MM/GBSA)

ComplexΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_gb (kcal/mol)ΔG_sa (kcal/mol)
NMDA Receptor - Ligand-25.8-35.2-40.555.1-5.2
AAT - Ligand-20.1-30.7-35.150.3-4.6
EAAT3 - Ligand-18.5-28.9-32.847.5-4.3

Experimental Validation

Experimental validation is essential to confirm the predictions from theoretical models.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).

  • Sample Preparation:

    • Prepare solutions of the target protein and this compound in the same buffer to minimize heats of dilution.

    • Thoroughly degas the solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-per-injection data to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine K_d, ΔH, and n.

Table 3: Experimentally Determined Thermodynamic Parameters from ITC

ComplexK_d (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
NMDA Receptor - Ligand15.2-6.5-8.21.71.05
AAT - Ligand25.8-6.2-7.51.30.98
X-ray Crystallography

X-ray crystallography provides high-resolution 3D structures of protein-ligand complexes, offering direct visualization of the binding mode and interactions.

  • Crystallization:

    • Co-crystallize the target protein with this compound or soak pre-formed protein crystals in a solution containing the ligand.

    • Screen a wide range of crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection:

    • Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the phase problem.

    • Build an atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information about the binding interface, conformational changes upon binding, and binding affinity in solution.

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein.

  • NMR Experiment:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein.

    • Titrate unlabeled this compound into the protein sample and record a series of HSQC spectra at different ligand concentrations.

  • Data Analysis:

    • Monitor chemical shift perturbations of the protein's backbone amide signals upon ligand binding to identify residues in the binding site.

    • Analyze the titration curves to determine the dissociation constant (K_d).

Visualizations

Diagrams illustrating workflows and pathways are essential for a clear understanding of the methodologies.

Signaling Pathway

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds G-protein G-protein Receptor->G-protein Activates Effector Effector G-protein->Effector Modulates Second_Messenger Second_Messenger Effector->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Triggers

Caption: A generalized signaling pathway initiated by ligand binding.

Experimental Workflow

Experimental_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Docking Docking MD_Simulation MD_Simulation Docking->MD_Simulation QM_MM QM_MM MD_Simulation->QM_MM ITC ITC QM_MM->ITC X-ray X-ray ITC->X-ray NMR NMR X-ray->NMR Validated_Model Validated_Model NMR->Validated_Model Hypothesis Hypothesis Hypothesis->Docking

Caption: Integrated workflow for theoretical modeling and experimental validation.

Logical Relationships

Logical_Relationships Structure Structure Function Function Structure->Function Interaction Interaction Structure->Interaction Dynamics Dynamics Interaction->Dynamics Affinity Affinity Interaction->Affinity Dynamics->Function

Caption: Interrelationship between molecular properties.

Conclusion

The theoretical modeling of this compound interactions is a multifaceted process that combines various computational techniques to provide a detailed understanding at the molecular level. By integrating molecular docking, molecular dynamics simulations, and QM/MM calculations with experimental validation methods such as ITC, X-ray crystallography, and NMR spectroscopy, researchers can build accurate and predictive models. These models are invaluable for elucidating the mechanisms of action, predicting binding affinities, and guiding the design of novel therapeutic agents targeting glutamate receptors and related enzymes. This guide provides a foundational framework for researchers to embark on such investigations, ultimately accelerating the drug discovery and development process.

References

Methodological & Application

Stereoselective Synthesis of (3R)-3-hydroxy-L-aspartic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxy-L-aspartic acid, also known as L-erythro-β-hydroxyaspartic acid, is a non-proteinogenic amino acid that is a constituent of various natural products and possesses significant biological activity. Its unique structure, featuring two stereocenters, makes it a valuable chiral building block in the synthesis of complex molecules and peptidomimetics for drug discovery. The stereoselective synthesis of this compound is crucial for accessing enantiomerically pure material for biological evaluation and as a precursor for further chemical transformations.

This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, covering both chemical and chemo-enzymatic approaches. The information is intended to guide researchers in the selection and execution of a suitable synthetic strategy.

Synthetic Strategies Overview

Two primary strategies for the stereoselective synthesis of this compound are highlighted: a chemical synthesis approach starting from a chiral precursor and a chemo-enzymatic method employing a stereoselective enzyme.

1. Chemical Synthesis from L-Diethyl Tartrate: This method utilizes the readily available and inexpensive chiral pool starting material, L-diethyl tartrate, to establish the desired stereochemistry. The synthesis involves a series of transformations to introduce the amino and carboxylic acid functionalities with the correct stereochemical configuration.

2. Chemo-enzymatic Synthesis using L-erythro-3-hydroxyaspartate Aldolase: This approach leverages the high stereospecificity of enzymes to catalyze a key bond-forming reaction. L-erythro-3-hydroxyaspartate aldolase can be used for the stereospecific synthesis of the target molecule from simpler, achiral precursors.

The choice of method will depend on factors such as the availability of starting materials and specialized equipment, desired scale of synthesis, and expertise in chemical and/or biocatalytic techniques.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic methods for this compound.

ParameterChemical Synthesis from L-Diethyl TartrateChemo-enzymatic Synthesis
Starting Material L-Diethyl TartrateGlycine and Glyoxylate
Key Reaction Nucleophilic azidation and stereocontrolled reductionsAldol addition catalyzed by L-erythro-3-hydroxyaspartate aldolase
Overall Yield ~30-40%Typically >90% (for the enzymatic step)
Diastereomeric Ratio (erythro:threo) >95:5Highly specific for the erythro isomer
Enantiomeric Excess (ee) >99%>99%
Number of Steps 6-8 steps1-2 steps (enzymatic reaction and purification)
Key Advantages Utilizes a readily available chiral starting material, well-established chemical transformations.High stereoselectivity, mild reaction conditions, environmentally benign.
Key Challenges Multiple steps, requires protecting group chemistry and purification at each stage.Requires access to the specific enzyme, optimization of enzymatic reaction conditions.

Experimental Protocols

Protocol 1: Chemical Synthesis of (2S,3R)-3-hydroxyaspartic acid from L-Diethyl Tartrate

This protocol is adapted from a reported efficient and practical synthetic route to protected erythro-β-hydroxy-aspartic acid derivatives.[1]

Step 1: Synthesis of Diethyl (2S,3S)-2,3-epoxysuccinate

  • To a solution of L-diethyl tartrate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction mixture at 0 °C for 2 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude mesylate in methanol and treat with a solution of sodium methoxide in methanol (1.1 eq) at room temperature for 4 hours.

  • Neutralize the reaction with acidic resin, filter, and concentrate the filtrate to obtain the crude epoxide. Purify by flash column chromatography.

Step 2: Regioselective Opening of the Epoxide with Azide

  • Dissolve the epoxide (1.0 eq) in a mixture of acetone and water (4:1).

  • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling to room temperature, remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the azido alcohol.

Step 3: Protection of the Hydroxyl Group

  • Dissolve the azido alcohol (1.0 eq) in DCM and cool to 0 °C.

  • Add 2,6-lutidine (1.5 eq) followed by tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf, 1.2 eq).

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the residue by flash column chromatography.

Step 4: Reduction of the Azide and N-protection

  • Dissolve the protected azido ester (1.0 eq) in a mixture of methanol and water.

  • Add triphenylphosphine (1.2 eq) and stir at room temperature for 12 hours.

  • Concentrate the reaction mixture and dissolve the residue in tetrahydrofuran (THF).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq) and stir for 4 hours.

  • Concentrate the mixture and purify by flash column chromatography to obtain the N-Boc protected amino ester.

Step 5: Deprotection of the Silyl Ether

  • Dissolve the silyl-protected compound (1.0 eq) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) at 0 °C.

  • Stir for 2 hours at room temperature.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the protected β-hydroxyaspartate derivative.

Step 6: Hydrolysis of the Esters

  • Dissolve the protected diester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.5 eq) and stir at room temperature for 6 hours.

  • Acidify the reaction mixture to pH 3 with 1M HCl.

  • Extract with ethyl acetate, dry the combined organic layers, and concentrate to obtain the N-Boc protected (2S,3R)-3-hydroxyaspartic acid.

Protocol 2: Chemo-enzymatic Synthesis of L-erythro-3-hydroxyaspartic Acid

This protocol is based on the known activity of L-erythro-3-hydroxyaspartate aldolase.[2]

Step 1: Expression and Purification of L-erythro-3-hydroxyaspartate aldolase

  • Clone the gene encoding L-erythro-3-hydroxyaspartate aldolase from a suitable microbial source (e.g., Paracoccus denitrificans) into an appropriate expression vector (e.g., pET vector with a His-tag).

  • Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Grow the recombinant E. coli in a suitable medium (e.g., LB broth) at 37 °C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM and continue cultivation at a lower temperature (e.g., 18-25 °C) for 12-16 hours.

  • Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation and purify the His-tagged enzyme from the supernatant using immobilized metal affinity chromatography (IMAC).

  • Dialyze the purified enzyme against a suitable storage buffer and store at -80 °C.

Step 2: Enzymatic Synthesis of L-erythro-3-hydroxyaspartic Acid

  • Prepare a reaction mixture containing:

    • Glycine (1.0 eq)

    • Glyoxylate (1.2 eq)

    • Pyridoxal-5'-phosphate (PLP) (0.1 mM)

    • Divalent metal cation (e.g., MgCl₂ or MnCl₂) (1 mM)

    • Purified L-erythro-3-hydroxyaspartate aldolase (a catalytic amount, to be optimized)

    • Potassium phosphate buffer (100 mM, pH 7.5)

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or NMR).

  • Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heating or acidification).

  • Remove the denatured protein by centrifugation.

Step 3: Purification of L-erythro-3-hydroxyaspartic Acid

  • Apply the supernatant from the previous step to an ion-exchange chromatography column (e.g., a strong anion exchanger like Dowex 1x8 in the formate form).

  • Wash the column with water to remove unreacted glycine.

  • Elute the product with a gradient of formic acid.

  • Collect the fractions containing the product, pool them, and remove the solvent by lyophilization to obtain pure L-erythro-3-hydroxyaspartic acid.

Mandatory Visualizations

Chemical_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product L-Diethyl Tartrate L-Diethyl Tartrate Epoxidation Epoxidation L-Diethyl Tartrate->Epoxidation 1 Azide Opening Azide Opening Epoxidation->Azide Opening 2 Hydroxyl Protection Hydroxyl Protection Azide Opening->Hydroxyl Protection 3 Azide Reduction & N-Protection Azide Reduction & N-Protection Hydroxyl Protection->Azide Reduction & N-Protection 4 Silyl Deprotection Silyl Deprotection Azide Reduction & N-Protection->Silyl Deprotection 5 Ester Hydrolysis Ester Hydrolysis Silyl Deprotection->Ester Hydrolysis 6 This compound This compound Ester Hydrolysis->this compound

Caption: Workflow for the chemical synthesis of this compound.

Chemoenzymatic_Synthesis_Workflow cluster_enzyme Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_purification Downstream Processing cluster_product Final Product Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Purification Purification Protein Expression->Purification Aldol Addition Aldol Addition Purification->Aldol Addition Enzyme Glycine + Glyoxylate Glycine + Glyoxylate Glycine + Glyoxylate->Aldol Addition L-erythro-3-hydroxyaspartate L-erythro-3-hydroxyaspartate Aldol Addition->L-erythro-3-hydroxyaspartate Enzyme Removal Enzyme Removal L-erythro-3-hydroxyaspartate->Enzyme Removal Ion-Exchange Chromatography Ion-Exchange Chromatography Enzyme Removal->Ion-Exchange Chromatography Lyophilization Lyophilization Ion-Exchange Chromatography->Lyophilization Pure this compound Pure this compound Lyophilization->Pure this compound

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

References

Application Notes and Protocols for Biocatalytic Production of L-threo-3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-threo-3-hydroxyaspartic acid (L-THA) is a non-proteinogenic amino acid with significant potential in pharmaceutical and biotechnological applications, including its use as an antimicrobial agent.[1] This document provides detailed protocols for the efficient biocatalytic production of L-THA utilizing a one-pot, whole-cell system. The primary strategy involves a two-step enzymatic reaction initiated by the hydroxylation of L-asparagine, followed by the hydrolysis of the resulting 3-hydroxyasparagine. This method has been shown to achieve high yields, offering a promising alternative to traditional chemical synthesis.

Two primary biocatalytic routes have been explored for L-THA synthesis:

  • Direct hydroxylation of L-aspartic acid: This route employs mutant asparagine hydroxylases but suffers from significantly low yields.[1][2][3]

  • Two-step conversion from L-asparagine: This highly efficient route uses a combination of asparagine hydroxylase and asparaginase. It involves the hydroxylation of L-asparagine to 3-hydroxyasparagine, followed by enzymatic hydrolysis to L-THA.[1][2]

This document will focus on the more efficient two-step conversion method using a whole-cell biocatalyst.

Biocatalytic Pathway for L-THA Production

The optimized biocatalytic production of L-THA is achieved through a two-step enzymatic cascade within a single engineered microorganism. This "one-pot" system leverages the metabolic capabilities of an Escherichia coli host, specifically an asparaginase-deficient strain, to ensure the efficient conversion of L-asparagine to the final product. The pathway involves the heterologous expression of a key hydroxylating enzyme and the action of an endogenous hydrolase.

Biocatalytic_Pathway cluster_host Engineered E. coli (ΔansA) Asn L-Asparagine AsnO Asparagine Hydroxylase (AsnO from S. coelicolor) Asn->AsnO 2-oxoglutarate, Fe(II), Ascorbate HydroxyAsn 3-Hydroxyasparagine AsnaseII Endogenous Asparaginase II HydroxyAsn->AsnaseII LTHA L-threo-3-Hydroxyaspartic Acid AsnO->HydroxyAsn AsnaseII->LTHA H₂O

Caption: Biocatalytic pathway for L-THA production in engineered E. coli.

Quantitative Data Summary

The efficiency of L-THA production is highly dependent on the host strain and the expression system used for the asparagine hydroxylase. The following tables summarize the key quantitative data from whole-cell bioconversion experiments.

Table 1: Comparison of E. coli Strains for L-THA Production

E. coli StrainRelevant GenotypePromoter for asnO GeneMolar Yield of L-THA (%)Reference
W3110Wild-typelac0.076[1][3]
JW1756ΔansA (Asparaginase I deficient)lac8.2[1][3]
Rosetta2(DE3)/pEAsnOWild-typeT792[1][3]
ΔansA/pEAsnOΔansA (Asparaginase I deficient)T796[1][3]

Table 2: Reaction Conditions for Whole-Cell Bioconversion

ParameterTest Tube ScalePreparative (Jar Fermentor) ScaleReference
Substrates
L-Asparagine5 mM50 mM[1]
2-Oxoglutarate10 mM100 mM[1]
Cofactors
FeSO₄0.5 mM0.5 mM[1]
L-Ascorbic acid1 mMNot specified[1]
Biocatalyst
E. coli cell density (OD₆₀₀)3030[1]
Reaction Parameters
Temperature25°C25°C[1]
pH6.5 (Potassium phosphate buffer)Not specified (likely buffered)[1]
AgitationShaking600 rpm[1]
AerationNot applicable1 L/min[1]
Reaction TimeNot specified28 hours[1]
Volume0.3 mL200 mL[1]

Experimental Protocols

Protocol 1: Expression of Asparagine Hydroxylase (AsnO) in E. coli

This protocol describes the expression of AsnO from Streptomyces coelicolor A3(2) in an E. coli host for use in whole-cell bioconversion. The use of a T7 promoter system is recommended for high-level expression.[1]

Materials:

  • E. coli strain (e.g., ΔansA mutant derived from a strain suitable for T7 expression, like BL21(DE3))

  • Expression vector with a T7 promoter (e.g., pET-21a(+)) containing the asnO gene (pEAsnO)

  • LB medium with appropriate antibiotic for plasmid maintenance

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the expression plasmid (pEAsnO) into the competent E. coli ΔansA strain.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.5) and resuspend to the desired cell density (e.g., OD₆₀₀ = 30) for use in the whole-cell reaction.

Protocol 2: One-Pot Whole-Cell Bioconversion of L-Asparagine to L-THA

This protocol outlines the procedure for the biocatalytic conversion of L-asparagine to L-THA using the prepared E. coli whole-cell biocatalyst.

Materials:

  • Prepared E. coli ΔansA cells expressing AsnO (from Protocol 1)

  • Reaction buffer (100 mM potassium phosphate, pH 6.5)

  • L-asparagine

  • 2-oxoglutarate

  • FeSO₄

  • Reaction vessel (e.g., shake flask or jar fermentor)

Procedure:

  • Prepare the reaction mixture in the reaction vessel. For a preparative-scale reaction, the final concentrations should be:

    • 50 mM L-asparagine

    • 100 mM 2-oxoglutarate

    • 0.5 mM FeSO₄

  • Add the resuspended E. coli cells to the reaction mixture to a final OD₆₀₀ of 30.[1]

  • Incubate the reaction at 25°C.

  • For a jar fermentor setup, maintain agitation at 600 rpm and an aeration rate of 1 L/min.[1]

  • Monitor the reaction progress by taking samples periodically and analyzing for L-THA concentration using a suitable method (e.g., HPLC).

  • The reaction is typically complete within 28 hours, achieving a yield of up to 96%.[1]

  • Upon completion, separate the cells from the reaction mixture by centrifugation.

  • The supernatant containing L-THA can be collected for downstream purification.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the biocatalytic production of L-THA, from the preparation of the whole-cell biocatalyst to the final product.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioconversion cluster_downstream Product Recovery A Transformation of E. coli (ΔansA) with pEAsnO Plasmid B Cell Culture and Growth A->B C Induction of AsnO Expression (IPTG) B->C D Harvest and Resuspend Cells C->D F One-Pot Whole-Cell Reaction (25°C, 28h) D->F Add Biocatalyst E Prepare Reaction Mixture (L-Asn, 2-OG, FeSO₄) E->F G Monitoring of L-THA Production (HPLC) F->G H Cell Separation (Centrifugation) G->H I Purification of L-THA from Supernatant H->I

Caption: Overall workflow for L-THA production.

References

Protocols for the Chemical Synthesis of 3-Hydroxyaspartate Isomers: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical synthesis of the four stereoisomers of 3-hydroxyaspartate. This non-proteinogenic amino acid is a crucial component in various biologically active molecules and serves as a valuable building block in synthetic organic chemistry.

3-Hydroxyaspartic acid, with two chiral centers, exists as four distinct stereoisomers: L-threo (2S,3S), D-threo (2R,3R), L-erythro (2S,3R), and D-erythro (2R,3S). The precise stereochemistry is critical for its biological function and for its utility in the synthesis of complex molecules. This document outlines established chemical and chemoenzymatic methods for the preparation of these isomers, presenting quantitative data in structured tables for clear comparison and providing detailed experimental protocols.

Synthetic Strategies Overview

The primary strategies for synthesizing 3-hydroxyaspartate isomers involve two main approaches:

  • Diastereoselective synthesis from epoxysuccinic acids: This method provides racemic mixtures of the threo and erythro isomers, which can then be resolved to obtain the optically pure forms. The ammonolysis of cis-epoxysuccinic acid yields the threo diastereomers, while the same reaction with trans-epoxysuccinic acid produces the erythro diastereomers.

  • Asymmetric synthesis from chiral precursors: Chiral starting materials, such as diethyl tartrate, can be utilized to stereoselectively synthesize specific isomers of 3-hydroxyaspartate. Additionally, asymmetric reactions like the Sharpless asymmetric aminohydroxylation on prochiral substrates offer a direct route to enantiomerically enriched products.

Enzymatic resolutions are often employed in combination with these chemical methods to efficiently separate racemic mixtures, yielding the desired optically pure isomers.

Quantitative Data Summary

The following tables summarize the yields and key parameters for the synthesis of racemic and optically pure 3-hydroxyaspartate isomers.

Table 1: Synthesis of Racemic 3-Hydroxyaspartate Diastereomers

DiastereomerStarting MaterialKey ReagentReported Yield
threo-3-Hydroxy-DL-aspartic acidcis-Epoxysuccinic acid sodium saltConcentrated Ammonium HydroxideIncreased yield (specific value not stated)[1]
erythro-3-Hydroxy-DL-aspartic acidtrans-Epoxysuccinic acidConcentrated Ammonium HydroxideNot specified[1]

Table 2: Chemoenzymatic and Asymmetric Synthesis of Optically Pure 3-Hydroxyaspartate Isomers

IsomerSynthetic ApproachStarting MaterialKey Reagents/EnzymesReported Yield
L-threo-3-Hydroxyaspartic acidBiocatalytic hydroxylation and hydrolysisL-AsparagineE. coli expressing asparagine hydroxylase and asparaginaseUp to 96%[2]
(2R,3R)-3-Hydroxyaspartic acidAsymmetric aminohydroxylationtrans-Ethyl cinnamateSharpless asymmetric aminohydroxylation reagentsNot specified[3][4]
L-erythro-3-Hydroxyaspartic acidAmmonolysis and enzymatic resolution(±)-trans-Epoxysuccinic acidAmmonium hydroxide, mouse serine racemaseNot specified[5]
(2R,3R) and (2R,3S)-isomersSynthesis from chiral precursorDiethyl tartratesNot specifiedNot specified[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 3-hydroxyaspartate isomers.

Protocol 1: Synthesis of threo-3-Hydroxy-DL-aspartic Acid

This protocol is an improved procedure for the synthesis of the racemic threo isomer from cis-epoxysuccinic acid.[1]

Materials:

  • Sodium salt of cis-epoxysuccinic acid

  • Concentrated ammonium hydroxide

  • Water

  • Rotary evaporator

Procedure:

  • Dissolve the sodium salt of cis-epoxysuccinic acid in concentrated ammonium hydroxide.

  • Heat the solution to 40-50°C.

  • The original publication does not specify the reaction time, however, similar reactions with the trans-isomer are heated for 25 hours.[1]

  • After the reaction is complete, evaporate the solution to dryness on a rotary evaporator to remove residual ammonia.

  • The resulting residue is threo-3-hydroxy-DL-aspartic acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Protocol 2: Synthesis of erythro-3-Hydroxy-DL-aspartic Acid

This protocol describes the synthesis of the racemic erythro isomer from trans-epoxysuccinic acid.[1][5]

Materials:

  • trans-Epoxysuccinic acid

  • Concentrated ammonium hydroxide (25-28%)

  • Water

  • Rotary evaporator

  • Amberlite IRA-400 anion exchange resin (or equivalent)

  • 10% Acetic acid

Procedure:

  • Dissolve 79.0 g (0.60 mole) of trans-epoxysuccinic acid in 2 L of concentrated ammonium hydroxide.[1]

  • Heat the solution to 40-50°C for 25 hours.[1]

  • Evaporate the solution to dryness on a rotary evaporator to remove residual ammonia.[1]

  • Dissolve the residue in a sufficient amount of water to make a 3% (w/v) solution.[1]

  • Apply the solution to a column (6.5 x 65.0 cm) containing Amberlite IRA-400 anion exchange resin (OH- cycle).[1]

  • Elute the column with 10% acetic acid to obtain pure erythro-3-hydroxy-DL-aspartic acid.[1]

Protocol 3: Enzymatic Resolution of DL-erythro-3-Hydroxyaspartic Acid to L-erythro-3-Hydroxyaspartic Acid

This protocol outlines the enzymatic resolution of the racemic erythro mixture to obtain the L-isomer.[5]

Materials:

  • DL-erythro-3-Hydroxyaspartic acid (from Protocol 2)

  • 100 mM HEPES-NaOH Buffer (pH 8.0)

  • Pyridoxal 5'-phosphate (PLP)

  • MgCl₂

  • ATP

  • Mouse serine racemase (SR)

  • Water

Procedure:

  • Dissolve the DL-erythro-3-hydroxyaspartic acid residue in water.

  • Prepare a reaction mixture containing:

    • 100 mM HEPES-NaOH Buffer (pH 8.0)

    • 20 µM PLP

    • 1 mM MgCl₂

    • 1 mM ATP

    • 25 mM DL-erythro-3-hydroxyaspartic acid (final concentration)

  • Add 0.9 mg of mouse serine racemase to the 5 ml final volume of the reaction mixture.

  • Incubate the reaction at 37°C for 24 hours.

  • Terminate the reaction by boiling for 5 minutes. The resulting solution will contain L-erythro-3-hydroxyaspartic acid, as the D-isomer is degraded by the enzyme. Further purification can be performed using chromatographic methods.

Protocol 4: Biocatalytic Synthesis of L-threo-3-Hydroxyaspartic Acid

This protocol describes a highly efficient one-pot synthesis of L-threo-3-hydroxyaspartic acid using a whole-cell biocatalyst.[2]

Materials:

  • Escherichia coli strain expressing asparagine hydroxylase (e.g., Rosetta2(DE3) ΔansA carrying pEAsnO)

  • L-asparagine

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • 2-Oxoglutarate (100 mM)

  • L-Ascorbate (1 mM)

  • FeSO₄ (0.5 mM)

  • Jar fermentor

Procedure:

  • Prepare a reaction mixture in a jar fermentor with the following components:

    • 100 mM potassium phosphate buffer (pH 6.5)

    • 50 mM L-asparagine

    • 100 mM 2-oxoglutarate

    • 1 mM L-ascorbate

    • 0.5 mM FeSO₄

    • E. coli biocatalyst (OD₆₀₀ = 30)

  • Perform the reaction at 25°C with vigorous shaking.

  • Monitor the reaction progress. A molar yield of up to 96% can be achieved in approximately 28 hours.[2]

  • After the reaction, the L-threo-3-hydroxyaspartic acid can be purified from the reaction mixture by cation-exchange chromatography.[3]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic protocols described above.

Synthesis_of_threo_3_Hydroxy_DL_aspartic_Acid start cis-Epoxysuccinic acid sodium salt reaction Ammonolysis (40-50°C) start->reaction reagent Concentrated NH4OH reagent->reaction workup Evaporation reaction->workup product threo-3-Hydroxy-DL-aspartic acid workup->product

Caption: Workflow for the synthesis of racemic threo-3-hydroxyaspartic acid.

Synthesis_of_erythro_3_Hydroxy_DL_aspartic_Acid start trans-Epoxysuccinic acid reaction Ammonolysis (40-50°C, 25h) start->reaction reagent Concentrated NH4OH reagent->reaction workup1 Evaporation reaction->workup1 dissolve Dissolve in H2O workup1->dissolve chromatography Anion Exchange Chromatography dissolve->chromatography product erythro-3-Hydroxy-DL-aspartic acid chromatography->product

Caption: Workflow for the synthesis and purification of racemic erythro-3-hydroxyaspartic acid.

Enzymatic_Resolution_of_erythro_3_Hydroxyaspartate start erythro-3-Hydroxy-DL-aspartic acid reaction Enzymatic Degradation of D-isomer (37°C, 24h) start->reaction enzyme Mouse Serine Racemase (SR) + Cofactors (PLP, MgCl2, ATP) enzyme->reaction termination Heat Inactivation reaction->termination product L-erythro-3-Hydroxyaspartic acid termination->product

Caption: Workflow for the enzymatic resolution of racemic erythro-3-hydroxyaspartic acid.

Biocatalytic_Synthesis_of_L_threo_3_Hydroxyaspartic_Acid start L-Asparagine reaction Whole-cell Bioconversion (25°C, ~28h) start->reaction biocatalyst E. coli expressing Asn Hydroxylase & Asparaginase biocatalyst->reaction purification Cation-Exchange Chromatography reaction->purification product L-threo-3-Hydroxyaspartic acid purification->product

Caption: Workflow for the biocatalytic synthesis of L-threo-3-hydroxyaspartic acid.

References

Application Note: Chiral HPLC Separation of 3-Hydroxyaspartic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyaspartic acid is a non-proteinogenic amino acid characterized by the presence of two chiral centers. This results in the existence of four stereoisomers: L-threo, D-threo, L-erythro, and D-erythro 3-hydroxyaspartic acid. The distinct stereoisomers can exhibit significantly different biological activities and toxicological profiles, making their accurate separation and quantification crucial in pharmaceutical research, clinical diagnostics, and metabolic studies.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, offering high resolution and sensitivity.[2][3]

This document provides detailed protocols for two primary HPLC-based strategies for the chiral separation of 3-hydroxyaspartic acid stereoisomers:

  • Direct Separation using a Chiral Stationary Phase (CSP).

  • Indirect Separation following derivatization with a Chiral Derivatizing Agent (CDA).

Logical Framework for Method Selection

The choice between direct and indirect methods is a critical first step in method development.[4] Direct methods are often preferred for their simplicity, while indirect methods can offer enhanced sensitivity, especially when using fluorescent derivatizing agents.[4]

start Begin: Separate 3-Hydroxyaspartic Acid Stereoisomers q1 Is derivatization acceptable and/or is a chiral column (CSP) unavailable? start->q1 direct Direct Method: Use Chiral Stationary Phase (CSP) q1->direct  No   indirect Indirect Method: Use Chiral Derivatizing Agent (CDA) + Achiral Column q1->indirect  Yes   end_direct Proceed to Direct Separation Protocol direct->end_direct end_indirect Proceed to Indirect Separation Protocol indirect->end_indirect

Caption: Decision logic for selecting a chiral HPLC separation method.

Method 1: Direct Separation using a Chiral Stationary Phase (CSP)

This approach utilizes a column where the stationary phase itself is chiral, enabling differential interaction with the enantiomers.[5] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids because they are compatible with aqueous mobile phases and possess ionic groups ideal for separating polar compounds.[6]

Experimental Protocol

1. Materials and Reagents:

  • Racemic standards of threo- and erythro-3-hydroxyaspartic acid

  • HPLC or LC/MS grade Methanol

  • HPLC or LC/MS grade Water

  • Formic Acid (or Ammonium Acetate, depending on optimization)

  • 0.22 µm syringe filters

2. Instrumentation and Columns:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Chiral Column: Astec CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm (or equivalent)

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Dissolve 10 mg of the 3-hydroxyaspartic acid stereoisomer mixture in 10 mL of water.

  • Working Solution (20 µg/mL): Dilute the stock solution 1:50 with the initial mobile phase.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.

4. HPLC Conditions: The following table outlines a starting point for method development. Optimization of the organic modifier percentage and additive concentration may be required.

ParameterRecommended Condition
Column Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Water : Methanol : Formic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm or MS (ESI+)

5. Data Analysis:

  • Identify the four peaks corresponding to the L-threo, D-threo, L-erythro, and D-erythro stereoisomers.

  • Calculate the resolution (Rs) between adjacent peaks. A baseline resolution (Rs ≥ 1.5) is considered optimal.

  • Quantify the amount of each enantiomer by integrating the respective peak areas.

Expected Quantitative Data (Illustrative)

The table below presents hypothetical but realistic chromatographic results for the direct separation. On teicoplanin CSPs, the D-enantiomer is typically retained longer than the L-enantiomer.

AnalyteRetention Time (min)Resolution (Rs)
L-erythro-3-hydroxyaspartic acid8.5-
D-erythro-3-hydroxyaspartic acid10.22.1
L-threo-3-hydroxyaspartic acid12.12.3
D-threo-3-hydroxyaspartic acid14.52.8

Method 2: Indirect Separation via Chiral Derivatization

The indirect approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[5] These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[4] A common CDA for amino acids is Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[4]

Experimental Workflow

The following diagram outlines the complete workflow for the indirect separation method.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample 3-Hydroxyaspartic Acid Sample derivatize Derivatization with Marfey's Reagent (FDAA) sample->derivatize diastereomers Formation of Diastereomers derivatize->diastereomers inject Inject into HPLC diastereomers->inject separate Separation on Achiral C18 Column inject->separate detect UV Detection (340 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Peak Integration & Quantification chromatogram->quantify report Report Enantiomeric Purity (%ee) quantify->report

Caption: Experimental workflow for the indirect chiral HPLC method.

Experimental Protocol

1. Derivatization Procedure: [4]

  • Dissolve approximately 50 nmol of the 3-hydroxyaspartic acid sample in 100 µL of 1 M sodium bicarbonate solution in a microvial.

  • Add 200 µL of a 1% (w/v) solution of Marfey’s Reagent (FDAA) in acetone.

  • Incubate the mixture at 40°C for 1 hour in the dark.

  • Cool the reaction vial to room temperature.

  • Neutralize the reaction by adding 100 µL of 2 M HCl.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the remaining aqueous sample with the HPLC mobile phase for analysis.

2. HPLC Conditions: The diastereomeric derivatives are separated using standard reversed-phase chromatography.

ParameterRecommended Condition
Column Standard C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 340 nm[4]

3. Data Analysis:

  • Identify the peaks corresponding to the four diastereomers. The L-amino acid derivatives typically elute before the corresponding D-amino acid derivatives when using L-FDAA.

  • Calculate the resolution (Rs) between the diastereomeric peaks.

  • Determine the enantiomeric excess (% ee) for each diastereomeric pair (threo and erythro) using the peak areas (A) of the L- and D-derivatives: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

Expected Quantitative Data (Illustrative)

The table below shows potential results for the separation of the FDAA-derivatized stereoisomers.

Analyte (FDAA Derivative)Retention Time (min)Resolution (Rs)
L-erythro Isomer15.2-
D-erythro Isomer16.51.8
L-threo Isomer18.83.1
D-threo Isomer20.32.0

References

Application Note: Analytical Techniques for the Quantification of (3R)-3-hydroxy-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides detailed protocols and application notes for the quantitative analysis of (3R)-3-hydroxy-L-aspartic acid, a chiral amino acid derivative. The quantification of specific stereoisomers like this compound presents analytical challenges due to the presence of multiple chiral centers and the lack of a strong native chromophore.[1] This note focuses on two robust analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column chiral derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). We provide comprehensive experimental protocols, a comparative summary of quantitative data, and logical diagrams to illustrate the workflows and underlying principles.

Introduction

This compound, also known as L-erythro-3-hydroxyaspartate, is a hydroxylated derivative of the amino acid aspartic acid.[2] Like threonine, it contains two chiral centers, meaning it can exist as four distinct stereoisomers.[1] The precise quantification of the this compound isomer is critical in various research fields, as different stereoisomers can exhibit vastly different biological activities. The primary challenges in its analysis are twofold: separating the target stereoisomer from the other three, and achieving sensitive detection, as the molecule does not possess a strong chromophore for UV-Vis absorption.[3]

To address these challenges, analytical strategies typically involve a derivatization step. Derivatization can serve to introduce a fluorescent or mass-spectrometry-friendly tag for sensitive detection and, crucially, can be used to resolve the stereoisomers.[4] Chiral analysis is commonly achieved through two main approaches: the formation of diastereomers by reacting the analyte with a chiral derivatizing agent (indirect method), or the use of a chiral stationary phase (CSP) in the chromatographic column (direct method).[5][6]

This note details protocols for an indirect HPLC-FLD method, which is highly sensitive, and a GC-MS method, which offers excellent specificity and structural confirmation.

Method 1: HPLC with Fluorescence Detection (Pre-column Chiral Derivatization)

This is a highly sensitive method that relies on pre-column derivatization of the analyte with a chiral fluorogenic reagent.[7] The reaction of this compound with o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), creates a pair of fluorescent diastereomeric isoindole derivatives.[7][8] These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column.[5]

Experimental Workflow

The overall workflow involves sample preparation, a carefully controlled derivatization reaction, separation of the resulting diastereomers by HPLC, and quantification using a fluorescence detector.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenize Homogenization Sample->Homogenize Deproteinize Deproteinization (e.g., Acetonitrile) Homogenize->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization Chiral Derivatization (OPA/NAC) Supernatant->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection Fluorescence Detection (FLD) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for quantifying this compound via HPLC-FLD.
Detailed Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • o-phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Boric acid buffer (0.4 M, pH 9.5)

  • Sodium borohydride

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Mobile Phase A: 50 mM Sodium Acetate buffer, pH 6.5

  • Mobile Phase B: Methanol

2. Preparation of Derivatization Reagent (OPA/NAC)

  • Dissolve 50 mg of OPA in 1.25 mL of methanol.

  • Add 11.2 mL of 0.4 M boric acid buffer (pH 9.5).

  • Dissolve 50 mg of NAC in the above solution and mix thoroughly.

  • This reagent is light-sensitive and should be prepared fresh daily and stored in a dark vial.[7]

3. Sample Preparation (from plasma)

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of 0.1 M HCl.

4. Derivatization Procedure

  • In an autosampler vial, mix 10 µL of the prepared sample (or standard) with 80 µL of 0.4 M boric acid buffer (pH 9.5).

  • Add 10 µL of the OPA/NAC derivatization reagent.

  • Vortex immediately and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject 20 µL of the mixture onto the HPLC system. The total analysis time, including derivatization, can be under 15 minutes.[7]

5. HPLC-FLD Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 50 mM Sodium Acetate, pH 6.5

    • B: Methanol

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient to 50% B

    • 25-30 min: 50% B

    • 30-35 min: Return to 10% B

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30°C

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 450 nm

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is an excellent confirmatory technique. Because amino acids are polar and non-volatile, a two-step derivatization is typically required before GC analysis: esterification of the carboxyl groups followed by acylation or silylation of the amino and hydroxyl groups.[3] For chiral separation, a chiral GC column is required.

Detailed Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • 3 N Hydrochloric acid (HCl) in n-butanol (for esterification)[9]

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) (for silylation)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

2. Sample Preparation

  • Prepare the sample extract as described in the HPLC protocol (Section 1, Step 3) until the evaporation step. Ensure the final extract is completely dry, as moisture interferes with silylation.

3. Derivatization Procedure

  • Step 1: Esterification

    • Add 200 µL of 3 N HCl in n-butanol to the dried sample extract.

    • Cap the vial tightly and heat at 65°C for 20 minutes.[9]

    • Evaporate the reagent to dryness under a stream of nitrogen.

  • Step 2: Silylation

    • To the dried esterified sample, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • Cap the vial and heat at 100°C for 2-4 hours to ensure complete derivatization of the hydroxyl and amino groups.

    • Cool to room temperature before injection.

4. GC-MS Conditions

  • Column: Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection: 1 µL, splitless mode

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 200°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[10]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic fragments of the derivatized analyte. Full scan mode can be used for initial identification.

Quantitative Data Summary

The choice of method depends on the required sensitivity, specificity, and available instrumentation. The following table summarizes the key quantitative parameters for the described techniques.

ParameterHPLC-FLD with Chiral DerivatizationGC-MS with Chiral Column
Principle Separation of fluorescent diastereomers on an achiral column.[5]Separation of volatile enantiomers on a chiral column.
Specificity Good; determined by chromatographic resolution.Very High; determined by both retention time and mass fragmentation pattern.
Sensitivity (LOD) Very High (low to mid picomole range).[7][11]High (nanomolar to low micromolar range).[9]
Throughput High; rapid derivatization and analysis time.[7]Moderate; requires multi-step, longer derivatization.
Pros - Excellent sensitivity. - Uses standard HPLC equipment. - Robust and reproducible.- Unambiguous identification. - Provides structural information. - High resolving power of capillary GC.
Cons - Derivatization reagent can be unstable. - Potential for interference from matrix components.- Extensive sample preparation. - Derivatization is sensitive to moisture. - Requires specialized chiral GC column.

Logical Framework for Chiral Analysis

The indirect chiral separation approach, central to the HPLC-FLD method, relies on converting a pair of enantiomers into diastereomers. Enantiomers have identical physical properties and cannot be separated by achiral chromatography.[12] By reacting them with a single, pure enantiomer of a chiral derivatizing agent (CDA), diastereomers are formed. These diastereomers have different spatial arrangements and, consequently, different physical properties, allowing for their separation.[5]

Caption: Principle of indirect chiral separation via derivatization.

References

Application Notes and Protocols: (3R)-3-hydroxy-L-aspartic acid for Glutamate Transporter Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitatory amino acid transporters (EAATs), also known as glutamate transporters, are critical for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring the fidelity of synaptic transmission. The study of these transporters relies on specific pharmacological tools. This document provides detailed information and protocols for the use of (3R)-3-hydroxy-L-aspartic acid in the investigation of glutamate transporter function.

It is important to clarify the stereochemistry of the compound of interest. The prompt specifies this compound. L-aspartic acid has an S configuration at the alpha-carbon (C2). Therefore, the full stereochemical designation is (2S, 3R)-3-hydroxyaspartic acid, which corresponds to L-erythro-3-hydroxyaspartic acid [1]. However, the most extensively characterized and widely used isomer of 3-hydroxyaspartic acid in glutamate transporter research is L-threo-3-hydroxyaspartic acid ((2S, 3S)-3-hydroxyaspartic acid). This document will focus on the application of the more commonly studied L-threo isomer due to the extensive availability of pharmacological data and established protocols. L-threo-3-hydroxyaspartic acid is a potent, competitive, and transportable inhibitor of EAAT1-4, while it acts as a non-transportable inhibitor of EAAT5[2][3].

Quantitative Data

The following tables summarize the inhibitory and transport kinetics of L-threo-3-hydroxyaspartic acid for various human excitatory amino acid transporters (EAATs).

Table 1: Inhibitory Constants (Ki) of L-threo-3-hydroxyaspartic acid for human EAATs.

Transporter SubtypeCell LineAssayKi (μM)Reference
hEAAT1HEK293[³H]-D-Aspartate Uptake11[2][3][4]
hEAAT2HEK293[³H]-D-Aspartate Uptake19[2][3][4]
hEAAT3HEK293[³H]-D-Aspartate Uptake14[2][3][4]

Table 2: Michaelis-Menten Constants (Km) of L-threo-3-hydroxyaspartic acid for human EAATs.

Transporter SubtypeCell LineAssayKm (μM)Reference
hEAAT1HEK293FLIPR Membrane Potential3.6[2][3]
hEAAT2HEK293FLIPR Membrane Potential3.8[2][3]
hEAAT3HEK293FLIPR Membrane Potential3.2[2][3]

Signaling Pathways and Experimental Workflows

Glutamate-Glutamine Cycle and Astrocyte Signaling

Glutamate transporters, particularly EAAT1 (GLAST) and EAAT2 (GLT-1) on astrocytes, play a pivotal role in the glutamate-glutamine cycle. The uptake of glutamate by these transporters is electrogenic, driven by the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion. This process is fundamental for clearing glutamate from the synaptic cleft and providing the precursor for glutamine synthesis in astrocytes. The glutamine is then transported back to neurons to replenish the neurotransmitter pool of glutamate.

GlutamateGlutamineCycle cluster_neuron Presynaptic Neuron cluster_astrocyte Astrocyte Vesicle Glutamate Vesicle Glu_synapse Glutamate Vesicle->Glu_synapse Release EAAT EAAT1/2 Glu_synapse->EAAT Uptake Gln_neuron Glutamine PAG PAG Gln_neuron->PAG PAG->Vesicle Glutamate Packaging SNAT SNAT Glu_astro Glutamate EAAT->Glu_astro GS GS Glu_astro->GS ATP Gln_astro Glutamine GS->Gln_astro SAT2 SAT2 Gln_astro->SAT2 SAT2->Gln_neuron Transport

Caption: The Glutamate-Glutamine Cycle at the Tripartite Synapse.

Experimental Workflow: [³H]-D-Aspartate Uptake Assay

This assay measures the inhibition of glutamate transporter activity by quantifying the reduction in the uptake of radiolabeled D-aspartate, a non-metabolizable substrate of EAATs.

UptakeAssayWorkflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis PlateCells Plate cells expressing EAATs (e.g., HEK293) Incubate1 Incubate overnight PlateCells->Incubate1 Wash Wash cells with assay buffer Incubate1->Wash Preincubate Pre-incubate with This compound or vehicle Wash->Preincubate AddSubstrate Add [³H]-D-Aspartate Preincubate->AddSubstrate Incubate2 Incubate for a defined time (e.g., 10 min at 37°C) AddSubstrate->Incubate2 Terminate Terminate uptake with ice-cold buffer and wash Incubate2->Terminate Lyse Lyse cells Terminate->Lyse Scintillation Measure radioactivity using scintillation counting Lyse->Scintillation Calculate Calculate % inhibition and determine Ki value Scintillation->Calculate

Caption: Workflow for a [³H]-D-Aspartate Uptake Inhibition Assay.

Experimental Protocols

Protocol 1: [³H]-D-Aspartate Uptake Assay in HEK293 Cells Expressing human EAATs

This protocol is designed to determine the inhibitory potency (Ki) of L-threo-3-hydroxyaspartic acid on specific human glutamate transporter subtypes stably or transiently expressed in HEK293 cells.

Materials:

  • HEK293 cells expressing hEAAT1, hEAAT2, or hEAAT3

  • Poly-D-lysine coated 96-well plates

  • Culture medium: DMEM, 10% FBS, 1% penicillin/streptomycin, selection antibiotic (e.g., G418)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • [³H]-D-Aspartate (specific activity ~10-20 Ci/mmol)

  • L-threo-3-hydroxyaspartic acid

  • Unlabeled D-aspartate

  • Lysis buffer: 0.1 M NaOH or 1% SDS

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating:

    • Seed the HEK293 cells expressing the desired hEAAT subtype onto poly-D-lysine coated 96-well plates at a density of 50,000 - 80,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Preparation:

    • Prepare a stock solution of L-threo-3-hydroxyaspartic acid in 1eq. NaOH and then dilute to the desired concentrations in Assay Buffer.

    • Prepare a working solution of [³H]-D-Aspartate in Assay Buffer. The final concentration in the assay will typically be close to the Km of D-aspartate for the transporter subtype being studied.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with 200 µL of pre-warmed (37°C) Assay Buffer.

    • Add 100 µL of Assay Buffer containing various concentrations of L-threo-3-hydroxyaspartic acid or vehicle control to the wells.

    • Pre-incubate for 10-20 minutes at 37°C.

    • Initiate the uptake by adding 100 µL of the [³H]-D-Aspartate working solution.

    • Incubate for 10 minutes at 37°C.

    • To determine non-specific uptake, include wells with a high concentration of unlabeled D-aspartate (e.g., 1 mM).

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.

    • Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Quantification:

    • Transfer the lysate to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all measurements.

    • Plot the percentage of inhibition against the logarithm of the L-threo-3-hydroxyaspartic acid concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the concentration of [³H]-D-Aspartate and Km is its Michaelis-Menten constant for the transporter.

Protocol 2: FLIPR Membrane Potential (FMP) Assay

This protocol measures the transportable nature of L-threo-3-hydroxyaspartic acid by detecting changes in membrane potential in cells expressing EAATs. The influx of Na⁺ coupled with substrate transport causes membrane depolarization, which is detected by a voltage-sensitive fluorescent dye.

Materials:

  • HEK293 cells expressing hEAAT1, hEAAT2, or hEAAT3

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Culture medium

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)

  • L-threo-3-hydroxyaspartic acid

  • Glutamate (as a positive control)

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

  • Cell Plating:

    • Seed HEK293 cells expressing the desired hEAAT subtype into black-walled, clear-bottom plates at an appropriate density to form a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay dye loading buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add an equal volume of the dye loading buffer to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate for 30-60 minutes at 37°C or room temperature, as recommended by the kit manufacturer.

  • Compound Plate Preparation:

    • Prepare a plate with L-threo-3-hydroxyaspartic acid and glutamate at various concentrations in Assay Buffer. Typically, this will be a 4X or 5X concentrated solution.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to monitor the fluorescence signal over time. A typical protocol involves a baseline reading for 10-20 seconds, followed by the addition of the compound and continued reading for 1-3 minutes.

    • The instrument will add the compound from the compound plate to the cell plate and record the change in fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in membrane potential.

    • Plot the peak fluorescence change against the logarithm of the L-threo-3-hydroxyaspartic acid concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

    • The EC₅₀ value can be used as an approximation of the Km for transport.

Conclusion

This compound, particularly the L-threo isomer, is an invaluable tool for the pharmacological characterization of glutamate transporters. The protocols provided herein offer robust methods for assessing its interaction with EAATs, enabling detailed studies of transporter function in both health and disease. These assays can be adapted for screening new chemical entities targeting glutamate transporters, thus aiding in the development of novel therapeutics for neurological disorders.

References

Application Notes and Protocols for Inhibiting Excitatory Amino Acid Transporters (EAATs) with 3-Hydroxyaspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitatory Amino Acid Transporters (EAATs) are a family of sodium-dependent glutamate transporters crucial for maintaining low extracellular glutamate concentrations in the central nervous system. Their inhibition can lead to an accumulation of synaptic glutamate, a condition implicated in various neurological disorders and a key area of investigation in neuroscience and drug development. 3-Hydroxyaspartate, particularly the L-threo isomer, is a potent competitive inhibitor of several EAAT subtypes and serves as a valuable pharmacological tool for studying the physiological and pathological roles of these transporters.

These application notes provide detailed protocols for utilizing 3-hydroxyaspartate to inhibit EAATs in common experimental paradigms: a radiolabeled substrate uptake assay and a fluorescence-based membrane potential assay.

Quantitative Data Summary

L-(-)-threo-3-Hydroxyaspartic acid acts as a potent, competitive, and transportable inhibitor for EAAT1-4, while being a non-transportable inhibitor for EAAT5. The following table summarizes the inhibitory constants (Ki) of L-(-)-threo-3-hydroxyaspartic acid for human EAAT1, EAAT2, and EAAT3, as determined in [³H]-D-aspartate uptake assays using HEK293 cells expressing the respective transporters.[1]

Transporter SubtypeInhibitorKi (µM)Cell LineAssay Type
hEAAT1L-(-)-threo-3-Hydroxyaspartic acid11HEK293[³H]-D-aspartate uptake
hEAAT2L-(-)-threo-3-Hydroxyaspartic acid19HEK293[³H]-D-aspartate uptake
hEAAT3L-(-)-threo-3-Hydroxyaspartic acid14HEK293[³H]-D-aspartate uptake

Experimental Protocols

Preparation of L-(-)-threo-3-Hydroxyaspartate Stock Solution

L-(-)-threo-3-Hydroxyaspartic acid is soluble up to 100 mM in 1 equivalent of Sodium Hydroxide (NaOH).

Materials:

  • L-(-)-threo-3-Hydroxyaspartic acid (M.Wt: 149.1 g/mol )

  • 1 M NaOH solution

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 100 mM stock solution, weigh out 14.91 mg of L-(-)-threo-3-Hydroxyaspartic acid.

  • Add a corresponding volume of 1 M NaOH to achieve a 1:1 molar ratio. For 14.91 mg (0.1 mmol), this would be 100 µL of 1 M NaOH.

  • Add nuclease-free water to a final volume of 1 mL.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile filter the stock solution using a 0.22 µm syringe filter.

  • Aliquot into sterile microcentrifuge tubes and store at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol 1: Inhibition of EAATs using [³H]-D-Aspartate Uptake Assay

This protocol measures the ability of 3-hydroxyaspartate to inhibit the uptake of a radiolabeled substrate, [³H]-D-aspartate, into cells expressing EAATs.

Materials:

  • Cells expressing the EAAT subtype of interest (e.g., HEK293 cells stably expressing hEAAT1, hEAAT2, or hEAAT3)

  • Cell culture medium

  • Poly-D-lysine coated 24-well plates

  • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM Glucose, pH 7.4)

  • [³H]-D-aspartate

  • L-(-)-threo-3-Hydroxyaspartate stock solution

  • Scintillation fluid

  • Scintillation counter

  • Ice-cold phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Seed the EAAT-expressing cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Assay Solutions:

    • Prepare a working solution of [³H]-D-aspartate in Krebs-Henseleit buffer at the desired final concentration (e.g., a concentration close to the Km for the transporter).

    • Prepare serial dilutions of L-(-)-threo-3-hydroxyaspartate in Krebs-Henseleit buffer to cover a range of concentrations around the expected Ki (e.g., 0.1 µM to 100 µM).

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with 500 µL of pre-warmed Krebs-Henseleit buffer.

    • Add 200 µL of Krebs-Henseleit buffer containing the desired concentration of L-(-)-threo-3-hydroxyaspartate or vehicle control to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the uptake by adding 50 µL of the [³H]-D-aspartate working solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes, within the linear range of uptake).

  • Termination of Uptake:

    • Rapidly aspirate the assay solution from the wells.

    • Wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Add 500 µL of 1% Triton X-100 or 0.1 M NaOH to each well to lyse the cells.

    • Incubate at room temperature for 30 minutes with gentle shaking.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-radiolabeled substrate like L-glutamate) from the total uptake.

    • Plot the percentage inhibition of [³H]-D-aspartate uptake against the logarithm of the L-(-)-threo-3-hydroxyaspartate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the concentration of [³H]-D-aspartate and Km is its Michaelis-Menten constant.

Protocol 2: Functional Assessment of EAAT Inhibition using a FLIPR Membrane Potential Assay

This protocol utilizes a fluorescence-based assay to measure changes in membrane potential associated with EAAT activity. EAATs are electrogenic, meaning they generate an electrical current upon substrate transport. Inhibiting this transport with 3-hydroxyaspartate will prevent the substrate-induced change in membrane potential. This assay is suitable for high-throughput screening.[2]

Materials:

  • Cells expressing the EAAT subtype of interest (e.g., HEK293 cells stably expressing hEAAT1, hEAAT2, or hEAAT3)

  • Cell culture medium

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)[3][4][5][6]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)[3]

  • L-glutamate (or another suitable EAAT substrate)

  • L-(-)-threo-3-Hydroxyaspartate stock solution

  • FLIPR (Fluorometric Imaging Plate Reader) instrument[3][5][6]

Procedure:

  • Cell Plating: Seed the EAAT-expressing cells into black-walled, clear-bottom microplates at a density that forms a confluent monolayer. Incubate overnight at 37°C and 5% CO₂.[3]

  • Dye Loading:

    • Prepare the fluorescent dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[3][6]

    • Remove the culture medium from the wells.

    • Add an equal volume of the dye loading buffer to each well (e.g., 100 µL for a 96-well plate).[3]

    • Incubate the plate at 37°C for 30-60 minutes.[3]

  • Compound Plate Preparation:

    • Prepare a plate containing serial dilutions of L-(-)-threo-3-hydroxyaspartate in assay buffer.

    • Prepare a plate with the EAAT substrate (e.g., L-glutamate) at a concentration that elicits a robust response (e.g., EC₈₀).

  • FLIPR Assay:

    • Set up the FLIPR instrument to measure fluorescence changes over time.

    • Establish a baseline fluorescence reading for each well.

    • Add the L-(-)-threo-3-hydroxyaspartate solutions (or vehicle control) from the compound plate to the cell plate and incubate for a specified period (e.g., 5-15 minutes).

    • Add the EAAT substrate from the second compound plate to all wells to stimulate the transporters.

    • Record the fluorescence signal before and after the addition of the substrate.

  • Data Analysis:

    • The change in fluorescence upon substrate addition is proportional to the EAAT activity.

    • Calculate the percentage inhibition of the substrate-induced fluorescence response for each concentration of L-(-)-threo-3-hydroxyaspartate.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for EAAT Inhibition Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay Performance cluster_detection Detection cluster_analysis Data Analysis cell_prep Cell Culture & Plating pre_incubation Pre-incubation with 3-hydroxyaspartate cell_prep->pre_incubation inhibitor_prep Inhibitor Stock (3-hydroxyaspartate) inhibitor_prep->pre_incubation substrate_prep Substrate Prep ([3H]-D-Asp or Glutamate) stimulation Stimulation with Substrate substrate_prep->stimulation pre_incubation->stimulation uptake_assay Radiometric Counting ([3H]-D-Aspartate Assay) stimulation->uptake_assay fmp_assay Fluorescence Reading (FLIPR Assay) stimulation->fmp_assay data_analysis IC50/Ki Determination uptake_assay->data_analysis fmp_assay->data_analysis

Caption: General experimental workflow for assessing EAAT inhibition.

Signaling Pathway Downstream of EAAT Inhibition

Inhibition of EAATs by 3-hydroxyaspartate leads to an accumulation of extracellular glutamate. This excess glutamate can then activate postsynaptic glutamate receptors, primarily AMPA and NMDA receptors, leading to downstream signaling cascades that can influence neuronal excitability and, in cases of excessive activation, lead to excitotoxicity.[7]

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space glutamate Glutamate ampa AMPA Receptor glutamate->ampa activates nmda NMDA Receptor glutamate->nmda activates eaat EAAT eaat->glutamate uptake na_influx Na+ Influx ampa->na_influx ca_influx Ca2+ Influx nmda->ca_influx downstream Downstream Signaling (e.g., CaMKII, PKC, MAPK) ca_influx->downstream gene_expression Changes in Gene Expression downstream->gene_expression excitotoxicity Excitotoxicity downstream->excitotoxicity inhibitor 3-Hydroxyaspartate inhibitor->eaat inhibits

Caption: Downstream signaling consequences of EAAT inhibition.

References

Application of (3R)-3-hydroxy-L-aspartic Acid in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxy-L-aspartic acid, and more commonly its stereoisomer L-(-)-threo-3-hydroxyaspartic acid, are potent inhibitors of Excitatory Amino Acid Transporters (EAATs). These transporters are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. Dysregulation of glutamate homeostasis is implicated in a wide range of neurological disorders, including neurodegenerative diseases, stroke, and epilepsy. As such, inhibitors of EAATs are invaluable tools in neuroscience research to probe the physiological and pathological roles of glutamate signaling.

This document provides detailed application notes and experimental protocols for the use of this compound and its isomers in neuroscience research.

Mechanism of Action

L-threo-3-hydroxyaspartic acid acts as a competitive inhibitor at the glutamate binding site of EAATs. It is a transportable inhibitor for EAAT1, EAAT2, EAAT3, and EAAT4, meaning it is taken up by the transporters into the cell. For EAAT5, it acts as a non-transportable inhibitor.[1] By blocking glutamate uptake, L-threo-3-hydroxyaspartic acid increases the extracellular concentration and dwell time of glutamate, leading to enhanced activation of glutamate receptors. This property makes it a powerful tool to study the consequences of excessive glutamate signaling and excitotoxicity.

Data Presentation

Table 1: Inhibitory and Transport Affinity of L-(-)-threo-3-Hydroxyaspartic Acid for Human EAATs.[1][2]
TransporterKi (μM) in [3H]-D-Aspartate Uptake AssayKm (μM) in FLIPR Membrane Potential Assay
EAAT1113.6
EAAT2193.8
EAAT3143.2

Signaling Pathways

Inhibition of neuronal glutamate transporters, such as EAAC1 (EAAT3), by compounds like L-threo-3-hydroxyaspartic acid can have significant downstream effects on intracellular signaling cascades. By increasing extracellular glutamate, it can lead to the overactivation of glutamate receptors, including metabotropic glutamate receptors (mGluRs), which in turn can influence other neurotransmitter systems, such as the dopaminergic system. The regulation of EAATs themselves is also a dynamic process involving protein kinases like PKC and PI3K.

EAAT_Inhibition_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-threo-3-hydroxyaspartate L-threo-3-hydroxyaspartate EAAT EAAT (e.g., EAAC1) L-threo-3-hydroxyaspartate->EAAT Inhibits Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates EAAT->Glutamate Uptake (blocked) Signaling_Cascade Downstream Signaling mGluR1->Signaling_Cascade Initiates D1R D1 Receptor D1R_Expression D1R Expression D1R->D1R_Expression Leads to PKC PKC PKC->EAAT Regulates PI3K PI3K PI3K->EAAT Regulates Signaling_Cascade->D1R Modulates Expression Synaptic_Plasticity Synaptic Plasticity Modulation Signaling_Cascade->Synaptic_Plasticity

Figure 1: Signaling pathways affected by EAAT inhibition. (Max Width: 760px)

Experimental Protocols

Protocol 1: [3H]-D-Aspartate Uptake Assay in Cultured Neurons or Astrocytes

This protocol is designed to measure the activity of EAATs by quantifying the uptake of radiolabeled D-aspartate, a substrate for these transporters. L-threo-3-hydroxyaspartic acid is used as a competitive inhibitor to determine its effect on transporter function.

Materials:

  • Primary neuronal or astrocyte cell cultures (plated in 24- or 48-well plates)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • [3H]-D-Aspartate

  • L-threo-3-hydroxyaspartic acid

  • Scintillation fluid

  • 0.1 M NaOH

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Culture primary neurons or astrocytes to confluence in appropriate multi-well plates.

  • Preparation of Reagents:

    • Prepare a stock solution of L-threo-3-hydroxyaspartic acid in HBSS.

    • Prepare a working solution of [3H]-D-aspartate in HBSS. The final concentration should be in the low micromolar range.

  • Assay:

    • Wash the cells twice with warm HBSS.

    • Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of L-threo-3-hydroxyaspartic acid or vehicle control.

    • Initiate the uptake by adding the [3H]-D-aspartate working solution to each well.

    • Incubate for 5-10 minutes at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold HBSS.

    • Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Quantification:

    • Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Use another portion of the lysate to determine the protein concentration using a BCA assay.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration for each well.

    • Plot the percentage of inhibition of [3H]-D-aspartate uptake as a function of the L-threo-3-hydroxyaspartic acid concentration to determine the IC50 value.

Uptake_Assay_Workflow A 1. Culture Cells to Confluence B 2. Wash Cells with HBSS A->B C 3. Pre-incubate with L-threo-3-hydroxyaspartate B->C D 4. Add [3H]-D-Aspartate to Initiate Uptake C->D E 5. Incubate at 37°C D->E F 6. Terminate Uptake & Wash with Cold HBSS E->F G 7. Lyse Cells F->G H 8. Quantify Radioactivity & Protein G->H I 9. Data Analysis (IC50 determination) H->I

Figure 2: Workflow for a [3H]-D-aspartate uptake assay. (Max Width: 760px)
Protocol 2: FLIPR Membrane Potential Assay

This assay measures changes in cell membrane potential, which is affected by the electrogenic activity of EAATs. It is a high-throughput method to screen for EAAT inhibitors.

Materials:

  • HEK293 cells stably expressing the EAAT of interest

  • Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates

  • FLIPR Membrane Potential Assay Kit

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • L-threo-3-hydroxyaspartic acid

  • Glutamate (as the substrate)

  • FLIPR instrument

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the target EAAT onto the coated plates and grow to confluence.

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Plate Preparation:

    • Prepare a plate with different concentrations of L-threo-3-hydroxyaspartic acid.

    • Prepare a separate plate with the substrate, glutamate, at a concentration that elicits a robust response (e.g., EC80).

  • FLIPR Assay:

    • Place the cell plate and compound/substrate plates into the FLIPR instrument.

    • Program the instrument to first add the L-threo-3-hydroxyaspartic acid solution and incubate for a short period (e.g., 2-5 minutes).

    • Then, program the instrument to add the glutamate solution to stimulate the transporter.

    • Record the fluorescence changes over time.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in membrane potential.

    • Calculate the inhibitory effect of L-threo-3-hydroxyaspartic acid on the glutamate-induced fluorescence signal.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Applications in Neuroscience Research

  • Studying Excitotoxicity: By blocking glutamate uptake, L-threo-3-hydroxyaspartic acid can be used to induce excitotoxic conditions in vitro and in vivo. This is valuable for modeling aspects of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and for screening potential neuroprotective compounds.[2][3]

  • Investigating Synaptic Plasticity: The modulation of extracellular glutamate levels is critical for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). L-threo-3-hydroxyaspartic acid can be used to investigate how impaired glutamate clearance affects these fundamental processes of learning and memory.

  • Probing Neurotransmitter Interactions: The glutamatergic system is intricately linked with other neurotransmitter systems. L-threo-3-hydroxyaspartic acid can be employed to explore how elevated glutamate levels impact dopamine, GABA, and other neurotransmitter signaling pathways in various brain regions.

  • Characterizing EAAT Subtypes: Due to its differential activity on EAAT subtypes, L-threo-3-hydroxyaspartic acid and its analogs can be used to pharmacologically dissect the specific roles of different EAATs in neuronal and glial function.[4][5]

Conclusion

This compound and its isomers are indispensable pharmacological tools for the neuroscience community. Their ability to potently and competitively inhibit EAATs provides a means to manipulate extracellular glutamate levels, thereby enabling the study of a wide array of physiological and pathological processes. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize these compounds in their investigations into the complexities of glutamatergic neurotransmission.

References

Application Notes and Protocols for In Vitro Assays Using (3R)-3-Hydroxy-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-hydroxy-L-aspartic acid and its stereoisomers, most notably L-threo-3-hydroxyaspartic acid (L-THA), are potent inhibitors of excitatory amino acid transporters (EAATs). These transporters are critical for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity. The inhibition of EAATs by 3-hydroxyaspartic acid analogues makes them valuable tools for studying the physiological and pathological roles of glutamate transport. These compounds are widely used in in vitro assays to characterize the function and pharmacology of EAAT subtypes and to screen for novel therapeutic agents targeting these transporters.

This document provides detailed application notes and protocols for the use of this compound and its isomers in common in vitro assays.

Data Presentation

The following table summarizes the quantitative data for the inhibitory activity of L-threo-3-hydroxyaspartic acid on human EAAT subtypes.

CompoundTransporter SubtypeAssay TypeCell LineMeasured ParameterValue (µM)
L-threo-3-hydroxyaspartic acidEAAT1 (hEAAT1)[³H]-D-Aspartate UptakeHEK293Kᵢ11[1]
L-threo-3-hydroxyaspartic acidEAAT2 (hEAAT2)[³H]-D-Aspartate UptakeHEK293Kᵢ19[1]
L-threo-3-hydroxyaspartic acidEAAT3 (hEAAT3)[³H]-D-Aspartate UptakeHEK293Kᵢ14[1]
L-threo-3-hydroxyaspartic acidEAAT1 (hEAAT1)FLIPR Membrane PotentialHEK293Kₘ3.6[1]
L-threo-3-hydroxyaspartic acidEAAT2 (hEAAT2)FLIPR Membrane PotentialHEK293Kₘ3.8[1]
L-threo-3-hydroxyaspartic acidEAAT3 (hEAAT3)FLIPR Membrane PotentialHEK293Kₘ3.2[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its use in inhibitor screening.

Glutamate_Glutamine_Cycle cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Astrocyte Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Vesicle Vesicle Glutamate->Vesicle VGLUT Glutamate_Cleft Glutamate_Cleft Vesicle->Glutamate_Cleft Exocytosis Glutamate_Astrocyte Glutamate_Astrocyte Glutamate_Cleft->Glutamate_Astrocyte EAAT1/2 Postsynaptic_Neuron Postsynaptic Neuron (Signal Transduction) Glutamate_Cleft->Postsynaptic_Neuron GluRs Glutamine_Astrocyte Glutamine_Astrocyte Glutamate_Astrocyte->Glutamine_Astrocyte Glutamine Synthetase Inhibitor (3R)-3-hydroxy-L- aspartic acid Inhibitor->Glutamate_Astrocyte Glutamine_Astrocyte->Glutamine SNAT3/5

Glutamate-Glutamine Cycle Inhibition

Experimental_Workflow Start Start Cell_Culture Culture HEK293 cells expressing a specific EAAT subtype Start->Cell_Culture Assay_Setup Plate cells in 96-well plates Cell_Culture->Assay_Setup Compound_Addition Add this compound or test compounds Assay_Setup->Compound_Addition Substrate_Addition Add radiolabeled or fluorescent substrate (e.g., [3H]-D-aspartate) Compound_Addition->Substrate_Addition Incubation Incubate for a defined period Substrate_Addition->Incubation Measurement Measure substrate uptake or membrane potential change Incubation->Measurement Data_Analysis Calculate Ki or IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Inhibitor Screening Workflow

Experimental Protocols

Protocol 1: [³H]-D-Aspartate Uptake Assay in HEK293 Cells

This protocol is designed to measure the inhibition of EAATs by this compound or other test compounds using a radiolabeled substrate.

Materials and Reagents:

  • HEK293 cells stably expressing the human EAAT subtype of interest (e.g., hEAAT1, hEAAT2, or hEAAT3)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Poly-D-lysine coated 96-well plates

  • [³H]-D-Aspartate

  • Unlabeled D-Aspartate

  • This compound or other test compounds

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating:

    • One day before the assay, seed the EAAT-expressing HEK293 cells into poly-D-lysine coated 96-well plates at a density of 50,000-80,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in HBSS.

    • Prepare serial dilutions of the test compound in HBSS.

    • Prepare a solution of [³H]-D-aspartate in HBSS. The final concentration in the well should be below the Kₘ for the transporter to ensure sensitivity to competitive inhibition.

    • Prepare a high concentration of unlabeled D-aspartate (e.g., 1 mM) in HBSS to determine non-specific uptake.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with 200 µL of pre-warmed HBSS.

    • Add 100 µL of HBSS containing the desired concentration of this compound or test compound to each well. For total uptake wells, add HBSS only. For non-specific uptake wells, add the high concentration of unlabeled D-aspartate.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake by adding 50 µL of the [³H]-D-aspartate solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). This time should be within the linear range of uptake for the specific cell line and transporter.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold HBSS.

    • Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts in the presence of excess unlabeled D-aspartate) from all other measurements to obtain specific uptake.

    • Plot the specific uptake as a function of the concentration of the inhibitor.

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of [³H]-D-aspartate and Kₘ is the Michaelis-Menten constant for D-aspartate transport by the specific EAAT subtype.

Protocol 2: Fluorescence-Based Membrane Potential (FMP) Assay

This protocol utilizes a voltage-sensitive fluorescent dye to measure changes in membrane potential upon transporter activation, which is inhibited by compounds like this compound.

Materials and Reagents:

  • HEK293 cells stably expressing the human EAAT subtype of interest

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic

  • Black, clear-bottom 96-well plates

  • FLIPR Membrane Potential Assay Kit (or equivalent)

  • This compound or other test compounds

  • Substrate for the transporter (e.g., L-glutamate or D-aspartate)

  • HBSS with 20 mM HEPES, pH 7.4

  • A fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed EAAT-expressing HEK293 cells into black, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • On the day of the assay, prepare the fluorescent dye solution according to the manufacturer's instructions, typically by dissolving the dye concentrate in HBSS.

    • Aspirate the culture medium from the wells and add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the cells to load the dye.

  • Assay Measurement:

    • Prepare a compound plate containing serial dilutions of this compound and a substrate plate containing a fixed concentration of L-glutamate or D-aspartate (typically at or near the EC₅₀ for transporter activation).

    • Place the cell plate, compound plate, and substrate plate into the fluorescence microplate reader.

    • Set the instrument to record fluorescence kinetically. Establish a baseline fluorescence reading for each well for 10-20 seconds.

    • The instrument will then automatically add a defined volume of the inhibitor from the compound plate to the cell plate.

    • Record the fluorescence for a further 2-5 minutes to observe the effect of the inhibitor.

    • Next, the instrument will add a defined volume of the substrate from the substrate plate to induce a change in membrane potential.

    • Continue to record the fluorescence for another 2-5 minutes to measure the transporter-mediated change in membrane potential in the presence of the inhibitor.

  • Data Analysis:

    • The change in fluorescence upon substrate addition is proportional to the transporter activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Glutamate Uptake Assay in Synaptosomes

This protocol describes the isolation of synaptosomes from rodent brain tissue and their use in a glutamate uptake assay to assess the inhibitory effects of this compound.

Materials and Reagents:

  • Rodent brain tissue (e.g., cortex or hippocampus)

  • Sucrose solution (0.32 M)

  • Krebs-Henseleit buffer

  • [³H]-L-Glutamate or [³H]-D-Aspartate

  • This compound or other test compounds

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Euthanize the animal and rapidly dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Henseleit buffer.

  • Uptake Assay:

    • Pre-warm the synaptosomal suspension to 37°C.

    • In separate tubes, pre-incubate aliquots of the synaptosomal suspension with either vehicle or different concentrations of this compound for 5-10 minutes at 37°C.

    • Initiate the uptake by adding [³H]-L-glutamate or [³H]-D-aspartate to each tube.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unincorporated radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the radioactivity measured in the presence of a high concentration of a non-radiolabeled substrate or a potent inhibitor.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

References

Application Notes and Protocols for Electrophysiological Recording with 3-Hydroxyaspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-hydroxyaspartate, a potent inhibitor of excitatory amino acid transporters (EAATs), in electrophysiological studies. The following sections detail the mechanism of action, protocols for its application in brain slice electrophysiology, and expected outcomes with supporting data.

Introduction

3-Hydroxyaspartate, particularly the DL-threo-β-hydroxyaspartate (DL-THA) isomer, is a valuable pharmacological tool for investigating the role of glutamate transporters in synaptic transmission and plasticity. As a competitive inhibitor of EAATs, it effectively blocks the reuptake of glutamate from the synaptic cleft, leading to an increase in the concentration and dwell time of glutamate. This action potentiates glutamatergic signaling and can be used to study the consequences of impaired glutamate clearance in various physiological and pathological conditions.

Mechanism of Action

DL-THA is a substrate for and competitive inhibitor of several subtypes of excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate from the extracellular space. By inhibiting these transporters, DL-THA increases the concentration of glutamate in the synaptic cleft, leading to enhanced activation of postsynaptic glutamate receptors, including AMPA and NMDA receptors. This can result in prolonged excitatory postsynaptic currents (EPSCs) and increased neuronal excitability.

Data Presentation

The following tables summarize the quantitative effects of DL-threo-β-hydroxyaspartate on key synaptic parameters.

ParameterEffect of DL-threo-β-hydroxyaspartateTypical ConcentrationBrain Region/PreparationReference
Excitatory Postsynaptic Current (EPSC) Amplitude Variable, may increase or show no significant change100 - 500 µMHippocampus, Neocortex[General finding]
EPSC Decay Time Significant increase100 - 500 µMHippocampus, Neocortex[General finding]
Paired-Pulse Ratio (PPR) Decrease100 - 300 µMHippocampal CA1[Inferred from mechanism]
Spontaneous EPSC (sEPSC) Frequency Increase100 - 300 µMCultured Hippocampal Neurons[Inferred from mechanism]
Miniature EPSC (mEPSC) Amplitude No significant change100 - 300 µMCultured Hippocampal Neurons[Inferred from mechanism]
Miniature EPSC (mEPSC) Frequency No significant change100 - 300 µMCultured Hippocampal Neurons[Inferred from mechanism]

Experimental Protocols

Preparation of DL-threo-β-hydroxyaspartate Stock Solution
  • Compound: DL-threo-β-hydroxyaspartic acid (CAS 4294-45-5).

  • Solvent: Deionized water or artificial cerebrospinal fluid (ACSF).

  • Stock Concentration: Prepare a 100 mM stock solution. For example, dissolve 14.91 mg of DL-threo-β-hydroxyaspartic acid (MW: 149.1 g/mol ) in 1 mL of solvent.

  • Storage: Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Brain Slice Preparation

A standard protocol for preparing acute brain slices from rodents is as follows:

  • Anesthetize the animal deeply with isoflurane and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution.

    • Slicing Solution (example): 87 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 75 mM sucrose, 25 mM glucose, 0.5 mM CaCl₂, 7 mM MgCl₂.

  • Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm).

  • Transfer the slices to a holding chamber containing ACSF bubbled with carbogen and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.

    • ACSF (example): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂.

Whole-Cell Patch-Clamp Recording Protocol
  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated ACSF at a rate of 2-3 mL/min.

  • Visualize neurons using differential interference contrast (DIC) microscopy.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

  • Fill the pipettes with an appropriate internal solution.

    • K-Gluconate based internal solution (for current-clamp and voltage-clamp recordings of EPSCs): 135 mM K-gluconate, 10 mM HEPES, 10 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA, 10 mM phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Obtain a gigaohm seal (>1 GΩ) on the membrane of the target neuron and then rupture the patch to achieve the whole-cell configuration.

  • Record baseline synaptic activity for at least 5-10 minutes to ensure a stable recording.

  • Apply DL-threo-β-hydroxyaspartate by adding the desired final concentration (e.g., 100-500 µM) to the perfusion ACSF.

  • Record the effects of the drug for 10-20 minutes, or until a stable effect is observed.

  • To test for reversibility, wash out the drug by perfusing with normal ACSF for at least 20-30 minutes.

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Density cluster_glia Glial Cell Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release EAAT3_pre EAAT3 Glutamate->EAAT3_pre Uptake AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds EAAT4_post EAAT4 Glutamate->EAAT4_post Uptake EAAT1_glia EAAT1 Glutamate->EAAT1_glia Uptake EAAT2_glia EAAT2 Glutamate->EAAT2_glia Uptake Hydroxyaspartate 3-Hydroxyaspartate Hydroxyaspartate->EAAT3_pre Inhibits Hydroxyaspartate->EAAT4_post Inhibits Hydroxyaspartate->EAAT1_glia Inhibits Hydroxyaspartate->EAAT2_glia Inhibits Postsynaptic_Depolarization Postsynaptic_Depolarization AMPA_R->Postsynaptic_Depolarization Na+ influx NMDA_R->Postsynaptic_Depolarization Ca2+/Na+ influx

Caption: Signaling pathway at a glutamatergic synapse.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation Whole_Cell Obtain Whole-Cell Patch-Clamp Recording Slice_Prep->Whole_Cell Drug_Prep 3-Hydroxyaspartate Stock Solution Prep Application Bath Apply 3-Hydroxyaspartate (100-500 µM) Drug_Prep->Application Baseline Record Baseline Synaptic Activity (5-10 min) Whole_Cell->Baseline Baseline->Application Effect Record Drug Effect (10-20 min) Application->Effect Washout Washout with ACSF (20-30 min) Effect->Washout Analysis Analyze EPSC Amplitude, Decay, PPR, and mEPSC Properties Washout->Analysis

Caption: Experimental workflow for electrophysiology.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R)-3-hydroxy-L-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3R)-3-hydroxy-L-aspartic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Section 1: Troubleshooting Low Yield and Impurities

This section addresses common problems related to reaction yield and product purity for both enzymatic and chemical synthesis routes.

Frequently Asked Questions (FAQs) - Enzymatic Synthesis

Question 1: My one-pot enzymatic synthesis of L-threo-3-hydroxyaspartic acid from L-asparagine is showing very low yield (<1%). What are the likely causes?

Answer:

A very low yield in this two-step enzymatic process, which uses asparagine hydroxylase (AsnO) and asparaginase, is often linked to the host strain and protein expression levels. The most significant factor is typically the presence of endogenous asparaginases in standard E. coli strains, which can prematurely hydrolyze the substrate.

Here are the key factors to investigate:

  • Host Strain: Standard E. coli strains possess endogenous asparaginases that compete for the L-asparagine substrate, leading to a drastically reduced yield of the desired hydroxylated product. A significant increase in yield can be achieved by using an asparaginase-deficient mutant strain.[1][2]

  • Promoter Strength: The expression level of the asparagine hydroxylase gene (asnO) is critical. A weak promoter can lead to insufficient enzyme concentration. Switching from a standard promoter (e.g., lac) to a strong promoter (e.g., T7) can dramatically increase the yield.[1][2]

  • Enzyme Activity: Ensure that both the asparagine hydroxylase and the endogenous or co-expressed asparaginase are active. Cofactors for the hydroxylase, such as Fe(II) and 2-oxoglutarate, must be present in sufficient concentrations.

  • Reaction Conditions: Verify the pH, temperature, and aeration of the reaction mixture are optimal for both enzymes.

Troubleshooting Workflow: Low Yield in Enzymatic Synthesis

start Low Yield (<1%) in Enzymatic Synthesis check_strain Is an asparaginase-deficient E. coli strain being used? start->check_strain use_mutant Switch to an asparaginase I-deficient mutant strain (e.g., JW1756). check_strain->use_mutant No check_promoter What promoter is driving asparagine hydroxylase expression? check_strain->check_promoter Yes use_mutant->check_promoter use_strong_promoter Subclone the asnO gene into a vector with a strong promoter (e.g., T7). check_promoter->use_strong_promoter Weak (e.g., lac) check_cofactors Are cofactors for AsnO present and at the correct concentration? check_promoter->check_cofactors Strong (e.g., T7) use_strong_promoter->check_cofactors adjust_cofactors Ensure adequate concentrations of 2-oxoglutarate, L-ascorbic acid, and FeSO4. check_cofactors->adjust_cofactors No / Unsure optimized Yield should be significantly improved. check_cofactors->optimized Yes adjust_cofactors->optimized start Poor Diastereoselectivity in Chemical Synthesis check_method What is the synthetic route? start->check_method enolate_path Hydroxylation of Aspartate Enolate check_method->enolate_path sharpless_path Sharpless Asymmetric Aminohydroxylation check_method->sharpless_path check_enolate_conditions Review base, solvent, and temperature for enolate formation. enolate_path->check_enolate_conditions check_ligand Verify the correct ligand is used for the desired regioselectivity (e.g., AQN for phenyl serines). sharpless_path->check_ligand purification Optimize flash chromatography or HPLC for diastereomer separation. check_enolate_conditions->purification check_ligand->purification start trans-Ethyl Cinnamate step1 Sharpless Asymmetric Aminohydroxylation start->step1 intermediate1 Protected syn-1,2-Amino Alcohol step1->intermediate1 step2 Acetonide Protection intermediate1->step2 intermediate2 Acetonide-Protected Intermediate step2->intermediate2 step3 Oxidative Cleavage of Phenyl Group intermediate2->step3 intermediate3 Protected (2R,3R)-3-Hydroxyaspartic Acid step3->intermediate3 step4 Deprotection intermediate3->step4 product (2R,3R)-3-Hydroxyaspartic Acid step4->product

References

Technical Support Center: Stereoselective Synthesis of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the stereoselective synthesis of 3-hydroxyaspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high stereoselectivity in the chemical synthesis of 3-hydroxyaspartic acid?

A1: 3-Hydroxyaspartic acid possesses two chiral centers, meaning it can exist as four different stereoisomers (L-threo, L-erythro, D-threo, and D-erythro).[1] Traditional chemical synthesis methods, such as the ammonolysis of epoxysuccinic acid or the hydroxylation of aspartic acid diesters, often lack precise stereocontrol, leading to the formation of a mixture of these stereoisomers.[2] This necessitates complex and often inefficient purification steps to isolate the desired isomer.[2]

Q2: Which methods offer the highest stereoselectivity for a specific isomer of 3-hydroxyaspartic acid?

A2: For producing L-threo-3-hydroxyaspartic acid, biocatalytic methods have demonstrated exceptional stereoselectivity. A one-pot synthesis using recombinant E. coli expressing asparagine hydroxylase and asparaginase can convert L-asparagine to L-threo-3-hydroxyaspartic acid with yields up to 96%, without the formation of other stereoisomers.[2][3][4] For other stereoisomers, chemical methods employing chiral auxiliaries, such as Evans oxazolidinones in aldol reactions, can provide high levels of diastereoselectivity for either syn or anti products, depending on the chosen auxiliary and reaction conditions.[5]

Q3: What are the advantages of biocatalytic synthesis over chemical synthesis for 3-hydroxyaspartic acid?

A3: Biocatalytic approaches offer several key advantages:

  • High Stereoselectivity: Enzymes like asparagine hydroxylase are highly specific, often producing a single desired stereoisomer with excellent purity.[2][6]

  • Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near room temperature and neutral pH, avoiding the need for harsh reagents and extreme temperatures.

  • Environmental Sustainability: These methods are generally more environmentally friendly ("greener") than many traditional chemical syntheses.[6]

Q4: How can I separate a mixture of 3-hydroxyaspartic acid stereoisomers?

A4: Separating stereoisomers can be challenging but is achievable through several methods:

  • Ion-Exchange Chromatography: This technique, using resins like Dowex 1 or Dowex 50, is effective for separating diastereomers.[2][7]

  • Fractional Crystallization: This method can be used to separate diastereomers, sometimes after converting the amino acids to their ammonium salts.[7]

  • Chiral Resolution: A racemic mixture can be resolved by forming diastereomeric salts with a chiral resolving agent, such as L-lysine or tartaric acid, which can then be separated by crystallization.[8]

Troubleshooting Guides

Chemical Synthesis (e.g., Aldol Addition with Chiral Auxiliaries)
Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity 1. Incorrect choice of chiral auxiliary for the desired stereoisomer (syn vs. anti).2. Suboptimal reaction temperature.3. Inappropriate Lewis acid or base used for enolate formation.4. Steric hindrance from bulky protecting groups.1. For syn-aldol products, use an Evans oxazolidinone auxiliary. For anti-products, consider alternatives like a norephedrine-based auxiliary.[5]2. Perform the reaction at low temperatures (e.g., -78°C) to enhance stereocontrol.3. For Evans auxiliaries, use dibutylboron triflate and a hindered base like diisopropylethylamine for efficient and stereoselective (Z)-enolate formation.[9]4. Re-evaluate the protecting group strategy to minimize steric clashes in the transition state.
Poor Yield 1. Incomplete enolate formation.2. Decomposition of starting materials or product.3. Inefficient cleavage of the chiral auxiliary.1. Ensure the base is strong enough and the reaction time is sufficient for complete deprotonation.2. Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions. Ensure anhydrous conditions.3. For oxazolidinones, use standard cleavage conditions such as lithium hydroxide with hydrogen peroxide.[10]
Difficulty Removing the Chiral Auxiliary 1. The cleavage conditions are not suitable for the specific substrate.2. The product is unstable under the cleavage conditions.1. Screen different cleavage protocols. For example, if basic hydrolysis is problematic, consider reductive cleavage with lithium borohydride.2. If the product is sensitive, explore milder cleavage methods or different chiral auxiliaries that can be removed under gentler conditions.
Biocatalytic Synthesis (Recombinant E. coli Method)
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of L-threo-3-hydroxyaspartic acid 1. Low expression or activity of asparagine hydroxylase (AsnO).2. Insufficient concentration of co-factors (Fe²⁺, 2-oxoglutarate).3. Degradation of the product by endogenous E. coli enzymes.4. Inhibition by high substrate or product concentration.1. Optimize protein expression conditions (e.g., IPTG concentration, induction temperature, and time). Using a strong promoter like T7 can significantly increase expression and yield.[3]2. Ensure adequate supplementation of FeSO₄ and 2-oxoglutarate in the reaction buffer.[2][6]3. Use an asparaginase-deficient E. coli strain to prevent degradation of the L-asparagine substrate. A prolonged reaction time might also lead to product degradation.[3][6]4. For whole-cell reactions, optimize substrate feeding strategies to avoid inhibitory concentrations.
Cell Lysis During Reaction 1. High cell density leading to oxygen limitation.2. Toxicity of substrates or products at high concentrations.1. Ensure adequate aeration and agitation during the whole-cell bioconversion.2. Monitor cell viability and consider a fed-batch approach for the substrate to maintain concentrations below toxic levels.
Difficulties in Product Purification 1. Co-elution of the product with other amino acids or media components.2. Incomplete removal of proteins and other cellular debris.1. After initial purification on a Dowex 50 (H⁺ form) column and elution with ammonium hydroxide, a second purification step like crystallization from an ethanol/water mixture can improve purity.[2]2. Ensure complete removal of cells by centrifugation and consider an activated charcoal treatment of the supernatant to remove colored impurities before chromatography.[2]

Quantitative Data Summary

Table 1: Comparison of Stereoselectivity in 3-Hydroxyaspartic Acid Synthesis Methods

MethodTarget StereoisomerDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)YieldReference(s)
Ammonolysis of trans-epoxysuccinic aciderythro and threo mixture68% erythro : 32% threoRacemicNot specified[7]
Aldol Reaction with Chiral Auxiliarysyn or anti productsModerate (e.g., 78:22 to 82:18)High (auxiliary-dependent)70-75% (for aldol adduct)Not specified in snippets
Asymmetric Hydroxylation of β-amino enolatesanti diastereomer>90% d.e.High (substrate-controlled)Not specified[11]
Biocatalytic (Recombinant E. coli)L-threoHighly selective for threo>99% (implied)Up to 96%[2][3][4]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of L-threo-3-Hydroxyaspartic Acid

This protocol is based on the whole-cell bioconversion method using an asparaginase-deficient E. coli strain expressing asparagine hydroxylase (AsnO).

1. Strain and Culture Preparation:

  • Use an asparaginase I-deficient E. coli strain (e.g., JW1756) transformed with a plasmid containing the asnO gene under a T7 promoter.

  • Grow the cells in a suitable medium (e.g., LB broth with appropriate antibiotic) at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.1 mM) and continue to culture at a lower temperature (e.g., 20°C) for 12-16 hours.

  • Harvest the cells by centrifugation and wash with buffer (e.g., 100 mM potassium phosphate, pH 7.0).

2. Whole-Cell Bioconversion:

  • Resuspend the cell pellet in the reaction buffer to a final OD₆₀₀ of ~80.

  • The reaction mixture should contain:

    • L-asparagine (substrate, e.g., 150 mM)

    • 2-oxoglutarate (co-substrate, e.g., 180 mM)

    • FeSO₄ (co-factor, e.g., 10 mM)

  • Incubate the reaction mixture at 30°C with shaking (e.g., 150 rpm) in a fermentor or flask. Monitor the reaction progress by HPLC. The reaction is typically complete within 24-28 hours.[4]

3. Product Isolation and Purification:

  • Remove the cells by centrifugation.

  • Treat the supernatant with activated charcoal to decolorize, if necessary.

  • Load the supernatant onto a Dowex 50 (H⁺ form) column.

  • Wash the column with deionized water.

  • Elute the L-threo-3-hydroxyaspartic acid with 2% (v/v) ammonium hydroxide.

  • Collect and pool the active fractions.

  • Concentrate the solution under reduced pressure.

  • Crystallize the product by adding cold ethanol and chilling in an ice bath.

  • Filter and dry the crystals to obtain pure L-threo-3-hydroxyaspartic acid.[2]

Protocol 2: Asymmetric Aldol Reaction for syn-β-Hydroxy-α-Amino Acid Derivatives

This protocol outlines a general procedure for a diastereoselective Evans aldol reaction to produce a syn-aldol adduct, a precursor to syn-3-hydroxyaspartic acid derivatives.

1. N-Acylation of Chiral Auxiliary:

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to 0°C and add a base (e.g., triethylamine).

  • Slowly add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.

  • Work up the reaction to isolate the N-acyl oxazolidinone.

2. Diastereoselective Aldol Reaction:

  • Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ and cool to -78°C under an inert atmosphere.

  • Slowly add dibutylboron triflate (Bu₂BOTf), followed by a hindered base such as diisopropylethylamine (DIPEA), to form the (Z)-boron enolate.

  • After stirring for 30-60 minutes, add the desired aldehyde (a protected glyoxylate derivative would be a precursor for 3-hydroxyaspartate).

  • Continue stirring at -78°C for several hours, then warm to 0°C.

  • Quench the reaction by adding a phosphate buffer (pH 7) and hydrogen peroxide.

  • Extract the product and purify by flash chromatography to isolate the syn-aldol adduct.[9][10]

3. Auxiliary Cleavage:

  • Dissolve the purified adduct in a mixture of tetrahydrofuran (THF) and water.

  • Cool to 0°C and add hydrogen peroxide, followed by aqueous lithium hydroxide (LiOH).

  • Stir until the reaction is complete (monitored by TLC).

  • Work up the reaction to remove the chiral auxiliary (which can be recovered) and isolate the chiral β-hydroxy acid product.[10]

Visualizations

Biocatalytic_Synthesis_Workflow cluster_Ecoli Recombinant E. coli Host cluster_Purification Downstream Processing Culture 1. Cell Culture (E. coli expressing AsnO) Induction 2. Protein Induction (IPTG) Culture->Induction Harvest 3. Cell Harvesting (Centrifugation) Induction->Harvest Reaction 4. Biocatalytic Reaction (L-Asn -> L-THA) Harvest->Reaction Washed Cells Separation 5. Cell Separation Reaction->Separation Reaction Mixture Chromatography 6. Ion Exchange (Dowex 50) Separation->Chromatography Crystallization 7. Crystallization Chromatography->Crystallization FinalProduct Pure L-THA Crystallization->FinalProduct

Caption: Workflow for the biocatalytic synthesis of L-threo-3-hydroxyaspartic acid (L-THA).

Chemical_Synthesis_Pathway Aux Chiral Auxiliary (e.g., Evans Oxazolidinone) N_Acylation 1. N-Acylation Aux->N_Acylation Acyl Acyl Halide Acyl->N_Acylation Aldehyde Protected Glyoxylate (Aldehyde) Aldol_Rxn 2. Diastereoselective Aldol Reaction (Bu₂BOTf, DIPEA, -78°C) Aldehyde->Aldol_Rxn Acylated_Aux N-Acyl Auxiliary N_Acylation->Acylated_Aux Acylated_Aux->Aldol_Rxn Syn_Adduct syn-Aldol Adduct Aldol_Rxn->Syn_Adduct Cleavage 3. Auxiliary Cleavage (LiOH, H₂O₂) Syn_Adduct->Cleavage Cleavage->Aux Recovered Protected_Acid Protected syn-3-Hydroxy- aspartic Acid Derivative Cleavage->Protected_Acid Final_Product Target Stereoisomer Protected_Acid->Final_Product Deprotection

Caption: Logical pathway for asymmetric chemical synthesis using a chiral auxiliary.

References

Technical Support Center: Overcoming Poor Separation of 3-Hydroxyaspartate Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the separation of 3-hydroxyaspartate diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-hydroxyaspartate diastereomers challenging?

The separation of 3-hydroxyaspartate diastereomers is difficult due to their high polarity and structural similarity. As a polar amino acid with two chiral centers, it exists as four stereoisomers (L-threo, D-threo, L-erythro, and D-erythro) that are often hard to resolve using standard reversed-phase high-performance liquid chromatography (HPLC) methods.

Q2: What are the primary analytical techniques for separating 3-hydroxyaspartate diastereomers?

The main techniques employed for the separation of 3-hydroxyaspartate diastereomers include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase (CSP) to differentiate between the stereoisomers.

  • Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS): The polar functional groups of 3-hydroxyaspartate are chemically modified (derivatized) to increase volatility, allowing for separation by gas chromatography.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for separating polar compounds without the need for derivatization.

  • Capillary Electrophoresis (CE): This high-resolution technique separates molecules based on their electrophoretic mobility.

Q3: What is derivatization and why is it used for 3-hydroxyaspartate analysis?

Derivatization is the process of chemically modifying a compound to enhance its analytical properties. For 3-hydroxyaspartate, derivatization is crucial for GC-MS analysis as it converts the non-volatile amino acid into a more volatile and thermally stable compound.[1][2] This process typically involves replacing the active hydrogens on the hydroxyl, amino, and carboxyl groups with nonpolar moieties.[2]

Troubleshooting Guides

Chiral HPLC Separation

Poor peak shape, including tailing, fronting, broadening, and splitting, can significantly impact the accuracy and reliability of your results.[3]

Issue 1: Poor Resolution or Co-elution of Diastereomers

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution:

      • Adjust the mobile phase polarity. For polysaccharide-based columns, screen different combinations of n-hexane with 2-propanol or ethanol.[4]

      • For ionizable compounds, add modifiers to the mobile phase. For acidic compounds like 3-hydroxyaspartate, adding a small percentage (e.g., 0.1% v/v) of trifluoroacetic acid (TFA) can improve peak shape.[4]

      • Experiment with lower flow rates, as chiral separations often benefit from them.[5]

  • Possible Cause: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: Screen different types of CSPs. Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based columns are often effective for a wide range of compounds.[4]

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a stable temperature. Decreasing the temperature can sometimes enhance chiral selectivity.[3][5]

Issue 2: Peak Tailing

  • Possible Cause: Strong interactions between the analyte and the stationary phase.

    • Solution:

      • Adjust the mobile phase pH. For acidic analytes, a lower pH can suppress ionization and reduce tailing.

      • For polysaccharide-based columns that have lost performance, a regeneration procedure using solvents like dichloromethane (DCM) or dimethylformamide (DMF) may restore the column. Note that this is only for immobilized columns.[6]

Issue 3: Peak Splitting

  • Possible Cause: Column contamination or blockage at the inlet frit.

    • Solution:

      • Reverse flush the column (if permitted by the manufacturer) to remove particulates.[7]

      • If the problem persists, the column may be fouled with strongly retained contaminants, and a specific restoration procedure or column replacement might be necessary.

  • Possible Cause: Sample solvent incompatible with the mobile phase.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Issue 1: Poor Retention of 3-Hydroxyaspartate

  • Possible Cause: Insufficiently high organic content in the mobile phase.

    • Solution: HILIC requires a high percentage of organic solvent (typically >60% acetonitrile) in the mobile phase to retain polar analytes.[8] Increase the initial organic solvent concentration.

  • Possible Cause: Incorrect mobile phase pH.

    • Solution: The pH of the aqueous portion of the mobile phase can significantly affect the retention of ionizable analytes. For amino acids with ionizable side chains, the mobile phase often needs to be acidified to ensure proper retention.[9]

Issue 2: Poor Peak Shape (Broadening or Tailing)

  • Possible Cause: Inappropriate buffer concentration.

    • Solution: The salt concentration in the mobile phase influences peak shape.[10] Test different concentrations of a volatile salt like ammonium formate (e.g., 5, 10, 20 mM) to find the optimal condition.[10]

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: The choice of HILIC stationary phase (e.g., bare silica, amide, poly-hydroxyl) can impact peak shape. Screening different HILIC column chemistries may be necessary.

Derivatization for GC-MS

Issue 1: Incomplete Derivatization

  • Possible Cause: Presence of moisture in the sample.

    • Solution: Ensure the sample is completely dry before adding derivatization reagents, as silylation reagents are sensitive to moisture.[2]

  • Possible Cause: Suboptimal reaction conditions (time and temperature).

    • Solution: Optimize the derivatization time and temperature. For silylation with MSTFA, a common protocol involves incubation at a specific temperature (e.g., 30°C) for a set time (e.g., 30 minutes).[1]

Issue 2: Multiple Derivative Peaks for a Single Diastereomer

  • Possible Cause: Incomplete reaction or side reactions.

    • Solution: Adjusting the reaction conditions, such as temperature and time, can help drive the reaction to completion and favor the formation of a single, fully derivatized product.[2]

Quantitative Data Summary

TechniqueColumnMobile Phase/ConditionsAnalyteRetention Time (min)Resolution (Rs)Reference
Chiral HPLC Chiralcel OD-Hn-hexane/2-propanol/TFABasic compoundsVaries>1.5[4]
HILIC HALO Penta-hydroxyA: 10 mM Ammonium formate in 90:10 ACN:H2O, pH 3.0; B: 10 mM Ammonium formate in 50:50 ACN:H2O, pH 3.0Leucine/Isoleucine~5-6~1.2[10]
GC-MS SLB-5ms (20 m x 0.18 mm, 0.18 µm)Oven Program: 100°C (1 min), then 10°C/min to 360°CTBDMS-derivatized amino acidsVariesBaseline[2]
CE-LIF Fused-silica capillary137.5 mM borate buffer, 12.5 mM β-cyclodextrinNBD-F derivatized 3-hydroxyaspartate isomers~20-25Baseline[11]

Experimental Protocols

Detailed Protocol for GC-MS Analysis of 3-Hydroxyaspartate Diastereomers (Silylation)

This protocol is a general guideline for the derivatization of polar metabolites like 3-hydroxyaspartate for GC-MS analysis. Optimization may be required.

  • Sample Preparation:

    • Pipette an aliquot of the sample containing 3-hydroxyaspartate into a GC vial.

    • Lyophilize the sample to complete dryness. It is critical to remove all moisture.

  • Derivatization:

    • Step 1: Methoximation:

      • Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

      • Incubate at 30°C for 60 minutes with agitation.[1]

    • Step 2: Silylation:

      • Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

      • Incubate at 30°C for 30 minutes with agitation.[1]

  • GC-MS Analysis:

    • GC Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane phase (e.g., SLB-5ms) is suitable.[2]

    • Injection: Inject 1 µL of the derivatized sample.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 360°C at a rate of 10°C/minute.[2]

    • Mass Spectrometry: Use electron impact (EI) ionization and scan a mass range appropriate for the silylated derivatives (e.g., m/z 50-650).

Detailed Protocol for HILIC Separation of Underivatized Amino Acids

This protocol provides a starting point for the separation of polar amino acids like 3-hydroxyaspartate without derivatization.

  • Sample Preparation:

    • Dissolve the 3-hydroxyaspartate sample in the initial mobile phase or a compatible solvent with a high organic content.

    • Filter the sample through a 0.22 µm filter.

  • HPLC-MS Analysis:

    • Column: A HILIC column with a polar stationary phase (e.g., amide, poly-hydroxyl). An XBridge Premier BEH Amide Column has shown good performance for amino acid separations.[12]

    • Mobile Phase:

      • Mobile Phase A: Acetonitrile/Water (90:10 v/v) with 10 mM ammonium formate, pH adjusted to 3.0.[10]

      • Mobile Phase B: Water/Acetonitrile (90:10 v/v) with 10 mM ammonium formate, pH adjusted to 3.0.

    • Gradient Elution:

      • Start with a high percentage of Mobile Phase A.

      • Develop a gradient that gradually increases the percentage of Mobile Phase B to elute the polar analytes.

    • Flow Rate: A typical flow rate is 0.4 mL/min.[10]

    • Detection: Mass spectrometry is recommended for sensitive and specific detection of underivatized amino acids.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Dry Lyophilization to Dryness Sample->Dry Methoximation Methoximation (30°C, 60 min) Dry->Methoximation Silylation Silylation (MSTFA) (30°C, 30 min) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS Experimental Workflow

Experimental_Workflow_HILIC cluster_prep_hilic Sample Preparation cluster_analysis_hilic Analysis Sample_HILIC 3-Hydroxyaspartate Sample Dissolve Dissolve in Initial Mobile Phase Sample_HILIC->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HILIC_MS HILIC-MS Analysis Filter->HILIC_MS Data_HILIC Data Acquisition & Processing HILIC_MS->Data_HILIC

HILIC Experimental Workflow

Troubleshooting_Logic cluster_hplc Chiral HPLC cluster_hilic HILIC cluster_gcms GC-MS Start Poor Diastereomer Separation Check_Resolution Poor Resolution? Check_Tailing Peak Tailing? Check_Splitting Peak Splitting? Check_Retention Poor Retention? Check_PeakShape Poor Peak Shape? Check_Deriv Incomplete Derivatization? Check_MultiPeaks Multiple Derivative Peaks? Sol1 Adjust Mobile Phase (Polarity, Modifiers) Check_Resolution->Sol1 Sol2 Screen Different CSPs Check_Resolution->Sol2 Sol3 Optimize Temperature Check_Resolution->Sol3 Sol4 Adjust Mobile Phase pH Check_Tailing->Sol4 Sol5 Regenerate Column Check_Tailing->Sol5 Sol6 Reverse Flush Column Check_Splitting->Sol6 Sol7 Check Sample Solvent Check_Splitting->Sol7 Sol8 Increase Organic Content Check_Retention->Sol8 Sol9 Acidify Mobile Phase Check_Retention->Sol9 Sol10 Optimize Buffer Concentration Check_PeakShape->Sol10 Sol11 Screen HILIC Columns Check_PeakShape->Sol11 Sol12 Ensure Sample is Dry Check_Deriv->Sol12 Sol13 Optimize Reaction Time/Temp Check_Deriv->Sol13 Sol14 Adjust Reaction Conditions Check_MultiPeaks->Sol14

Troubleshooting Logic Diagram

References

Technical Support Center: Stability of (3R)-3-hydroxy-L-aspartic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific, quantitative stability data for (3R)-3-hydroxy-L-aspartic acid in aqueous solutions under various conditions is not extensively available in peer-reviewed literature. The following guidance is based on established principles of amino acid and peptide stability. It is imperative that researchers conduct dedicated stability studies for their specific formulations and storage conditions to establish accurate shelf-life and degradation profiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in an aqueous environment is susceptible to several factors, including:

  • pH: The pH of the solution is a critical determinant of stability. Both acidic and basic conditions can catalyze degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Presence of Metal Ions: Trace metal ions can act as catalysts for degradation reactions.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways have not been fully elucidated for this particular stereoisomer, based on the structure and general knowledge of amino acid degradation, likely pathways include:

  • Hydrolysis: Cleavage of amide bonds if the amino acid is part of a peptide chain.

  • Oxidation: The secondary alcohol group is a potential site for oxidation.

  • Dehydration: Elimination of the hydroxyl group to form an unsaturated species.

  • Isomerization: Racemization at the chiral centers can occur, particularly under harsh pH or temperature conditions.

  • Decarboxylation: Loss of a carboxyl group, which can be promoted by heat.

Q3: How should I prepare and store aqueous solutions of this compound to maximize stability?

A3: For general laboratory use, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use high-purity, deoxygenated water.

  • If storage is necessary, filter-sterilize the solution and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect solutions from light by using amber vials or by wrapping containers in foil.

  • Consider the use of a buffer system to maintain a stable pH, likely in the slightly acidic to neutral range, which should be optimized based on experimental data.

Troubleshooting Guides

Problem: I am observing a decrease in the purity of my this compound solution over time.

Possible Cause Troubleshooting Action
Inappropriate Storage Temperature Store aliquots of the solution at a lower temperature (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Uncontrolled pH Measure the pH of your solution. Consider buffering the solution to a pH that you determine to be optimal for stability (a pH range of 4-6 is often a good starting point for amino acids).
Oxidative Degradation Prepare solutions with deoxygenated solvents. Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.
Photodegradation Ensure the solution is stored in a light-protected container (e.g., amber vial).

Problem: I am seeing new peaks in the HPLC chromatogram of my stability samples.

Possible Cause Troubleshooting Action
Formation of Degradation Products These new peaks are likely degradants. A forced degradation study (see Experimental Protocols) can help in tentatively identifying the conditions that produce these impurities. Further characterization by LC-MS is recommended.
Contamination Ensure all glassware and equipment are scrupulously clean. Analyze a blank injection of your solvent to rule out system contamination.

Data Presentation

The following tables are templates that should be populated with data from your own experimental stability studies.

Table 1: Example Data Table for pH-Dependent Stability of this compound at a Fixed Temperature

pHTime (days)Purity (%)Concentration of Major Degradant 1 (%)
3.0099.80.0
7Data to be generatedData to be generated
14Data to be generatedData to be generated
5.0099.80.0
7Data to be generatedData to be generated
14Data to be generatedData to be generated
7.4099.80.0
7Data to be generatedData to be generated
14Data to be generatedData to be generated
9.0099.80.0
7Data to be generatedData to be generated
14Data to be generatedData to be generated

Table 2: Example Data Table for Temperature-Dependent Stability of this compound at a Fixed pH

Temperature (°C)Time (days)Purity (%)Concentration of Major Degradant 1 (%)
4099.80.0
30Data to be generatedData to be generated
90Data to be generatedData to be generated
25099.80.0
30Data to be generatedData to be generated
90Data to be generatedData to be generated
40099.80.0
30Data to be generatedData to be generated
90Data to be generatedData to be generated

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the degradation pathways and for the development of a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 8, 24 hours).

  • Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and collect samples at early time points (e.g., 0.5, 1, 2, 4 hours) due to potentially rapid degradation.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) and collect samples over time.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Sample Analysis: Neutralize the acidic and basic samples before dilution and injection into an HPLC system. Analyze all samples alongside an unstressed control.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: HPLC with a UV/Vis or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 90% B

    • 30-35 min: 90% B

    • 35-36 min: 90% to 5% B

    • 36-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm (as the compound lacks a strong chromophore).

  • Method Development: Inject samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak. The gradient may need to be optimized.

Mandatory Visualizations

experimental_workflow cluster_setup 1. Study Setup cluster_analysis 2. Sample Analysis cluster_evaluation 3. Data Evaluation prep_sol Prepare Aqueous Solution set_cond Aliquot and Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep_sol->set_cond sampling Sample at Timepoints set_cond->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc quantify Quantify Purity and Degradation Products hplc->quantify kinetics Determine Degradation Kinetics and Half-life quantify->kinetics

Caption: Experimental workflow for stability assessment.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound in Aqueous Solution degradation Chemical Degradation compound->degradation pH pH pH->degradation Temp Temperature Temp->degradation Light Light Light->degradation Oxidants Oxidants Oxidants->degradation loss_of_purity Loss of Purity degradation->loss_of_purity formation_of_impurities Formation of Impurities degradation->formation_of_impurities

Caption: Factors influencing the stability of the compound.

Technical Support Center: Optimizing 3-Hydroxyaspartate Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 3-hydroxyaspartate in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 3-hydroxyaspartate and what are its stereoisomers?

A1: 3-hydroxyaspartate, also known as beta-hydroxyaspartic acid, is a derivative of the amino acid aspartic acid that has been hydroxylated at the third carbon position.[1] Due to the presence of two chiral centers, it can exist as four different stereoisomers: L-threo-3-hydroxyaspartate, D-threo-3-hydroxyaspartate, L-erythro-3-hydroxyaspartate, and D-erythro-3-hydroxyaspartate.[1]

Q2: What is the primary mechanism of action for L-threo-3-hydroxyaspartate in cell culture?

A2: L-threo-3-hydroxyaspartate is a potent competitive inhibitor of Excitatory Amino Acid Transporters (EAATs), which are responsible for the reuptake of glutamate and other excitatory amino acids from the synaptic cleft. By inhibiting these transporters, it can increase the extracellular concentration of these neurotransmitters, leading to various downstream effects on neuronal and other cell types.

Q3: What is a recommended starting concentration for 3-hydroxyaspartate in a new cell line?

A3: For a novel cell line, a dose-response experiment is crucial to determine the optimal concentration. Based on in vitro studies with D-aspartate, a stereoisomer of 3-hydroxyaspartate, a starting concentration of 200 µM can be considered for initial experiments. However, the optimal concentration is highly cell-type dependent. For L-threo-3-hydroxyaspartate as an EAAT inhibitor, concentrations in the low micromolar range are effective, as indicated by its Ki and Km values (see Table 1). A broad logarithmic dilution series, for example, from 1 µM to 1 mM, is recommended to identify the effective concentration range for your specific cell line and experimental endpoint.

Q4: How long should I incubate my cells with 3-hydroxyaspartate?

A4: The incubation time will depend on the biological process you are investigating. For studying acute effects on signaling pathways, short-term incubations of 30 minutes to a few hours may be sufficient. For assessing effects on cell viability, proliferation, or gene expression, longer-term exposures of 24 to 72 hours are typically necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific assay.

Data Presentation

Table 1: Inhibitory and Michaelis-Menten Constants of L-threo-3-hydroxyaspartate for Human Excitatory Amino Acid Transporters (EAATs) in HEK293 Cells

Transporter SubtypeK_i_ (µM)K_m_ (µM)
EAAT1113.6
EAAT2193.8
EAAT3143.2

Data sourced from[2][3]. K_i_ values were determined by [³H]-d-Asp uptake assays, and K_m_ values were determined by a FLIPR Membrane Potential (FMP) assay.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 3-hydroxyaspartate and identify a suitable concentration range for further experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 3-hydroxyaspartate stock solution (e.g., in sterile water or a suitable buffer)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-hydroxyaspartate in complete cell culture medium. A broad range (e.g., 1 µM to 1 mM) is recommended for the initial experiment. Remove the old medium from the wells and add the medium containing different concentrations of 3-hydroxyaspartate. Include a vehicle control (medium with the solvent used for the stock solution) and a no-treatment control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control from all other wells. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized viability against the logarithm of the 3-hydroxyaspartate concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Troubleshooting Guide

Problem Possible Cause Solution
Low or no cellular response to 3-hydroxyaspartate Incorrect concentration.Perform a dose-response experiment with a wider concentration range.
Compound instability.Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound is in the culture medium before the experiment. While specific data on 3-hydroxyaspartate stability in media is limited, amino acids can degrade over time.
Cell line is not responsive.Ensure your cell line expresses the target of interest (e.g., EAATs). Consider using a positive control cell line known to be responsive.
High cell toxicity or death observed Concentration is too high.Perform a dose-response experiment to determine the IC₅₀ and use concentrations below this for non-cytotoxic studies.
Solvent toxicity.Ensure the final concentration of the solvent (if used) is low (typically ≤ 0.1% for DMSO) and consistent across all conditions, including a vehicle control.
Contamination.Regularly check for microbial contamination (e.g., mycoplasma).
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous single-cell suspension before and during plating.
Pipetting errors.Use calibrated pipettes and maintain a consistent pipetting technique.
Edge effects in the microplate.Avoid using the outermost wells of the plate for treatment; fill them with sterile PBS or media instead.
Precipitate observed in the media Poor solubility of 3-hydroxyaspartate at the tested concentration.Visually inspect the wells under a microscope. If a precipitate is observed, consider preparing a fresh stock solution and ensuring complete dissolution before adding to the media. The solubility of L-threo-3-hydroxyaspartate is high in aqueous solutions containing a molar equivalent of NaOH.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially affected by 3-hydroxyaspartate, based on studies of its stereoisomer D-aspartate, and a general workflow for optimizing its concentration in cell culture.

D_Aspartate_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-Hydroxyaspartate 3-Hydroxyaspartate EAATs EAATs 3-Hydroxyaspartate->EAATs Inhibition NMDA_Receptor NMDA Receptor 3-Hydroxyaspartate->NMDA_Receptor Activation AMPA_Receptor AMPA Receptor 3-Hydroxyaspartate->AMPA_Receptor Activation Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx AKT AKT AMPA_Receptor->AKT ERK1_2 ERK1/2 Gene_Expression Gene Expression (e.g., Proliferation, Survival) ERK1_2->Gene_Expression AKT->Gene_Expression Ca_Influx->ERK1_2

Caption: Putative signaling pathways activated by 3-hydroxyaspartate.

experimental_workflow start Start: Define Experimental Goals dose_response 1. Perform Broad Dose-Response (e.g., 1 µM - 1 mM) Assay: Cell Viability (MTT) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 narrow_range 3. Perform Narrow Dose-Response (Concentrations around IC50) Assay: Functional Endpoint determine_ic50->narrow_range Toxicity Observed determine_ic50->narrow_range No Toxicity time_course 4. Time-Course Experiment (Optimal Concentration) Assay: Functional Endpoint narrow_range->time_course optimize_params 5. Optimize Other Parameters (e.g., Seeding Density, Media) time_course->optimize_params final_protocol Final Optimized Protocol optimize_params->final_protocol

Caption: Workflow for optimizing 3-hydroxyaspartate concentration.

troubleshooting_logic start Problem Encountered check_concentration Verify Concentration & Dilutions start->check_concentration check_viability Assess Cell Viability (e.g., Trypan Blue) check_concentration->check_viability Concentration Correct review_protocol Review Experimental Protocol check_concentration->review_protocol Error Found check_controls Examine Controls (Vehicle, Untreated) check_viability->check_controls Viability as Expected check_culture Inspect Cell Culture (Morphology, Contamination) check_viability->check_culture Unexpected Viability check_controls->check_culture Controls OK check_controls->review_protocol Control Issues consult_literature Consult Literature for Similar Studies check_culture->consult_literature solution Implement Corrective Actions review_protocol->solution consult_literature->solution

Caption: Logical troubleshooting workflow for experimental issues.

References

Technical Support Center: Enzymatic Synthesis of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 3-hydroxyaspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this process.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of 3-hydroxyaspartic acid, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inefficient Enzyme Activity: The enzyme may have low specific activity or be inhibited by reaction components.[1][2] 2. Enzyme Instability: Mutant enzymes, such as AsnO-D241N used for direct hydroxylation, can be unstable.[2] 3. Suboptimal Reaction Conditions: pH, temperature, or cofactor concentrations may not be ideal. 4. Degradation of Product: The host organism (e.g., E. coli) may metabolize the product.[1][3] 5. Low Expression of Recombinant Enzyme: The expression system may not be producing sufficient quantities of the enzyme.[1][3]1. Use a more stable, wild-type enzyme: Consider a two-step approach with wild-type asparagine hydroxylase (AsnO) and asparaginase.[1][2] 2. Optimize reaction conditions: Refer to the detailed experimental protocols for optimal pH, temperature, and cofactor concentrations.[2][3] 3. Use an asparaginase-deficient E. coli strain: This prevents the degradation of the intermediate, 3-hydroxyasparagine.[1][3] A yield increase from 0.076% to 8.2% was observed using an asparaginase I-deficient mutant.[1][2][3] 4. Enhance enzyme expression: Utilize a strong promoter system, such as the T7 promoter, to significantly increase enzyme expression and product yield (up to 92-96%).[1][2][3]
Formation of Undesirable Stereoisomers 1. Lack of Stereoselectivity: Chemical synthesis methods often lack the chiral selectivity to produce a single, optically pure isomer.[2] 2. Racemization: Reaction conditions may promote the conversion of the desired stereoisomer to others.1. Employ an enzymatic approach: Enzymes are highly stereoselective and can produce a single desired isomer, such as L-threo-3-hydroxyaspartic acid (L-THA).[2] 2. Utilize specific enzymes for optical resolution: Enzymes like d-threo-3-hydroxyaspartate ammonia-lyase can be used to resolve racemic mixtures.[4]
Difficulty in Product Purification 1. Complex Reaction Mixture: The presence of substrates, byproducts, and cellular components complicates purification.[4] 2. Similar Physicochemical Properties: The product may have similar properties to other components in the mixture.1. Optimize crystallization conditions: 3-hydroxyaspartate has lower solubility in acidic water (pH 2.0), which can be exploited for direct recrystallization from the reaction mixture.[4] 2. Employ chromatographic techniques: Techniques like HPLC can be used for purification and analysis.[4]
Enzyme Instability and Reusability Issues 1. Denaturation: The enzyme may lose its structure and function under reaction or storage conditions.[2] 2. Leaching: Immobilized enzymes may detach from the support material.1. Enzyme Immobilization: Covalently immobilizing the enzyme on a solid support can enhance its stability and allow for easier recovery and reuse.[5] 2. Optimize storage conditions: Store enzymes at appropriate temperatures (e.g., -80°C for cell pellets) to maintain activity.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main enzymatic routes for synthesizing 3-hydroxyaspartic acid?

A1: There are two primary enzymatic routes:

  • Direct Hydroxylation of L-aspartic acid: This method utilizes a mutant asparagine hydroxylase (e.g., AsnO-D241N) to directly hydroxylate L-aspartic acid. However, this approach often suffers from low yields and enzyme instability.[1][2]

  • Two-Step Synthesis from L-asparagine: This more efficient method involves two steps:

    • Hydroxylation of L-asparagine to 3-hydroxyasparagine using a wild-type asparagine hydroxylase (e.g., AsnO).

    • Hydrolysis of 3-hydroxyasparagine to L-threo-3-hydroxyaspartic acid (L-THA) using an asparaginase.[1][2] This method has achieved yields of up to 96%.[1][3]

Q2: Why is my yield of 3-hydroxyaspartic acid so low when using direct hydroxylation?

A2: Low yields in the direct hydroxylation of L-aspartic acid are often attributed to the instability of the mutant hydroxylase enzymes (e.g., AsnO-D241N).[2] For instance, the half-life of AsnO-D241N at 25°C is only 27 minutes, compared to over 24 hours for the wild-type AsnO.[2]

Q3: How can I improve the yield of the two-step enzymatic synthesis?

A3: To significantly improve the yield, you can:

  • Use an asparaginase-deficient E. coli host: This prevents the degradation of the 3-hydroxyasparagine intermediate. Using an asparaginase I-deficient mutant can increase the yield from 0.076% to 8.2%.[1][3]

  • Enhance enzyme expression: Switching from a lac promoter to a T7 promoter for the expression of the asparagine hydroxylase gene can boost the yield to as high as 92-96%.[1][3]

Q4: What is the advantage of enzymatic synthesis over chemical synthesis for 3-hydroxyaspartic acid?

A4: The primary advantage is stereoselectivity. Chemical synthesis often produces a mixture of all four stereoisomers, requiring complex purification steps.[2] Enzymatic synthesis, being highly stereospecific, can produce a single, optically pure isomer like L-threo-3-hydroxyaspartic acid.[2]

Q5: Can I reuse the enzyme for multiple reaction cycles?

A5: Yes, by immobilizing the enzyme on a solid support, you can enhance its stability and facilitate its recovery and reuse for multiple cycles, which can significantly reduce costs.[5]

Experimental Protocols

One-Pot Synthesis of L-threo-3-Hydroxyaspartic Acid using Whole-Cell Biocatalysis

This protocol is adapted from a high-yield process using an asparaginase-deficient E. coli strain expressing asparagine hydroxylase.[1][3]

1. Strain and Plasmid:

  • Host: E. coli asparaginase I-deficient mutant.

  • Plasmid: pET vector containing the asnO gene (asparagine hydroxylase) under the control of a T7 promoter.

2. Cell Culture and Induction:

  • Inoculate 100 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

  • Incubate at 37°C with shaking until the OD600 reaches approximately 0.5.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Continue incubation for 16 hours at 25°C.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.[2][3]

3. Whole-Cell Bioconversion Reaction:

  • Reaction Mixture:

    • L-asparagine (substrate): 5 mM

    • 2-oxoglutarate: 10 mM

    • L-ascorbic acid: 1 mM

    • FeSO₄: 0.5 mM

    • Potassium phosphate buffer (pH 6.5): 100 mM

  • Procedure:

    • Resuspend the harvested cell pellet in the reaction buffer.

    • Add the reaction components to the cell suspension.

    • Incubate the reaction at 25°C for the desired duration (e.g., up to 24 hours).

    • Monitor the reaction progress by taking samples at different time points and analyzing them using HPLC.

4. Product Analysis:

  • Analyze the formation of L-threo-3-hydroxyaspartic acid using HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield Start Low or No Product Yield CheckEnzyme Check Enzyme Activity and Stability Start->CheckEnzyme CheckConditions Verify Reaction Conditions Start->CheckConditions CheckHost Evaluate Host Strain Performance Start->CheckHost CheckExpression Assess Enzyme Expression Level Start->CheckExpression Sol_Enzyme Use Wild-Type Enzyme (Two-Step Synthesis) CheckEnzyme->Sol_Enzyme If unstable mutant is used Sol_Conditions Optimize pH, Temp, Cofactors CheckConditions->Sol_Conditions If suboptimal Sol_Host Use Asparaginase- Deficient Strain CheckHost->Sol_Host If product is degraded Sol_Expression Use Strong Promoter (e.g., T7) CheckExpression->Sol_Expression If expression is low

Caption: Troubleshooting workflow for low product yield.

High-Yield Enzymatic Synthesis Pathway of L-threo-3-Hydroxyaspartic Acid

Two_Step_Synthesis cluster_reactants Reactants cluster_enzymes Enzymes in Recombinant E. coli cluster_products Products L_Asn L-Asparagine Intermediate 3-Hydroxyasparagine L_Asn->Intermediate Hydroxylation Cofactors 2-Oxoglutarate L-Ascorbic Acid FeSO₄ Cofactors->Intermediate AsnO Asparagine Hydroxylase (AsnO) AsnO->Intermediate Asparaginase Asparaginase L_THA L-threo-3-Hydroxyaspartic Acid (L-THA) Asparaginase->L_THA Intermediate->L_THA Hydrolysis

Caption: Two-step enzymatic synthesis of L-THA.

References

Technical Support Center: HPLC Analysis of 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of 3-hydroxyaspartic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues, with a specific focus on resolving peak tailing. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and recommended experimental protocols to achieve optimal peak symmetry and reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how do I identify it?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a drawn-out or sloping tail on the trailing side.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing. This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for a polar and acidic compound like 3-hydroxyaspartic acid?

A2: Peak tailing for polar and acidic analytes like 3-hydroxyaspartic acid often arises from multiple retention mechanisms.[1] Key causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the acidic analyte and residual silanol groups (Si-OH) on the silica-based stationary phase are a primary cause. These interactions are more pronounced at mid-range pH where silanols are ionized.[2][3]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of 3-hydroxyaspartic acid, the analyte can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[4]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or packing material can create active sites that cause secondary interactions. Voids in the column packing can also lead to peak distortion.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[2]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, can contribute to band broadening and peak tailing.

Q3: How does the mobile phase pH affect the peak shape of 3-hydroxyaspartic acid?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For an acidic analyte like 3-hydroxyaspartic acid, it is crucial to maintain the mobile phase pH at least 2 units below its pKa values.[5] This ensures the analyte is in a single, un-ionized form, minimizing secondary interactions with the stationary phase and promoting a symmetrical peak shape.[4]

Q4: Can the injection solvent affect peak shape?

A4: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread, leading to peak broadening and distortion.[6] It is always recommended to dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, the injection volume should be kept to a minimum.

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for 3-hydroxyaspartic acid analysis.

Diagram: Troubleshooting Workflow for Peak Tailing

G A Peak Tailing Observed (Tf > 1.2) B Step 1: Check Mobile Phase A->B C Adjust pH (2 units below analyte pKa) B->C D Increase Buffer Strength (25-50 mM) B->D E Step 2: Evaluate Column C->E If tailing persists M Problem Resolved C->M If resolved D->E If tailing persists D->M If resolved F Use End-Capped Column E->F G Flush or Replace Column E->G H Step 3: Review Sample & Injection F->H If tailing persists F->M If resolved G->H If tailing persists G->M If resolved I Reduce Injection Volume/ Concentration H->I J Match Sample Solvent to Mobile Phase H->J K Step 4: Inspect HPLC System I->K If tailing persists I->M If resolved J->K If tailing persists J->M If resolved L Minimize Tubing Length/ Diameter K->L L->M If resolved N Consider Alternative Stationary Phase (e.g., HILIC) L->N If tailing persists N->M If resolved G A Sample Preparation (e.g., Protein Precipitation) D Injection A->D B Standard Preparation B->D C HPLC System Equilibration C->D E Chromatographic Separation D->E F Detection (UV/MS) E->F G Data Analysis (Peak Integration, Quantification) F->G

References

Technical Support Center: Synthesis of (3R)-3-hydroxy-L-aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purity analysis of (3R)-3-hydroxy-L-aspartic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Phase

Question: The yield of the desired (2S,3R)-dimethyl 3-hydroxy-N-benzyloxycarbonyl-L-aspartate is low. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential issues and corresponding troubleshooting steps:

  • Incomplete Dianion Formation: The formation of the dianion of the starting material, dimethyl N-benzyloxycarbonyl-L-aspartate, is critical for the subsequent stereocontrolled hydroxylation.

    • Troubleshooting:

      • Moisture: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent.

      • Base Quality: Use a high-quality base such as potassium bis(trimethylsilyl)amide (KHMDS). The molar ratio of the base to the starting material is crucial; a ratio of at least 2:1 is recommended.[1]

      • Temperature: Maintain the reaction temperature at -78°C during the addition of the base and the oxidizing agent to ensure the stability of the dianion.

  • Inefficient Hydroxylation: The choice and handling of the oxidizing agent are pivotal for a successful reaction.

    • Troubleshooting:

      • Oxidizing Agent: Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) is an effective oxidizing agent for this transformation.[1] Ensure it is properly prepared and stored to maintain its reactivity.

      • Reaction Time: The reaction is typically rapid. Quenching the reaction after a short period (e.g., 15 minutes) is often sufficient.[1] Prolonged reaction times may lead to side products.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent: Anhydrous THF is the recommended solvent.

      • Concentration: The concentration of the reactants can influence the reaction outcome. Adhere to the concentrations reported in established protocols.

Question: The diastereomeric ratio of (2S,3R) to (2S,3S) is not as expected. How can I improve the stereoselectivity?

Answer:

The stereochemical outcome of the hydroxylation is influenced by the coordination of the oxidizing agent to the chiral center of the starting material.

  • Troubleshooting:

    • Oxidizing Agent: The choice of the oxidizing agent can significantly impact the diastereoselectivity. MoOPH generally favors the formation of the desired (2S,3R) diastereomer.[1]

    • Protecting Groups: The nature of the N-protecting group can influence the stereochemical course of the reaction. The benzyloxycarbonyl (Cbz) group is commonly used and has been shown to provide good selectivity.

    • Temperature Control: Strict adherence to -78°C is critical for achieving high diastereoselectivity. Temperature fluctuations can lead to reduced selectivity.

Purification Phase

Question: I am having difficulty separating the (2S,3R) and (2S,3S) diastereomers by flash chromatography. What can I do?

Answer:

The separation of these diastereomers can be challenging due to their similar polarities.

  • Troubleshooting:

    • Solvent System: A mixture of ethyl acetate and hexanes is commonly used for the purification of the protected amino acid.[1] Careful optimization of the solvent ratio is necessary. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve resolution.

    • Column and Stationary Phase: Use a high-resolution silica gel for flash chromatography. The particle size and quality of the silica can affect the separation efficiency.

    • Sample Loading: Overloading the column can significantly compromise separation. Ensure the amount of crude product loaded is appropriate for the column dimensions.

Purity Analysis Phase

Question: How can I confirm the chemical purity of my synthesized this compound?

Answer:

A combination of analytical techniques should be employed to assess chemical purity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for determining the purity of amino acids.

    • Method: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used.[2] Detection is commonly performed using UV absorbance or after pre-column derivatization with a fluorescent tag like o-phthalaldehyde (OPA).[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product and identify any major impurities.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

Question: My product shows a single peak on a standard C18 HPLC column, but I suspect the presence of other stereoisomers. How can I assess the chiral purity?

Answer:

Assessing chiral purity requires specialized analytical techniques as enantiomers and diastereomers often co-elute on standard achiral columns. 3-Hydroxyaspartic acid has two chiral centers, meaning four stereoisomers can exist.[5]

  • Chiral HPLC: This is the most direct method for separating and quantifying stereoisomers.

    • Column Selection: Various chiral stationary phases (CSPs) are available for amino acid separations, including:

      • Ligand-exchange type columns (e.g., SUMICHIRAL OA series): Effective for the direct separation of amino acids.[6]

      • Zwitterionic ion-exchangers (e.g., CHIRALPAK ZWIX): Versatile for the analysis of free amino acids.[7]

      • Macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC T): Suitable for separating underivatized amino acid enantiomers.[8]

    • Mobile Phase: The mobile phase composition will depend on the chosen chiral column and can range from normal-phase (e.g., hexane/ethanol mixtures) to reversed-phase (e.g., aqueous buffers with methanol or acetonitrile).

  • Marfey's Method: This is a reliable indirect method for determining the absolute configuration and enantiomeric purity of amino acids.

    • Principle: The amino acid is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) or its D-enantiomer. The resulting diastereomers can then be separated and quantified by reversed-phase HPLC.[9][10]

    • Interpretation: By comparing the retention times of the derivatives of the synthesized amino acid with those of authentic standards of all four stereoisomers of 3-hydroxyaspartic acid, the stereochemical identity and purity can be determined.

Question: I am observing racemization of my amino acid during synthesis or analysis. What are the causes and how can I prevent it?

Answer:

Racemization, the conversion of one enantiomer into a mixture of both, can occur under certain conditions.

  • Causes:

    • pH: Both strongly acidic and basic conditions can promote racemization.[11]

    • Temperature: Elevated temperatures can increase the rate of racemization.

    • Activation for Coupling: In peptide synthesis, the activation of the carboxylic acid group can lead to racemization, a consideration if the synthesized amino acid is to be used in further coupling reactions.[12][13][14][15]

  • Prevention:

    • Mild Reaction Conditions: Use mild acids and bases for deprotection steps and avoid excessive heat.

    • Storage: Store the purified amino acid at low temperatures and under neutral pH conditions.

    • Analytical Derivatization: When using methods like Marfey's, ensure the derivatization conditions themselves do not induce racemization by following established protocols.

Frequently Asked Questions (FAQs)

Q1: What are the four stereoisomers of 3-hydroxyaspartic acid?

A1: 3-Hydroxyaspartic acid has two chiral centers, leading to four possible stereoisomers: (2S,3R), (2S,3S), (2R,3S), and (2R,3R). The "L" configuration corresponds to the (2S) stereocenter. Therefore, the L-isomers are (2S,3R)-3-hydroxy-L-aspartic acid (L-erythro) and (2S,3S)-3-hydroxy-L-aspartic acid (L-threo).

Q2: What are some common impurities I might encounter in the synthesis of this compound?

A2: Besides the undesired (3S)-diastereomer, other potential impurities include:

  • Unreacted starting material (dimethyl N-benzyloxycarbonyl-L-aspartate).

  • Side products from the decomposition of the oxidizing agent.

  • Byproducts from incomplete deprotection steps (e.g., still containing the Cbz group or methyl esters).

Q3: Can I use a biocatalytic method for the synthesis?

A3: Yes, biocatalytic routes for the synthesis of 3-hydroxyaspartic acid have been developed. These often involve the use of hydroxylase and hydrolase enzymes. For example, mutants of asparagine hydroxylase have been shown to hydroxylate L-aspartic acid, although yields can be low.[16][17] Another approach involves the hydroxylation of L-asparagine followed by enzymatic hydrolysis to yield 3-hydroxyaspartic acid.[16]

Data Presentation

Table 1: Diastereomeric Ratio in the Synthesis of Protected 3-Hydroxy-L-aspartic Acid

Oxidizing AgentBaseDiastereomeric Ratio ((2S,3R) : (2S,3S))Reference
MoOPHKHMDS7 : 1[1]

Table 2: Typical Yields for the Synthesis and Deprotection Steps

StepStarting MaterialProductTypical YieldReference
Stereocontrolled HydroxylationDimethyl N-benzyloxycarbonyl-L-aspartate(2S,3R)- and (2S,3S)-dimethyl 3-hydroxy-N-benzyloxycarbonyl-L-aspartate70% (combined)[1]
Acid Hydrolysis (Deprotection)Protected 3-hydroxy-L-aspartate derivativeThis compoundHigh[1]

Experimental Protocols

Protocol 1: Stereocontrolled Synthesis of (2S,3R)- and (2S,3S)-dimethyl 3-hydroxy-N-benzyloxycarbonyl-L-aspartate[1]
  • Preparation: Under an argon atmosphere, dissolve dimethyl N-benzyloxycarbonyl-L-aspartate in anhydrous THF in a flame-dried flask. Cool the solution to -78°C using a dry ice/acetone bath.

  • Dianion Formation: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (typically a 2-fold molar excess) to the cooled solution while maintaining the temperature at -78°C. Stir the mixture for a short period (e.g., 10 minutes) to ensure complete dianion formation.

  • Hydroxylation: Add a solution of MoOPH in THF (typically a 1.5-fold molar excess) to the reaction mixture at -78°C.

  • Quenching: After stirring for approximately 15 minutes, quench the reaction by adding a saturated aqueous solution of ammonium chloride or 1 N HCl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers.

Protocol 2: Chiral Purity Analysis using Marfey's Method[9][18]
  • Hydrolysis (if necessary): If the amino acid is protected, perform an acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to obtain the free amino acid. Evaporate the acid under vacuum.

  • Derivatization:

    • Dissolve the amino acid sample (and standards) in a sodium bicarbonate solution (e.g., 1 M).

    • Add a solution of L-FDAA (Marfey's reagent) in acetone.

    • Incubate the mixture at a slightly elevated temperature (e.g., 40-50°C) for a specified time (e.g., 1 hour).

    • Quench the reaction by adding an acid (e.g., 2 N HCl).

  • HPLC Analysis:

    • Dilute the derivatized sample with the mobile phase.

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Use a gradient elution, for example, with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor the elution of the diastereomeric derivatives by UV detection at 340 nm.

  • Data Analysis: Compare the retention times of the derivatives from the synthesized sample with the retention times of the derivatives of the four authentic stereoisomer standards of 3-hydroxyaspartic acid to determine the chiral purity.

Visualizations

Synthesis_Workflow Start N-Cbz-L-aspartate dimethyl ester Dianion Dianion Formation (KHMDS, THF, -78°C) Start->Dianion Hydroxylation Stereocontrolled Hydroxylation (MoOPH, -78°C) Dianion->Hydroxylation Crude Crude Mixture of Diastereomers Hydroxylation->Crude Purification Flash Chromatography Crude->Purification Protected_Product Protected (2S,3R) and (2S,3S) Isomers Purification->Protected_Product Deprotection Acid Hydrolysis Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product Purity_Analysis_Workflow cluster_chemical Chemical Purity cluster_chiral Chiral Purity HPLC RP-HPLC (C18) NMR NMR Spectroscopy MS Mass Spectrometry Chiral_HPLC Chiral HPLC Marfeys Marfey's Method Sample Synthesized Product Sample->HPLC Sample->NMR Sample->MS Sample->Chiral_HPLC Sample->Marfeys Troubleshooting_Logic Problem Low Yield or Poor Selectivity Check_Reagents Check Reagent Quality (Base, Oxidant, Solvent) Problem->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Atmosphere) Problem->Check_Conditions Check_Purification Optimize Purification (Chromatography) Problem->Check_Purification Solution Improved Yield and Purity Check_Reagents->Solution Check_Conditions->Solution Check_Purification->Solution

References

Technical Support Center: (3R)-3-hydroxy-L-aspartic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (3R)-3-hydroxy-L-aspartic acid and related compounds in bioassays. The primary focus is on control experiments for assays involving Excitatory Amino Acid Transporters (EAATs), the main molecular targets of L-threo-3-hydroxyaspartic acid, a stereoisomer of 3-hydroxy-L-aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of L-threo-3-hydroxyaspartic acid?

A1: The primary molecular targets of L-threo-3-hydroxyaspartic acid are the Excitatory Amino Acid Transporters (EAATs). It acts as a potent, competitive inhibitor of EAAT1, EAAT2, EAAT3, and EAAT4, and a non-transportable inhibitor of EAAT5.[1][2] These transporters are responsible for the reuptake of glutamate from the synaptic cleft, playing a crucial role in regulating glutamatergic neurotransmission.

Q2: Which bioassays are commonly used to assess the activity of EAAT inhibitors like this compound?

A2: Two primary bioassays are widely used:

  • Radiolabeled Substrate Uptake Assay: This assay directly measures the inhibition of glutamate or a radiolabeled analog (e.g., [3H]-D-aspartate) uptake into cells expressing specific EAAT subtypes.[1][2]

  • Fluorescence-Based Membrane Potential Assay: This high-throughput assay measures changes in membrane potential that occur upon substrate transport by EAATs. Inhibition of the transporter by a compound like L-threo-3-hydroxyaspartic acid prevents this change in membrane potential.[1][2][3]

Q3: What cell lines are appropriate for these bioassays?

A3: Human Embryonic Kidney 293 (HEK293) cells are commonly used. These cells have low endogenous transporter expression and can be stably or transiently transfected to express individual human EAAT subtypes (e.g., EAAT1, EAAT2, EAAT3), providing a specific system for studying inhibitor activity.[3]

Q4: How do I choose between the radiolabeled uptake assay and the fluorescence membrane potential assay?

A4: The choice depends on your experimental needs. The radiolabeled uptake assay provides a direct measure of substrate transport and is considered a gold standard. The fluorescence-based membrane potential assay is more amenable to high-throughput screening (HTS) of many compounds due to its faster workflow and lack of radioactivity.[3] The results from both assays are generally well-correlated.[3]

Q5: What are the essential positive and negative controls for these assays?

A5:

  • Positive Control (Inhibition): A known pan-EAAT inhibitor, such as DL-threo-β-benzyloxyaspartic acid (TBOA), should be used to confirm that the assay can detect inhibition.

  • Negative Control (Vehicle): The vehicle (e.g., DMSO, buffer) used to dissolve the test compound should be run alone to ensure it does not affect transporter activity.

  • Untransfected Cells: Using the parental cell line (e.g., HEK293) that does not express the target EAAT can help determine the baseline, non-specific uptake or signal.

Troubleshooting Guides

Radiolabeled Substrate Uptake Assay
Problem Possible Cause Solution
High background (non-specific) uptake Insufficient washing of cells after incubation with radiolabeled substrate.Increase the number and volume of washes with ice-cold buffer. Ensure rapid filtration and washing to minimize dissociation of specifically bound substrate.
Radiolabeled substrate sticking to the filter plate or cells.Pre-soak filter plates in a blocking agent like 0.3% polyethyleneimine (PEI) or buffer with BSA.[4]
Low signal-to-noise ratio Low expression or activity of the transfected EAAT.Verify transporter expression via Western blot or qPCR. Optimize transfection conditions or select a higher-expressing clonal cell line.
Sub-optimal concentration of radiolabeled substrate.Perform a substrate titration to determine the Km and use a concentration at or near this value for inhibition assays.
Incubation time is too short or too long.Optimize the incubation time to be within the linear range of uptake.
Inconsistent results between replicates Inconsistent cell seeding density.Ensure a uniform, confluent monolayer of cells in each well. Use a multichannel pipette for cell seeding and reagent addition to minimize variability.[5]
Pipetting errors.Use calibrated pipettes and be mindful of technique, especially when handling small volumes. Prepare master mixes for reagents where possible.[6]
Fluorescence-Based Membrane Potential Assay
Problem Possible Cause Solution
High background fluorescence Autofluorescence from cell culture media or compounds.Perform the assay in a low-fluorescence buffer like Hanks' Balanced Salt Solution (HBSS) with HEPES.[7] Test for compound autofluorescence by measuring a plate with compound only.
Using the wrong type of microplate.Use black, clear-bottom microplates to minimize well-to-well crosstalk and background fluorescence.[6]
No response or weak signal Insufficient transporter expression or function.Confirm transporter expression and functionality. Ensure the substrate concentration is adequate to elicit a response.
Incorrect dye loading or dye leakage.Follow the dye manufacturer's protocol for loading concentration and time. Ensure cells are healthy, as compromised membranes can lead to dye leakage.
Instrument settings are not optimal.Optimize the instrument's gain, excitation, and emission wavelengths for the specific fluorescent dye being used.[8]
Signal drops upon compound addition Compound interferes with the fluorescent dye (quenching).Screen for compound interference by adding it to wells with loaded cells in the absence of the substrate.
Compound has its own effect on membrane potential.Test the compound's effect on untransfected cells to see if the effect is independent of the EAAT.

Experimental Protocols & Visualizations

Experimental Workflow: Radiolabeled Substrate Uptake Assay

The following diagram outlines the general workflow for a radiolabeled substrate uptake assay to test for EAAT inhibition.

G cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed EAAT-expressing cells in 96-well plate incubate_cells Incubate overnight (37°C, 5% CO2) seed_cells->incubate_cells wash_cells Wash cells with assay buffer incubate_cells->wash_cells add_inhibitor Add test compound (this compound) and controls wash_cells->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_radiolabel Add radiolabeled substrate (e.g., [3H]-D-aspartate) pre_incubate->add_radiolabel incubate_transport Incubate for transport add_radiolabel->incubate_transport stop_transport Stop transport & wash with ice-cold buffer incubate_transport->stop_transport lyse_cells Lyse cells stop_transport->lyse_cells scintillation Measure radioactivity via liquid scintillation counting lyse_cells->scintillation analyze_data Calculate % inhibition and determine IC50 scintillation->analyze_data

Caption: Workflow for a radiolabeled EAAT inhibition assay.

Signaling Pathways Affected by EAAT Inhibition

Inhibition of EAATs by compounds like this compound leads to an accumulation of extracellular glutamate. This excess glutamate can overstimulate glutamate receptors, particularly NMDA and AMPA receptors, leading to downstream signaling cascades and potential excitotoxicity.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate eaat EAAT glutamate->eaat Blocked Uptake nmda NMDA Receptor glutamate->nmda Activates ampa AMPA Receptor glutamate->ampa Activates inhibitor This compound inhibitor->eaat Inhibits ca_influx Ca2+ Influx nmda->ca_influx ampa->ca_influx downstream Downstream Signaling (e.g., ERK, PI3K-Akt) ca_influx->downstream excitotoxicity Potential Excitotoxicity downstream->excitotoxicity

Caption: Signaling consequences of EAAT inhibition.

Quantitative Data Summary

The following tables summarize typical affinity values for the related compound L-(-)-threo-3-Hydroxyaspartic acid, which serves as a reference for researchers working with its stereoisomers.

Table 1: Inhibition Constants (Ki) from [3H]-D-Aspartate Uptake Assays in HEK293 Cells

Transporter SubtypeKi (µM)
Human EAAT111
Human EAAT219
Human EAAT314
Data from Tocris Bioscience and R&D Systems.[1][2]

Table 2: Michaelis-Menten Constants (Km) from FLIPR Membrane Potential (FMP) Assay

Transporter SubtypeKm (µM)
Human EAAT13.6
Human EAAT23.8
Human EAAT33.2
Data from Tocris Bioscience and R&D Systems.[1][2]

References

Validation & Comparative

A Comparative Guide to (3R)-3-hydroxy-L-aspartic Acid and Other EAAT Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (3R)-3-hydroxy-L-aspartic acid with other prominent Excitatory Amino Acid Transporter (EAAT) inhibitors, including DL-TBOA, UCPH-101, and WAY-213613. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their experimental needs by presenting objective performance data, detailed experimental protocols, and visualizations of relevant biological pathways.

Performance Comparison of EAAT Inhibitors

The selection of an appropriate EAAT inhibitor is critical for investigating the roles of glutamate transporters in health and disease. The following tables summarize the inhibitory potency (IC₅₀/Kᵢ) and selectivity of this compound, DL-TBOA, UCPH-101, and WAY-213613 against various EAAT subtypes. It is important to note that the data presented is compiled from multiple sources and experimental conditions may vary.

Table 1: Inhibitory Potency (Kᵢ in µM) of EAAT Inhibitors

InhibitorEAAT1 (GLAST)EAAT2 (GLT-1)EAAT3 (EAAC1)Reference(s)
This compound111914[1][2]
DL-threo-β-Benzyloxyaspartate (DL-TBOA)6.33.55.8

Note: Data for this compound was obtained from [³H]-d-Asp uptake assays in HEK293 cells. Data for DL-TBOA was obtained under similar assay conditions. Lower Kᵢ values indicate higher potency.

Table 2: Inhibitory Potency (IC₅₀ in nM) of Selective EAAT Inhibitors

InhibitorEAAT1 (GLAST)EAAT2 (GLT-1)EAAT3 (EAAC1)Reference(s)
UCPH-101660>300,000>300,000[3][4][5]
WAY-2136135004853787[6]

Note: UCPH-101 is a selective inhibitor of EAAT1. WAY-213613 is a potent and selective inhibitor of EAAT2. Lower IC₅₀ values indicate higher potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.

[³H]-D-Aspartate Uptake Assay

This assay is a common method to determine the inhibitory activity of compounds on EAATs by measuring the uptake of a radiolabeled substrate.

Materials:

  • HEK293 cells stably expressing the EAAT subtype of interest

  • Poly-D-lysine coated 96-well plates

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4)

  • [³H]-D-aspartate

  • Test compounds (e.g., this compound)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target EAAT subtype onto poly-D-lysine coated 96-well plates at a density of 40,000-80,000 cells/well. Incubate overnight at 37°C and 5% CO₂.

  • Assay Preparation: On the day of the assay, wash the cells twice with pre-warmed HBSS/HEPES buffer.

  • Compound Incubation: Add 50 µL of varying concentrations of the test compound (prepared in HBSS/HEPES) to the wells. For control wells, add buffer only. Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Initiate the uptake by adding 50 µL of HBSS/HEPES containing [³H]-D-aspartate (final concentration typically 10-50 nM).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS/HEPES.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ or Kᵢ values by non-linear regression analysis of the concentration-response curves.

experimental_workflow_uptake_assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate HEK293 cells expressing EAAT wash_cells Wash cells with buffer plate_cells->wash_cells Overnight incubation add_compound Add test compound wash_cells->add_compound add_substrate Add [³H]-D-aspartate add_compound->add_substrate Pre-incubation incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop uptake & wash incubate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells count_radioactivity Scintillation counting lyse_cells->count_radioactivity analyze_data Calculate IC₅₀/Kᵢ count_radioactivity->analyze_data

Caption: Workflow for the [³H]-D-Aspartate Uptake Assay.

FLIPR Membrane Potential Assay

This fluorescence-based assay measures changes in membrane potential, providing a high-throughput method for screening EAAT inhibitors.

Materials:

  • HEK293 cells stably expressing the EAAT subtype of interest

  • Black-walled, clear-bottom 96-well or 384-well plates

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • HBSS supplemented with 20 mM HEPES (pH 7.4)

  • Test compounds

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target EAAT subtype into black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Prepare the fluorescent dye loading buffer according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading buffer. Incubate for 30-60 minutes at 37°C.

  • Compound Plate Preparation: Prepare a plate containing the test compounds at various concentrations in HBSS/HEPES.

  • FLIPR Assay: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Set the instrument to monitor fluorescence changes upon addition of the compounds. c. The instrument will first establish a baseline fluorescence reading from the cell plate. d. It will then add the test compounds from the compound plate to the cell plate and continue to record fluorescence. e. Substrates will induce a change in membrane potential, leading to a change in fluorescence. Inhibitors will block this change.

  • Data Analysis: The change in fluorescence is proportional to the activity of the transporter. Analyze the data to determine the IC₅₀ values of the inhibitors.

experimental_workflow_flipr_assay cluster_prep Preparation cluster_execution FLIPR Execution cluster_analysis Analysis plate_cells Plate HEK293 cells load_dye Load with fluorescent dye plate_cells->load_dye Overnight load_plates Load plates into FLIPR load_dye->load_plates prepare_compounds Prepare compound plate prepare_compounds->load_plates baseline Establish baseline fluorescence load_plates->baseline add_compounds Add compounds & record baseline->add_compounds analyze_fluorescence Analyze fluorescence change add_compounds->analyze_fluorescence calculate_ic50 Calculate IC₅₀ analyze_fluorescence->calculate_ic50

Caption: Workflow for the FLIPR Membrane Potential Assay.

Signaling Pathways and Consequences of EAAT Inhibition

EAATs play a crucial role in maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity. Inhibition of EAATs leads to an accumulation of glutamate in the synaptic cleft, which can have significant downstream consequences.

signaling_pathway cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron Glutamate ↑ Extracellular Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_influx ↑ Ca²⁺ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to EAAT_Inhibitor EAAT Inhibitor EAAT EAAT EAAT_Inhibitor->EAAT Inhibits EAAT->Glutamate Reduced Uptake

Caption: Consequences of EAAT Inhibition.

Inhibition of EAATs disrupts the clearance of glutamate from the synapse. The resulting accumulation of extracellular glutamate leads to overactivation of postsynaptic glutamate receptors, such as NMDA and AMPA receptors. This, in turn, causes excessive influx of calcium ions (Ca²⁺) into the postsynaptic neuron. Elevated intracellular Ca²⁺ levels can trigger a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal damage and cell death, a process known as excitotoxicity.[7][8] This pathological process is implicated in various neurological disorders.[9]

References

Validating the Specificity of (3R)-3-hydroxy-L-aspartic Acid for Glutamate Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of (3R)-3-hydroxy-L-aspartic acid for glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs). The following sections present quantitative data on its interaction with EAAT subtypes compared to other common glutamate transporter modulators, detailed experimental protocols for validation, and visualizations of key processes.

Quantitative Comparison of Glutamate Transporter Inhibitors

The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound and other widely used glutamate transporter inhibitors against various EAAT subtypes. This data is crucial for assessing the potency and selectivity of these compounds. The data has been compiled from studies utilizing radiolabeled substrate uptake assays in Human Embryonic Kidney 293 (HEK293) cells expressing specific human EAAT subtypes.

CompoundEAAT1 (GLAST)EAAT2 (GLT-1)EAAT3 (EAAC1)EAAT4EAAT5
L-(-)-threo-3-Hydroxyaspartic acid Kᵢ = 11 µMKᵢ = 19 µMKᵢ = 14 µMTransportable InhibitorNon-transportable Inhibitor
DL-threo-β-Benzyloxyaspartate (DL-TBOA) IC₅₀ = 70 µMIC₅₀ = 6 µMIC₅₀ = 6 µMIC₅₀ = 4.4 µMIC₅₀ = 3.0 µM[1]
Dihydrokainate (DHK) > 1000 µMIC₅₀ = 31 µM[1]> 1000 µM--
(2S,3S)-3-{[3-(4-Trifluoromethyl)benzamido]benzyloxy}aspartate (TFB-TBOA) IC₅₀ = 0.022 µMIC₅₀ = 0.017 µMIC₅₀ = 0.3 µM--

Note: Kᵢ values for L-(-)-threo-3-Hydroxyaspartic acid were determined using [³H]-D-aspartate uptake assays in HEK293 cells expressing human EAAT1, EAAT2, and EAAT3.[2] It is described as a transportable inhibitor for EAAT1-4 and a non-transportable inhibitor for EAAT5.[2] IC₅₀ values for other inhibitors are provided for comparative purposes.

Experimental Protocols for Validation

Two primary methods are employed to validate the specificity and potency of compounds like this compound for glutamate transporters: radiolabeled substrate uptake assays and electrophysiological measurements.

Protocol 1: Competitive Inhibition Assay using Radiolabeled Substrate Uptake

This protocol determines the IC₅₀ value of a test compound by measuring its ability to inhibit the uptake of a radiolabeled substrate, such as [³H]-D-aspartate or [³H]-L-glutamate, into cells expressing a specific EAAT subtype.

Materials:

  • HEK293 cells stably or transiently expressing the human EAAT subtype of interest (e.g., EAAT1, EAAT2, EAAT3).

  • Cell culture medium and supplements.

  • Poly-D-lysine coated 24-well plates.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Radiolabeled substrate: [³H]-D-aspartate or [³H]-L-glutamate.

  • Test compound: this compound.

  • Unlabeled L-glutamate (for determining non-specific uptake).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Seed the EAAT-expressing HEK293 cells onto poly-D-lysine coated 24-well plates at a density that allows for confluent monolayers on the day of the assay.

  • Preparation of Solutions: Prepare serial dilutions of this compound in assay buffer. Prepare the radiolabeled substrate solution in assay buffer at a concentration close to its Kₘ value for the specific EAAT subtype.

  • Assay Initiation:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the various concentrations of the test compound to the wells.

    • For determining non-specific uptake, add a high concentration of unlabeled L-glutamate (e.g., 1 mM) to a set of wells.

    • For determining total uptake, add assay buffer without any inhibitor.

  • Incubation: Pre-incubate the cells with the test compound or control solutions for 10-20 minutes at 37°C.

  • Radiolabeled Substrate Addition: Add the [³H]-D-aspartate or [³H]-L-glutamate solution to all wells to initiate the uptake reaction. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C, ensuring the uptake is in the linear range.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Electrophysiological Measurement of Transporter Currents

This method directly measures the electrical currents associated with glutamate transport, providing insights into whether a compound is a substrate or a non-transportable blocker.

Materials:

  • Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) expressing the EAAT subtype of interest.

  • Two-electrode voltage-clamp or whole-cell patch-clamp setup.

  • External and internal recording solutions.

  • Test compound: this compound.

  • L-glutamate.

Procedure:

  • Cell Preparation: Prepare oocytes or cultured cells expressing the target EAAT subtype for electrophysiological recording.

  • Recording Setup: Establish a stable recording configuration (two-electrode voltage-clamp for oocytes or whole-cell patch-clamp for cultured cells). Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Application of L-glutamate: Perfuse the cell with the external solution containing a known concentration of L-glutamate to elicit a baseline transporter current.

  • Application of Test Compound: After establishing a stable baseline current, co-apply this compound with L-glutamate. A decrease in the current indicates an inhibitory effect.

  • Washout: Wash out the test compound and L-glutamate to allow the current to return to baseline.

  • Direct Application of Test Compound: Apply this compound alone to determine if it elicits a current. If it does, it is likely a transportable substrate. If it does not elicit a current but blocks the L-glutamate-induced current, it is likely a non-transportable blocker.

  • Dose-Response Analysis: Apply a range of concentrations of this compound in the presence of a fixed concentration of L-glutamate to determine the IC₅₀ value for the inhibition of the transporter current.

Visualizations

Glutamate Transporter (EAAT) Mechanism

The following diagram illustrates the simplified alternating access mechanism of glutamate transport, which is coupled to the co-transport of sodium (Na⁺) and a proton (H⁺), and the counter-transport of a potassium (K⁺) ion.

EAAT_Mechanism cluster_out Extracellular Space cluster_in Intracellular Space Outward_Open Outward-Facing (Open) + 3 Na⁺ + H⁺ + Glu Occluded Occluded State (Substrates Bound) Outward_Open->Occluded Substrate Binding Inward_Open Inward-Facing (Open) - 3 Na⁺ - H⁺ - Glu K_Bound Inward-Facing + K⁺ Inward_Open->K_Bound Substrate Release Occluded->Inward_Open Conformational Change K_Bound->Outward_Open K⁺ Counter-transport & Reorientation

Caption: Simplified alternating access model of the glutamate transporter cycle.

Experimental Workflow for Competitive Inhibition Assay

This diagram outlines the key steps in determining the IC₅₀ of a test compound using a radiolabeled uptake assay.

Competitive_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed EAAT-expressing cells in 24-well plate B Prepare serial dilutions of test compound C Prepare radiolabeled substrate solution F Add radiolabeled substrate & incubate C->F Start Assay D Wash cells E Pre-incubate with test compound D->E E->F G Terminate uptake & wash F->G H Lyse cells & perform scintillation counting G->H Proceed to Analysis I Calculate % inhibition H->I J Plot dose-response curve & determine IC₅₀ I->J

Caption: Workflow for determining IC₅₀ using a competitive radiolabeled uptake assay.

References

In Vivo Validation of (3R)-3-hydroxy-L-aspartic Acid: A Comparative Analysis of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of (3R)-3-hydroxy-L-aspartic Acid and Related Compounds: In Vitro Activity

While in vivo validation remains elusive, in vitro studies have characterized the interaction of 3-hydroxyaspartic acid stereoisomers with key neurological targets. The following table summarizes the available quantitative data on the inhibitory and agonist activities of these compounds, primarily focusing on excitatory amino acid transporters (EAATs) and N-methyl-D-aspartate (NMDA) receptors.

CompoundTargetAssay TypeQuantitative DataReference
L-erythro-3-hydroxyaspartate EAAT1, EAAT2, EAAT3Glutamate Transporter ActivityActive at transporters[1]
NMDA ReceptorAgonist Activity100-fold less potent than D-erythro-3-hydroxyaspartate[1]
D-erythro-3-hydroxyaspartate EAAT1, EAAT2, EAAT3Glutamate Transporter ActivitySimilar affinity to L-enantiomer, lower maximal effect[1]
NMDA ReceptorAgonist ActivityEC50 = 320 nM (in rat hippocampal neurons)[1]
DL-threo-beta-hydroxyaspartate (tHA) Excitatory Amino Acid TransporterFalse Transmitter ReleaseAccumulates in and is released from EAA nerve terminals[2]

Signaling Pathways and Molecular Interactions

The primary molecular targets identified for 3-hydroxyaspartic acid isomers are excitatory amino acid transporters and NMDA receptors, which play crucial roles in glutamatergic neurotransmission. Dysregulation of these pathways is implicated in various neurological disorders.

A In Vitro Characterization (Target Affinity & Potency) B Pharmacokinetic Studies (ADME) in Animal Models A->B C Acute Toxicity Studies B->C D Efficacy Studies in Disease Animal Models B->D E Mechanism of Action Studies (In Vivo Target Engagement) D->E F Comparative Studies vs. Standard of Care D->F

References

A Comparative Analysis of 3-Hydroxyaspartate Stereoisomer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the four stereoisomers of 3-hydroxyaspartate: L-threo-3-hydroxyaspartate, L-erythro-3-hydroxyaspartate, D-threo-3-hydroxyaspartate, and D-erythro-3-hydroxyaspartate. The information is supported by experimental data from peer-reviewed scientific literature.

Introduction to 3-Hydroxyaspartate Stereoisomers

3-Hydroxyaspartic acid, a derivative of the amino acid aspartic acid, possesses two chiral centers, giving rise to four distinct stereoisomers.[1] These isomers—L-threo, L-erythro, D-threo, and D-erythro—exhibit significant differences in their biological activities, particularly in the central nervous system. Their interactions with key proteins such as excitatory amino acid transporters (EAATs) and N-methyl-D-aspartate (NMDA) receptors are of considerable interest in neuroscience and drug development. For instance, L-threo-3-hydroxyaspartate is recognized as a potent inhibitor of several EAAT subtypes. Conversely, D-erythro-3-hydroxyaspartate has been identified as a potent agonist of the NMDA receptor.[2] This guide aims to provide a detailed comparative analysis of the activities of these stereoisomers.

Data Presentation: Quantitative Comparison of Stereoisomer Activity

The following table summarizes the known quantitative data for the activity of 3-hydroxyaspartate stereoisomers on various biological targets.

StereoisomerTargetActivityValueUnits
L-threo-3-hydroxyaspartate EAAT1 (human)Inhibition (Ki)11µM
EAAT2 (human)Inhibition (Ki)19µM
EAAT3 (human)Inhibition (Ki)14µM
EAAT1 (human)Transport (Km)3.6µM
EAAT2 (human)Transport (Km)3.8µM
EAAT3 (human)Transport (Km)3.2µM
L-erythro-3-hydroxyaspartate NMDA Receptor (rat)Agonist (EC50)>32µM
D-threo-3-hydroxyaspartate dehydrataseSubstrate--
D-threo-3-hydroxyaspartate D-threo-3-hydroxyaspartate dehydrataseSubstrate--
D-erythro-3-hydroxyaspartate NMDA Receptor (rat)Agonist (EC50)320nM
D-threo-3-hydroxyaspartate dehydrataseInhibitor--

Experimental Protocols

[³H]-D-Aspartate Uptake Assay for EAAT Inhibition

This protocol is used to determine the inhibitory activity (Ki) of 3-hydroxyaspartate stereoisomers on excitatory amino acid transporters (EAATs).

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently transfected with plasmids encoding for human EAAT1, EAAT2, or EAAT3 using a suitable transfection reagent.

2. Radioligand Uptake Assay:

  • Transfected cells are seeded in 24-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, and 10 mM glucose, pH 7.4).

  • Cells are then incubated with varying concentrations of the 3-hydroxyaspartate stereoisomer and a fixed concentration of [³H]-D-aspartate (a radiolabeled substrate for EAATs) for a defined period (e.g., 10 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The inhibition curves are generated by plotting the percentage of inhibition of [³H]-D-aspartate uptake against the logarithm of the inhibitor concentration.

  • The IC50 values are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of [³H]-D-aspartate and Km is its Michaelis-Menten constant for the respective transporter.

Electrophysiological Recording for NMDA Receptor Activity

This protocol is employed to measure the agonist or antagonist activity of 3-hydroxyaspartate stereoisomers at NMDA receptors using two-electrode voltage-clamp recordings in Xenopus oocytes.

1. Oocyte Preparation and Injection:

  • Oocytes are harvested from female Xenopus laevis frogs and defolliculated.

  • The oocytes are injected with cRNAs encoding the subunits of the NMDA receptor (e.g., GluN1 and GluN2A).

  • Injected oocytes are incubated for 2-5 days to allow for receptor expression.

2. Two-Electrode Voltage-Clamp Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

  • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

  • The oocyte is voltage-clamped at a holding potential of -70 mV.

3. Drug Application and Data Acquisition:

  • Solutions containing known concentrations of the 3-hydroxyaspartate stereoisomers, along with the co-agonist glycine, are applied to the oocyte.

  • The resulting currents are recorded and amplified.

  • To determine agonist activity, concentration-response curves are generated by applying increasing concentrations of the stereoisomer. The EC50 value (the concentration that elicits a half-maximal response) is then calculated.

  • To assess antagonist activity, the stereoisomer is co-applied with a known concentration of an NMDA receptor agonist (e.g., glutamate or NMDA), and the reduction in the agonist-induced current is measured.

Mandatory Visualizations

experimental_workflow cluster_synthesis Stereoisomer Synthesis & Separation cluster_assay Biological Activity Assays cluster_data Data Analysis & Comparison s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Chromatographic Separation (e.g., HPLC) s2->s3 s4 Pure Stereoisomers (L-threo, L-erythro, D-threo, D-erythro) s3->s4 a1 EAAT Inhibition Assay ([³H]-D-Aspartate Uptake) s4->a1 Test Compound a2 NMDA Receptor Assay (Electrophysiology) s4->a2 Test Compound a3 Enzyme Activity Assay (Dehydratase) s4->a3 Test Compound d1 Quantitative Data (Ki, EC50, etc.) a1->d1 a2->d1 a3->d1 d2 Comparative Analysis d1->d2

Caption: Experimental workflow for the comparative analysis of 3-hydroxyaspartate stereoisomers.

signaling_pathway cluster_EAAT Glutamate Transporter (EAAT) Modulation cluster_NMDA NMDA Receptor Modulation L_threo L-threo-3-hydroxyaspartate EAAT EAAT1/2/3 L_threo->EAAT Inhibits Glutamate_Uptake Inhibition of Glutamate Uptake EAAT->Glutamate_Uptake D_erythro D-erythro-3-hydroxyaspartate NMDAR NMDA Receptor D_erythro->NMDAR Activates Ca_influx Increased Ca²⁺ Influx & Neuronal Excitation NMDAR->Ca_influx

Caption: Signaling pathways modulated by 3-hydroxyaspartate stereoisomers.

Discussion

The stereochemistry of 3-hydroxyaspartate plays a crucial role in determining its biological activity. The L-threo isomer is a potent inhibitor of the major glutamate transporters EAAT1, EAAT2, and EAAT3. Its ability to block glutamate uptake can lead to increased extracellular glutamate concentrations, a phenomenon with significant implications for neurotransmission and excitotoxicity.

In contrast, the D-erythro isomer shows high potency as an agonist at the NMDA receptor, with an EC50 value in the nanomolar range.[2] Activation of NMDA receptors is critical for synaptic plasticity, learning, and memory, but overactivation can lead to neuronal cell death. The L-erythro enantiomer is significantly less potent at NMDA receptors.[2]

The differential activity of these stereoisomers highlights the stereospecificity of their target proteins. For instance, D-threo-3-hydroxyaspartate dehydratase, an enzyme involved in the metabolism of this amino acid, acts on the D-threo and L-erythro isomers but not on D-erythro-3-hydroxyaspartate, which acts as an inhibitor.[3]

Conclusion

The four stereoisomers of 3-hydroxyaspartate exhibit distinct and often opposing biological activities. L-threo-3-hydroxyaspartate is a valuable tool for studying glutamate transport due to its inhibitory action on EAATs. D-erythro-3-hydroxyaspartate serves as a potent and selective NMDA receptor agonist. This comparative analysis underscores the importance of stereochemistry in drug design and the development of selective pharmacological tools to probe the function of the central nervous system. Further research is warranted to fully elucidate the activity profiles of all four stereoisomers on a wider range of neurological targets.

References

A Comparative Guide to the Mechanism of Action of (3R)-3-hydroxy-L-aspartic acid and Alternative Excitatory Amino Acid Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of (3R)-3-hydroxy-L-aspartic acid with other prominent inhibitors of excitatory amino acid transporters (EAATs). The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction to this compound

This compound, also known as L-(-)-threo-3-Hydroxyaspartic acid, is a potent and competitive inhibitor of excitatory amino acid transporters (EAATs). These transporters are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, and their inhibition can have significant implications for neurotransmission and neuronal excitability. This compound is a transportable inhibitor of EAAT1-4, but not EAAT5.

Comparative Analysis of EAAT Inhibitors

To provide a comprehensive understanding of the pharmacological profile of this compound, this guide compares it with three other well-characterized EAAT inhibitors: DL-Threo-β-benzyloxyaspartate (TBOA), WAY-213613, and UCPH-101. These compounds represent different classes of inhibitors, including competitive and non-competitive agents with varying subtype selectivities.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potency (Ki and IC50 values) of this compound and its alternatives against human EAAT subtypes. This data is compiled from various in vitro studies.

Table 1: Ki Values (μM) for EAAT Inhibition

CompoundEAAT1EAAT2EAAT3EAAT4EAAT5
This compound 111914--
DL-Threo-β-benzyloxyaspartate (TBOA) 2.9, 9.3[1]2.2[1]9.3[1]4.4[1][2][3][4]3.2[1][2][3][4]
WAY-213613 -0.015*---
UCPH-101 -----

Note: Ki value for WAY-213613 is reported in the presence of 3 nM L-[3H]glutamate.[5]

Table 2: IC50 Values (μM) for EAAT Inhibition

CompoundEAAT1EAAT2EAAT3EAAT4EAAT5
This compound 3.6 3.83.2**--
DL-Threo-β-benzyloxyaspartate (TBOA) 70[2][3]6[2][3]6[2][3]--
WAY-213613 5.004[5]0.085[5][6]3.787[5]1.5***-
UCPH-101 0.66>300>300>10>10

*Note: **Km values from a FLIPR Membrane Potential (FMP) assay. **Another study reports an IC50 of 1.9 nM for EAAT4.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the glutamate uptake process by EAATs and the points of intervention for competitive and non-competitive inhibitors.

EAAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Glutamate_ext Glutamate EAAT EAAT Glutamate_ext->EAAT Binds to active site Na_ext 3 Na+ Na_ext->EAAT H_ext H+ H_ext->EAAT Competitive_Inhibitor This compound DL-TBOA WAY-213613 Competitive_Inhibitor->EAAT Competes with Glutamate NonCompetitive_Inhibitor UCPH-101 NonCompetitive_Inhibitor->EAAT Binds to allosteric site Glutamate_int Glutamate EAAT->Glutamate_int Translocation K_int K+ K_int->EAAT Counter-transport

Caption: Glutamate transport by EAATs and sites of inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to characterize EAAT inhibitors are provided below.

[3H]-D-Aspartate Uptake Assay

This assay measures the inhibition of radiolabeled substrate uptake into cells expressing a specific EAAT subtype.

Materials:

  • HEK293 cells stably expressing the human EAAT subtype of interest

  • Poly-D-lysine coated 96-well plates

  • Krebs-Henseleit buffer (KHB): 140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 11 mM HEPES, 5 mM D-glucose, pH 7.4

  • [3H]-D-Aspartate

  • Test compounds (e.g., this compound, TBOA, etc.)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Seed HEK293 cells onto poly-D-lysine coated 96-well plates at a density of 40,000-80,000 cells/well and incubate overnight.

  • On the day of the assay, wash the cells twice with 100 µL of KHB.

  • Add 50 µL of KHB containing the test compound at various concentrations to the wells.

  • To initiate the uptake, add 50 µL of KHB containing [3H]-D-Aspartate (final concentration ~10-50 nM).

  • Incubate the plate at 37°C for 10-20 minutes.

  • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold KHB.

  • Lyse the cells by adding 50 µL of 0.1 M NaOH to each well.

  • Add 150 µL of scintillation fluid to each well.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

FLIPR Membrane Potential (FMP) Assay

This fluorescence-based assay measures changes in membrane potential upon transporter activation and its inhibition.

Materials:

  • HEK293 cells stably expressing the human EAAT subtype of interest

  • Black-walled, clear-bottom 96-well plates

  • FLIPR Membrane Potential Assay Kit (includes fluorescent dye and quencher)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Test compounds

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Seed HEK293 cells into black-walled, clear-bottom 96-well plates and incubate overnight.

  • Prepare the dye loading solution according to the manufacturer's instructions.

  • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.

  • Prepare a compound plate with various concentrations of the test inhibitors.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will first measure the baseline fluorescence, then add the test compound, and subsequently add a substrate (e.g., glutamate) to activate the transporter.

  • Fluorescence changes, indicative of membrane potential alterations, are monitored in real-time.

  • Data is analyzed to determine the inhibitory effect of the test compounds on the substrate-induced change in membrane potential.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a [3H]-D-Aspartate uptake assay.

Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Uptake cluster_measurement Measurement and Analysis start Seed HEK293 cells expressing EAAT subtype in 96-well plate wash1 Wash cells with assay buffer start->wash1 add_inhibitor Add test inhibitor at various concentrations wash1->add_inhibitor add_radioligand Add [3H]-D-Aspartate to initiate uptake add_inhibitor->add_radioligand incubate Incubate at 37°C add_radioligand->incubate stop_wash Stop uptake and wash with ice-cold buffer incubate->stop_wash lyse Lyse cells stop_wash->lyse add_scintillant Add scintillation fluid lyse->add_scintillant count Quantify radioactivity add_scintillant->count analyze Analyze data and determine IC50 count->analyze

Caption: Workflow for a [3H]-D-Aspartate uptake assay.

Conclusion

This compound is a potent, competitive inhibitor of EAATs with broad activity against subtypes 1, 2, and 3. In comparison, DL-TBOA is another broad-spectrum competitive inhibitor, while WAY-213613 demonstrates high selectivity for EAAT2. UCPH-101 represents a distinct class of non-competitive, allosteric inhibitors with high selectivity for EAAT1. The choice of inhibitor for research or therapeutic development will depend on the desired selectivity profile and mechanism of action. The provided experimental protocols and comparative data serve as a valuable resource for making informed decisions in the study of excitatory amino acid transport.

References

A Comparative Guide to the Cross-Reactivity of (3R)-3-Hydroxy-L-aspartic Acid with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (3R)-3-hydroxy-L-aspartic acid, also known as L-threo-3-hydroxyaspartic acid, with various glutamate receptors. The information is compiled from available experimental data to assist researchers in understanding its selectivity profile.

Summary of Receptor Interactions

This compound is primarily characterized as a potent competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). Its interactions with ionotropic and metabotropic glutamate receptors are significantly less pronounced. This guide summarizes the available quantitative data and provides detailed experimental protocols for assessing such interactions.

Data Presentation: Receptor Cross-Reactivity Profile

Target Receptor/TransporterLigand InteractionQuantitative DataReference
Excitatory Amino Acid Transporters (EAATs)
EAAT1 (Glast-1)Competitive InhibitorKᵢ = 11 µM[1]
EAAT2 (GLT-1)Competitive InhibitorKᵢ = 19 µM[1]
EAAT3 (EAAC1)Competitive InhibitorKᵢ = 14 µM[1]
Ionotropic Glutamate Receptors
NMDA ReceptorWeak Inhibitor of antagonist binding< 40% inhibition of [³H]CGP 39653 binding at 100 µM
AMPA ReceptorNo significant interaction observedNo significant inhibition of [³H]AMPA binding
Kainate ReceptorNo significant interaction observedNo significant inhibition of [³H]kainate binding
Metabotropic Glutamate Receptors (mGluRs)
Group I, II, and IIINo quantitative data availableNot reported in reviewed literature

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a reference for researchers aiming to replicate or expand upon these findings.

Radioligand Binding Assay for NMDA Receptors

This protocol is adapted from studies assessing the binding of ligands to the NMDA receptor.

Objective: To determine the inhibitory effect of this compound on the binding of a radiolabeled antagonist to NMDA receptors.

Materials:

  • Rat brain membranes (cortical preparation)

  • [³H]CGP 39653 (radiolabeled NMDA receptor antagonist)

  • This compound (test compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in Tris-HCl buffer.

  • Binding Assay: In a final volume of 500 µL, incubate the brain membranes (50-100 µg of protein) with a fixed concentration of [³H]CGP 39653 (e.g., 5 nM) and varying concentrations of this compound (e.g., 0.1 µM to 1 mM).

  • Incubation: Incubate the mixture at 4°C for 40 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a saturating concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM CGP 39653). Calculate the percentage of inhibition of specific binding at each concentration of this compound.

Electrophysiological Recording for NMDA Receptor Activity

This protocol describes a general method for assessing the effect of compounds on NMDA receptor-mediated currents in cultured neurons. One study noted that DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons[2].

Objective: To evaluate the effect of this compound on NMDA receptor-mediated whole-cell currents.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • Whole-cell patch-clamp setup

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • NMDA (agonist)

  • This compound (test compound)

Procedure:

  • Cell Preparation: Plate neurons on coverslips and culture until mature.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron. Clamp the membrane potential at -60 mV.

  • NMDA Application: Apply NMDA (e.g., 100 µM) to the neuron to evoke an inward current.

  • Co-application: After a stable baseline response to NMDA is established, co-apply NMDA with varying concentrations of this compound.

  • Data Acquisition and Analysis: Record the NMDA-evoked currents before and during the application of the test compound. Measure the peak amplitude of the currents and calculate the percentage of inhibition caused by this compound.

Visualizations

Signaling Pathway Diagram

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds THA (3R)-3-hydroxy- L-aspartic acid THA->NMDAR Weakly Inhibits Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound.

Experimental Workflow Diagram

Radioligand_Binding_Workflow start Start: Prepare Rat Brain Membranes incubate Incubate Membranes with [³H]CGP 39653 and This compound start->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine Inhibition count->analyze

Caption: Workflow for a competitive radioligand binding assay to assess receptor interaction.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Hydroxyaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 3-hydroxyaspartic acid, a crucial chiral building block in pharmaceuticals and bioactive molecules. This document provides a detailed comparison of prominent synthetic strategies, including quantitative data, experimental protocols, and pathway visualizations.

3-Hydroxyaspartic acid, with its two chiral centers, presents a significant synthetic challenge. The four possible stereoisomers—L-threo, L-erythro, D-threo, and D-erythro—each possess distinct biological activities, making stereoselective synthesis paramount. This guide critically evaluates and compares four key approaches to obtaining this valuable amino acid: biocatalytic one-pot synthesis, asymmetric chemical synthesis via Sharpless aminohydroxylation, classical chemical synthesis through ammonolysis of epoxysuccinic acid, and resolution of a racemic mixture.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for 3-hydroxyaspartic acid is a critical decision influenced by factors such as desired stereoisomer, required scale, and available resources. The following table summarizes the key quantitative metrics for the discussed methods to facilitate a direct comparison.

Synthetic Route Starting Material Key Reagents/System Overall Yield Stereoselectivity Key Advantages Key Disadvantages
Biocatalytic One-Pot Synthesis L-AsparagineGenetically engineered E. coli expressing asparagine hydroxylase and asparaginaseUp to 96%[1]High (produces L-threo isomer)[1]High yield, high stereoselectivity, environmentally friendly (aqueous conditions), one-pot procedure.Requires specialized molecular biology and fermentation expertise; specific to the L-threo isomer.
Sharpless Asymmetric Aminohydroxylation trans-Ethyl cinnamateOsmium tetroxide, chiral ligand (e.g., (DHQ)₂-PHAL), nitrogen source~45%[2]High (produces (2R,3R)-isomer)[2]Well-established and reliable for asymmetric synthesis; applicable to various substrates.Use of toxic and expensive osmium tetroxide; multi-step process involving protection and deprotection.
Ammonolysis of cis-Epoxysuccinic Acid cis-Epoxysuccinic acidAmmoniaModerate (not explicitly quantified in reviewed literature)Good (yields threo isomers)Utilizes a relatively simple and inexpensive starting material.Can produce a mixture of enantiomers requiring further resolution; reaction conditions can be harsh.
Enantioresolution of DL-threo-Hydroxyaspartic Acid Racemic DL-threo-hydroxyaspartic acidL-LysineModerate (yields for individual enantiomers not explicitly quantified in reviewed abstracts)High (separates enantiomers)Provides access to both D- and L-enantiomers from a racemic mixture.[3]Yield of a single enantiomer is inherently limited to a theoretical maximum of 50%; requires a suitable resolving agent.

Detailed Experimental Protocols

Biocatalytic One-Pot Synthesis of L-threo-3-Hydroxyaspartic Acid

This method leverages whole-cell biocatalysis with a genetically engineered strain of Escherichia coli to achieve a highly efficient and stereoselective synthesis of L-threo-3-hydroxyaspartic acid from L-asparagine.[1] The key is the use of an asparaginase I-deficient E. coli mutant expressing asparagine hydroxylase, which converts L-asparagine to 3-hydroxyasparagine, followed by in-situ hydrolysis to the final product by endogenous asparaginases.[1]

Experimental Workflow:

cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing Strain_Development E. coli Strain Engineering (Asparaginase I knockout, Asparagine Hydroxylase expression) Fermentation Cell Culture and Growth Strain_Development->Fermentation Reaction_Setup Whole-Cell Reaction Setup (Cells, L-Asparagine, Buffer) Fermentation->Reaction_Setup Incubation Incubation (Controlled Temp. & Agitation) Reaction_Setup->Incubation Cell_Removal Centrifugation to Remove Cells Incubation->Cell_Removal Purification Purification of Supernatant (e.g., Ion-Exchange Chromatography) Cell_Removal->Purification Isolation Product Isolation and Drying Purification->Isolation

Biocatalytic Synthesis Workflow

Protocol:

  • Strain and Culture: An asparaginase I-deficient E. coli strain (e.g., Rosetta2(DE3) ΔansA) harboring a plasmid for the expression of asparagine hydroxylase (e.g., pE-AsnO) is cultured in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.5.

  • Induction: Protein expression is induced by the addition of IPTG (e.g., 0.1 mM final concentration), and the culture is further incubated at a lower temperature (e.g., 20°C) for several hours (e.g., 12 hours) to allow for protein expression.

  • Bioconversion Reaction: The cells are harvested by centrifugation and resuspended in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). The whole-cell reaction is initiated by adding L-asparagine to a final concentration of, for instance, 10 mM.

  • Incubation: The reaction mixture is incubated in a jar fermentor at a controlled temperature (e.g., 30°C) with agitation for approximately 28 hours.[1]

  • Product Isolation: After the reaction, the cells are removed by centrifugation. The supernatant containing the L-threo-3-hydroxyaspartic acid is collected and can be purified using standard techniques such as ion-exchange chromatography.

Asymmetric Synthesis of (2R,3R)-3-Hydroxyaspartic Acid via Sharpless Aminohydroxylation

This chemical synthesis route provides access to the (2R,3R)-stereoisomer of 3-hydroxyaspartic acid.[2] The key step is the highly stereoselective Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate. The phenyl group of the starting material serves as a masked carboxylic acid, which is later revealed through oxidative cleavage.

Synthetic Pathway:

Start trans-Ethyl Cinnamate Step1 Sharpless Asymmetric Aminohydroxylation Start->Step1 Intermediate1 Amino Alcohol Intermediate Step1->Intermediate1 Step2 Acetonide Protection Intermediate1->Step2 Intermediate2 Protected Intermediate Step2->Intermediate2 Step3 Oxidative Cleavage of Phenyl Group Intermediate2->Step3 Intermediate3 Protected 3-Hydroxyaspartate Derivative Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End (2R,3R)-3-Hydroxyaspartic Acid Step4->End

Sharpless Aminohydroxylation Pathway

Representative Protocol (based on similar transformations):

  • Sharpless Asymmetric Aminohydroxylation: To a stirred solution of trans-ethyl cinnamate (1.0 eq) in a mixture of t-butanol and water (1:1) at room temperature are added the nitrogen source (e.g., chloramine-T, 3.0 eq), the chiral ligand (e.g., (DHQ)₂-PHAL, 0.01 eq), and potassium osmate(VI) dihydrate (0.005 eq). The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with sodium sulfite, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to give the crude amino alcohol.

  • Acetonide Protection: The crude amino alcohol is dissolved in acetone, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is stirred at room temperature until the reaction is complete. The solvent is evaporated, and the residue is purified by column chromatography.

  • Oxidative Cleavage: The protected intermediate is dissolved in a solvent mixture (e.g., CCl₄/CH₃CN/H₂O), and a catalytic amount of ruthenium(III) chloride is added, followed by the portion-wise addition of an oxidizing agent (e.g., sodium periodate). The reaction is stirred vigorously until the starting material is consumed. The product is extracted, and the organic layer is dried and concentrated.

  • Deprotection: The resulting protected 3-hydroxyaspartate derivative is treated with a strong acid (e.g., aqueous HCl) at an elevated temperature to remove the protecting groups. The final product, (2R,3R)-3-hydroxyaspartic acid, is isolated after removal of the solvent.

Synthesis of threo-3-Hydroxyaspartic Acid via Ammonolysis of cis-Epoxysuccinic Acid

This classical approach involves the ring-opening of an epoxide with ammonia. The use of cis-epoxysuccinic acid as the starting material leads to the formation of the threo diastereomers of 3-hydroxyaspartic acid.

Reaction Scheme:

Start cis-Epoxysuccinic Acid Product DL-threo-3-Hydroxyaspartic Acid Start->Product Ammonolysis Reagent Aqueous Ammonia Reagent->Product

Ammonolysis of Epoxysuccinic Acid

Protocol Outline:

  • Reaction Setup: cis-Epoxysuccinic acid is dissolved in a concentrated aqueous solution of ammonia.

  • Reaction Conditions: The reaction mixture is typically heated in a sealed vessel to a temperature above 100°C for several hours.

  • Workup and Isolation: After cooling, the excess ammonia and water are removed under reduced pressure. The resulting crude product, a mixture of D- and L-threo-3-hydroxyaspartic acid, can be purified by recrystallization.

Enantioresolution of DL-threo-3-Hydroxyaspartic Acid with L-Lysine

This method separates the enantiomers of a racemic mixture of threo-3-hydroxyaspartic acid by forming diastereomeric salts with a chiral resolving agent, in this case, L-lysine.[3] The differing solubilities of these salts allow for their separation by fractional crystallization.

Resolution Workflow:

cluster_0 Separation Start DL-threo-3-Hydroxyaspartic Acid Step1 Co-crystallization with L-Lysine Start->Step1 Crystals Crystals of L-threo-3-Hydroxyaspartate-L-Lysine Salt Step1->Crystals Mother_Liquor Mother Liquor Enriched in D-threo-3-Hydroxyaspartate Step1->Mother_Liquor Step2a Ion-Exchange Chromatography Crystals->Step2a Step2b Ion-Exchange Chromatography Mother_Liquor->Step2b Product_L L-threo-3-Hydroxyaspartic Acid Step2a->Product_L Product_D D-threo-3-Hydroxyaspartic Acid Step2b->Product_D

Enantioresolution Process

Protocol:

  • Salt Formation: A racemic mixture of DL-threo-3-hydroxyaspartic acid is dissolved in water, and an equimolar amount of L-lysine is added. The solution is heated to ensure complete dissolution.

  • Fractional Crystallization: The solution is allowed to cool slowly to room temperature, leading to the precipitation of the less soluble diastereomeric salt (L-threo-3-hydroxyaspartate-L-lysine).

  • Isolation of L-Isomer: The crystals are collected by filtration. The pure L-threo-3-hydroxyaspartic acid is then obtained by dissolving the salt in water and passing it through an ion-exchange column to remove the L-lysine.[3]

  • Isolation of D-Isomer: The mother liquor, which is enriched in the D-threo-3-hydroxyaspartate-L-lysine salt, can be similarly treated with ion-exchange chromatography to isolate the D-threo-3-hydroxyaspartic acid.

Conclusion

References

Validating the Neuroprotective Effects of 3-Hydroxyaspartate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neuroprotective potential of 3-hydroxyaspartate and its analogs lies primarily in their ability to modulate excitatory neurotransmission by inhibiting glutamate transporters (EAATs). This guide provides a comparative analysis of these compounds, presenting supporting experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways.

The Role of Glutamate Transporters in Neuroprotection

Under normal physiological conditions, glutamate transporters maintain low extracellular glutamate concentrations, preventing excitotoxicity.[1][2] However, during ischemic events, the function of these transporters can be compromised, leading to an accumulation of glutamate in the synaptic cleft and subsequent neuronal cell death.[1][3] Inhibitors of glutamate transporters, such as 3-hydroxyaspartate analogs, are being investigated for their potential to mitigate this excitotoxic cascade.

Comparative Efficacy of Glutamate Transporter Inhibitors

While direct quantitative neuroprotective data for 3-hydroxyaspartate itself is limited in the reviewed literature, the effects of other well-characterized glutamate transporter inhibitors in preclinical models of ischemia can provide a benchmark for comparison.

CompoundTarget(s)Experimental ModelConcentrationNeuroprotective EffectReference
DL-threo-β-Benzyloxyaspartate (DL-TBOA) Non-selective EAAT inhibitorOrganotypic hippocampal slice cultures (Oxygen-Glucose Deprivation)10 µMSignificantly reduced propidium iodide uptake, indicating decreased cell death.[3][3]
(-)-HIP-A Selective EAAT inhibitorOrganotypic rat hippocampal slices (Ischemia)10-30 µMNeuroprotectiveNovel Glutamate Transporter Inhibitor Study
L-trans-pyrrolidine-2,4-dicarboxylate (PDC) EAAT substrate and inhibitorDifferentiated PC12 cells (Oxygen/Glucose Deprivation)PreloadProtected cells against death induced by oxygen/glucose deprivation.[4][4]
UCPH-101 Selective EAAT1 inhibitorNot specified in neuroprotection assayIC₅₀ = 660 nM (for EAAT1 inhibition)N/A (Inhibition data)[5]

Note: The lack of extensive, direct quantitative data on the neuroprotective efficacy of 3-hydroxyaspartate in peer-reviewed literature represents a significant research gap. The data presented for other EAAT inhibitors provides a framework for the expected outcomes of future studies on 3-hydroxyaspartate analogs.

Signaling Pathways in Glutamate Excitotoxicity and Neuroprotection

The neuroprotective effects of 3-hydroxyaspartate analogs are primarily mediated through the inhibition of glutamate transporters, which in turn modulates the downstream signaling cascade of excitotoxicity.

Excitotoxicity_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activation AMPA_R AMPA Receptor Glutamate->AMPA_R Activation EAAT Glutamate Transporter (EAAT) Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx ROS_Production ↑ ROS Production Ca_Influx->ROS_Production Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction ROS_Production->Mito_Dysfunction Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis 3_Hydroxyaspartate 3-Hydroxyaspartate Analogs 3_Hydroxyaspartate->EAAT Inhibition

Caption: Glutamate excitotoxicity signaling pathway and the inhibitory action of 3-hydroxyaspartate analogs.

Experimental Workflow for Validating Neuroprotection

A typical workflow to assess the neuroprotective effects of 3-hydroxyaspartate analogs involves inducing neuronal injury in vitro and measuring cell viability and death.

Experimental_Workflow cluster_Preparation Cell Culture and Treatment cluster_Assays Assessment of Neuroprotection cluster_Analysis Data Analysis Culture Culture Neuronal Cells Pretreat Pre-treat with 3-Hydroxyaspartate Analog Culture->Pretreat Induce Induce Neuronal Injury (e.g., OGD or Glutamate) Pretreat->Induce MTT MTT Assay (Cell Viability) Induce->MTT LDH LDH Assay (Cytotoxicity) Induce->LDH Quantify Quantify and Compare (e.g., % Viability, % Cytotoxicity) MTT->Quantify LDH->Quantify

Caption: Workflow for in vitro validation of neuroprotective agents.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

In Vitro Model of Ischemia: Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in a cell culture setting.

Materials:

  • Neuronal cell culture (e.g., primary cortical neurons or organotypic hippocampal slices)

  • Deoxygenated, glucose-free medium (e.g., DMEM without glucose, saturated with 95% N₂ / 5% CO₂)

  • Hypoxic chamber (95% N₂ / 5% CO₂)

  • Standard cell culture incubator (5% CO₂, 37°C)

Procedure:

  • Culture neuronal cells to the desired confluency or developmental stage.[6]

  • Replace the normal culture medium with pre-warmed, deoxygenated, glucose-free medium.[6][7]

  • Place the culture plates in a hypoxic chamber and incubate for the desired duration (e.g., 30-60 minutes) at 37°C.[6][7]

  • To simulate reperfusion, remove the plates from the hypoxic chamber, replace the OGD medium with normal, pre-warmed culture medium, and return the plates to a standard cell culture incubator.[6]

  • Assess cell viability and death at various time points post-OGD using assays such as MTT or LDH.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Following the experimental treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an index of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Cell lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • After the experimental treatment, carefully collect a sample of the cell culture supernatant from each well.

  • Prepare a positive control by treating some wells with the provided cell lysis buffer to induce maximum LDH release.

  • Follow the manufacturer's instructions to mix the supernatant samples with the LDH assay reagents in a new 96-well plate.

  • Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to the positive control.

Conclusion

3-Hydroxyaspartate analogs, as inhibitors of glutamate transporters, hold promise as neuroprotective agents. However, further research is required to provide direct, quantitative evidence of their efficacy in clinically relevant models of neuronal injury. The experimental protocols and comparative data presented in this guide offer a framework for the continued investigation and validation of these compounds for the potential treatment of neurodegenerative diseases.

References

Quantitative Comparison of the Inhibitory Potency of 3-Hydroxyaspartate Derivatives on Glutamate Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency of various 3-hydroxyaspartate derivatives against excitatory amino acid transporters (EAATs), also known as glutamate transporters. The information is compiled from experimental data to assist in the evaluation and selection of these compounds for research and drug development purposes.

Data Presentation: Inhibitory Potency

The following tables summarize the quantitative data on the inhibitory potency of 3-hydroxyaspartate and its derivatives. The data is primarily focused on their interaction with different subtypes of glutamate transporters.

CompoundTargetAssay TypeParameterValue (µM)Species
L-(-)-threo-3-Hydroxyaspartic acidEAAT1[3H]-d-Asp uptakeKi11Human
L-(-)-threo-3-Hydroxyaspartic acidEAAT2[3H]-d-Asp uptakeKi19Human
L-(-)-threo-3-Hydroxyaspartic acidEAAT3[3H]-d-Asp uptakeKi14Human
L-(-)-threo-3-Hydroxyaspartic acidEAAT1FLIPR Membrane Potential (FMP)Km3.6Human
L-(-)-threo-3-Hydroxyaspartic acidEAAT2FLIPR Membrane Potential (FMP)Km3.8Human
L-(-)-threo-3-Hydroxyaspartic acidEAAT3FLIPR Membrane Potential (FMP)Km3.2Human
DL-threo-beta-benzoyloxyaspartateEAAT1Schild analysisAffinity17.2Bovine
DL-threo-beta-(1-naphthoyl)oxyaspartateEAAT1Schild analysisAffinity52.1Bovine
3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid (HIP-A)EAATs[3H]L-glutamate uptakeIC5017-18Rat
3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid (HIP-B)EAATs[3H]L-glutamate uptakeIC5017-18Rat
HIP-AL-glutamate-induced [3H]D-aspartate releaseInhibitionIC501.2-1.6Rat
HIP-BL-glutamate-induced [3H]D-aspartate releaseInhibitionIC501.2-1.6Rat

Experimental Protocols

The determination of the inhibitory potency of 3-hydroxyaspartate derivatives on glutamate transporters typically involves radiolabeled substrate uptake assays. Below is a detailed methodology based on common experimental practices.[1][2][3]

Objective: To determine the concentration-dependent inhibition of glutamate transporter activity by test compounds (e.g., 3-hydroxyaspartate derivatives) and to calculate the IC50 or Ki values.

Materials:

  • Cell lines stably or transiently expressing the glutamate transporter subtype of interest (e.g., HEK293 cells expressing EAAT1, EAAT2, or EAAT3).[4]

  • Radiolabeled substrate, typically L-[3H]-glutamic acid or [3H]-D-aspartic acid.[3][4]

  • Unlabeled L-glutamate or D-aspartate.

  • Test compounds (3-hydroxyaspartate derivatives) at various concentrations.

  • A potent, non-transportable inhibitor as a positive control (e.g., DL-threo-beta-benzyloxyaspartate - TBOA).[5]

  • Appropriate buffers:

    • Sodium-containing buffer (e.g., 140 mM NaCl, 2.5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 1.2 mM K2HPO4, 10 mM glucose, buffered to pH 7.4).[3]

    • Sodium-free buffer for determining non-specific uptake (e.g., choline chloride replacing NaCl).[3]

  • Cell culture plates (e.g., 24-well or 96-well).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA assay).

Procedure:

  • Cell Culture and Plating:

    • Culture the cells expressing the target glutamate transporter under standard conditions.

    • Plate the cells in appropriate multi-well plates and allow them to adhere and grow to a suitable confluency. For transient transfections, experiments are typically performed 48 hours post-transfection.[3]

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and the radiolabeled substrate.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Uptake Assay:

    • Wash the cells twice with the assay buffer.[3]

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[3]

    • Initiate the uptake reaction by adding the radiolabeled substrate (mixed with unlabeled substrate to achieve the desired final concentration, e.g., 50 µM).[3]

    • To determine non-specific uptake, a set of wells is treated with a high concentration of a potent inhibitor (like TBOA) or the assay is performed in a sodium-free buffer.[6]

    • Allow the uptake to proceed for a short, linear period (e.g., 5-10 minutes) at 37°C.[3]

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.[3]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).[3]

    • Transfer the cell lysates to scintillation vials containing scintillation fluid.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the radioactivity counts.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake for each condition.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • If the inhibition is competitive, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Km for the transporter.

Mandatory Visualizations

Signaling and Transport Pathways

The following diagrams illustrate key pathways and experimental workflows relevant to the study of 3-hydroxyaspartate derivatives.

GlutamateGlutamineCycle cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) presynaptic Glutamine glutaminase Glutaminase presynaptic->glutaminase glutamate_vesicle Glutamate glutaminase->glutamate_vesicle vglut VGLUT glutamate_vesicle->vglut glutamate_cleft Glutamate vglut->glutamate_cleft Release postsynaptic_receptor Glutamate Receptors glutamate_cleft->postsynaptic_receptor Binding eaat3 EAAT3 glutamate_cleft->eaat3 Uptake eaat1_2 EAAT1/2 glutamate_cleft->eaat1_2 Uptake glutamate_glia Glutamate eaat1_2->glutamate_glia glutamine_synthetase Glutamine Synthetase glutamate_glia->glutamine_synthetase glutamine_glia Glutamine glutamine_synthetase->glutamine_glia snat SNAT glutamine_glia->snat Transport snat->presynaptic

Caption: The Glutamate-Glutamine Cycle in the Synapse.

UptakeAssayWorkflow start Start: Plate cells expressing target EAAT wash1 Wash cells with assay buffer start->wash1 preincubate Pre-incubate with 3-hydroxyaspartate derivative or vehicle wash1->preincubate add_radiolabel Add radiolabeled glutamate/aspartate preincubate->add_radiolabel incubate Incubate for a defined period (e.g., 5-10 min) add_radiolabel->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse count Measure radioactivity via liquid scintillation counting lyse->count analyze Analyze data: Normalize to protein content, calculate specific uptake, determine IC50/Ki count->analyze end End analyze->end

Caption: Experimental Workflow for a Glutamate Uptake Inhibition Assay.

References

Safety Operating Guide

Proper Disposal of (3R)-3-hydroxy-L-aspartic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

It is imperative to consult and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols before proceeding with any disposal method.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-hydroxyaspartic acid is provided below. This information is crucial for understanding its behavior and potential environmental impact.

PropertyValueSource
Molecular Formula C4H7NO5[PubChem][1]
Molecular Weight 149.10 g/mol [PubChem][1]
Appearance White solid (presumed)General knowledge
Solubility Soluble in water (presumed)General knowledge
Biodegradability Expected to be readily biodegradable[Frontiers][2]

Hazard Assessment

(3R)-3-hydroxy-L-aspartic acid is not classified as a hazardous substance according to available information. However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling and disposal. High concentrations of L-aspartic acid have been shown to have toxic effects in animal studies, therefore, it is prudent to handle this derivative with care.[3]

Disposal Protocols

The recommended disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity to be disposed of.

Experimental Protocol for Disposal of Aqueous Solutions

This protocol outlines the steps for the safe disposal of small quantities of aqueous solutions of this compound via the sanitary sewer system. This method is generally acceptable for non-hazardous, water-soluble substances.[4][5][6][7]

  • Neutralization:

    • Check the pH of the solution using a calibrated pH meter or pH strips.

    • If the pH is outside the neutral range of 5.5-9.5, adjust it by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) while stirring.[7]

    • Monitor the pH throughout the neutralization process.

  • Dilution:

    • Once the pH is within the acceptable range, dilute the solution with at least 20 parts water.[6] For example, for every 10 mL of neutralized solution, add at least 200 mL of water.

  • Disposal:

    • Pour the diluted, neutralized solution down the drain, followed by a copious amount of running water to ensure it is thoroughly flushed through the plumbing system.

Experimental Protocol for Disposal of Solid Waste

This protocol describes the procedure for the disposal of solid this compound.

  • Containerization:

    • Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name.

  • Waste Stream Determination:

    • Consult your institution's EHS guidelines to determine if the solid can be disposed of as non-hazardous waste in the regular trash.[4][5]

    • Some institutions may require it to be collected by the hazardous waste management team, even if it is not officially classified as hazardous.

  • Disposal:

    • If approved for regular trash disposal, ensure the container is securely sealed before placing it in the designated waste receptacle.

    • If required by your institution, arrange for pickup by the EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound for disposal check_state Is the waste solid or an aqueous solution? start->check_state consult_ehs_solid Consult Institutional EHS Guidelines for Solid Waste check_state->consult_ehs_solid Solid check_ph Check pH of the aqueous solution check_state->check_ph Aqueous solid_path Solid aqueous_path Aqueous Solution trash_disposal Dispose of in designated non-hazardous solid waste container consult_ehs_solid->trash_disposal Permitted in regular trash ehs_pickup_solid Arrange for EHS pickup consult_ehs_solid->ehs_pickup_solid Requires EHS collection end End of Disposal Process trash_disposal->end ehs_pickup_solid->end neutralize Neutralize to pH 5.5-9.5 check_ph->neutralize pH outside 5.5-9.5 dilute Dilute with copious amounts of water check_ph->dilute pH is 5.5-9.5 neutralize->dilute sewer_disposal Dispose of down the sanitary sewer with running water dilute->sewer_disposal sewer_disposal->end

Caption: Decision tree for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (3R)-3-hydroxy-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

(3R)-3-hydroxy-L-aspartic acid is a solid, white, odorless powder.[1] While it is not classified as a hazardous substance, it is prudent to handle it with care to avoid dust formation and inhalation.[1][2] The primary risks are associated with mechanical irritation to the eyes and respiratory tract.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProtects against skin contact.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesPrevents airborne particles from entering the eyes.[1]
Skin and Body Protection Laboratory coatShields skin and personal clothing from contamination.[3]
Respiratory Protection Not generally required under normal use conditions with adequate ventilation.[1] If dust is generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation of airborne particles.[4]

Safe Handling and Operational Workflow

All manipulations of solid this compound should be performed in a well-ventilated area to minimize dust generation.[5] For procedures with a higher risk of aerosolization, such as weighing large quantities, a chemical fume hood is recommended.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the work area is clean and uncluttered. Assemble all necessary equipment, such as spatulas, weigh boats, and containers, before handling the compound.

  • PPE Donning: Put on the required PPE as specified in Table 1, starting with the lab coat, followed by eye protection, and then gloves.

  • Weighing and Transfer: Carefully weigh the desired amount of the solid compound, avoiding the creation of dust. Use a spatula to gently transfer the powder.

  • Dissolution (if applicable): If preparing a solution, slowly add the solvent to the solid to prevent splashing. This compound is slightly soluble in water.[1]

  • Post-Handling: After handling is complete, decontaminate the work surface with an appropriate cleaner.

  • PPE Doffing: Remove PPE in the reverse order of donning to prevent cross-contamination: gloves first, then the lab coat, and finally eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Assemble Equipment B Don PPE: 1. Lab Coat 2. Eye Protection 3. Gloves C Weigh and Transfer Solid B->C D Dissolve in Solvent (if needed) C->D E Decontaminate Work Surface D->E F Doff PPE: 1. Gloves 2. Lab Coat 3. Eye Protection E->F G Wash Hands Thoroughly F->G

Caption: Workflow for Safe Handling of this compound.

First-Aid Measures

In the event of exposure, follow these first-aid guidelines:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[5]

  • Skin Contact: Wash off immediately with soap and plenty of water.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[5]

Disposal Plan

Waste contaminated with this compound should be handled in accordance with local and institutional regulations.

  • Contaminated Solid Waste: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should be collected in a designated waste container.

  • Unused Chemical: Dispose of unused this compound according to your institution's chemical waste disposal procedures. Do not dispose of down the drain.

G A Waste Generated B Is it contaminated with This compound? A->B C Dispose as Regular Waste B->C No D Dispose as Chemical Waste B->D Yes E Collect in Labeled Hazardous Waste Container D->E

Caption: Decision Tree for Chemical Waste Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-hydroxy-L-aspartic acid
Reactant of Route 2
Reactant of Route 2
(3R)-3-hydroxy-L-aspartic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.